Technical Whitepaper: Structural Elucidation and Analytical Profiling of Lamivudine Impurity G
Executive Summary The rigorous control of pharmaceutical impurities is a cornerstone of drug safety and efficacy. In the synthesis and storage of Lamivudine—a potent nucleoside reverse transcriptase inhibitor (NRTI) used...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The rigorous control of pharmaceutical impurities is a cornerstone of drug safety and efficacy. In the synthesis and storage of Lamivudine—a potent nucleoside reverse transcriptase inhibitor (NRTI) used in the treatment of HIV and Hepatitis B—several degradation products can emerge. Among these, Lamivudine Impurity G (Lamivudine (S)-Sulfoxide) is a critical oxidative degradation product. This whitepaper provides an in-depth technical analysis of Lamivudine Impurity G, detailing its chemical structure, molecular weight, mechanistic origins, and the analytical workflows required for its quantification and control.
Chemical Identity & Structural Elucidation
Lamivudine Impurity G is structurally characterized as the (S)-sulfoxide derivative of lamivudine[1]. The oxidation of the sulfur atom within the 1,3-oxathiolane ring introduces a new chiral center at the sulfur atom, leading to diastereomeric sulfoxides (Impurity G and Impurity H). Impurity G specifically refers to the (S)-sulfoxide configuration[2].
Physicochemical Properties
The following table summarizes the core quantitative and structural data for Lamivudine Impurity G:
Lamivudine (S)-Sulfoxide; Lamivudine EP Impurity G
CAS Registry Number
160552-55-6
Molecular Formula
C₈H₁₁N₃O₄S
Molecular Weight
245.25 g/mol
Appearance
Off-white to pale yellow solid
Solubility
Soluble in water and polar protic solvents
Data consolidated from pharmaceutical reference standards[1][2].
Structural Causality and Stereochemistry
Lamivudine itself possesses two chiral centers at the C2 and C5 positions of the oxathiolane ring, existing as the (2R, 5S)-enantiomer. When exposed to oxidative stress (e.g., peroxides, atmospheric oxygen under accelerated stability conditions), the divalent sulfur atom undergoes oxidation. Because the sulfur atom sits in a constrained heterocyclic ring, the addition of the oxygen atom occurs with facial selectivity, yielding the (S)-sulfoxide (Impurity G) and the (R)-sulfoxide (Impurity H)[3].
Mechanistic Origins and Degradation Pathway
Understanding the causality behind the formation of Impurity G is essential for developing robust formulation strategies. The oxidation is typically catalyzed by trace metal impurities, residual peroxides from excipients (such as povidone or polyethylene glycols), or prolonged exposure to high humidity and temperature.
Figure 1: Oxidative degradation pathway of Lamivudine yielding Impurity G and Impurity H.
Analytical Workflow: Detection and Quantification
To ensure the trustworthiness of the analytical data, the protocol for detecting Lamivudine Impurity G must be a self-validating system, incorporating system suitability testing (SST) and resolution checks. Because Impurity G and Impurity H are diastereomers with identical molecular weights (245.25 g/mol )[1], chromatographic resolution is the primary challenge.
Step-by-Step HPLC-UV/MS Methodology
Step 1: Mobile Phase Preparation
Buffer: Prepare a 0.025 M ammonium acetate buffer, adjusted to pH 3.8 to 4.0 using glacial acetic acid. The acidic pH ensures the protonation states of the pyrimidine ring are consistent, preventing peak tailing.
Organic Modifier: Methanol (HPLC grade).
Gradient: Employ a gradient elution starting with a high aqueous ratio (e.g., 95% Buffer : 5% Methanol) to retain the highly polar sulfoxide impurities, gradually increasing the organic phase to wash out late-eluting non-polar degradants.
Step 2: Chromatographic Conditions
Column: C18 or specialized polar-embedded stationary phase (e.g., 250 mm × 4.6 mm, 5 µm). The polar embedded group provides alternate selectivity required to separate the (S) and (R) sulfoxide diastereomers.
Flow Rate: 1.0 mL/min.
Detection: UV at 277 nm (λmax of the cytosine chromophore) coupled with ESI-MS (Positive ion mode, targeting m/z 246.0 [M+H]⁺).
Step 3: System Suitability and Validation
Inject a resolution mixture containing Lamivudine, Impurity G, and Impurity H.
Causality of SST: The resolution (
Rs
) between Impurity G and Impurity H must be
≥1.5
. If resolution fails, the column temperature should be lowered (e.g., from 25°C to 20°C) to increase the interaction time with the stationary phase, exploiting the subtle spatial differences between the diastereomers.
Figure 2: Orthogonal analytical workflow for the resolution and quantification of Lamivudine Impurity G.
Conclusion
Lamivudine Impurity G (CAS: 160552-55-6) is a critical oxidative degradant with a molecular weight of 245.25 g/mol and the molecular formula C₈H₁₁N₃O₄S[1][2]. Its formation is mechanistically driven by the oxidation of the oxathiolane sulfur, resulting in the (S)-sulfoxide diastereomer. Rigorous analytical control using optimized RP-HPLC methods is mandatory to resolve it from its (R)-counterpart (Impurity H) and ensure the safety and stability of Lamivudine drug products.
References
Pharmaffiliates. "Lamivudine - Impurity G." Pharmaffiliates Reference Standards. Available at:[Link]
An In-depth Technical Guide to the Formation Mechanism of Lamivudine Impurity G
For Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of Impurity Profiling in Pharmaceutical Development In the landscape of modern drug development, ensuring the purity, safety...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Impurity Profiling in Pharmaceutical Development
In the landscape of modern drug development, ensuring the purity, safety, and efficacy of active pharmaceutical ingredients (APIs) is paramount. Lamivudine, a potent nucleoside reverse transcriptase inhibitor (NRTI), is a cornerstone in the treatment of HIV and Hepatitis B infections.[1][2] Like any synthetic API, Lamivudine is susceptible to the formation of impurities during its synthesis, storage, and formulation into final dosage forms. These impurities, even in trace amounts, can potentially impact the drug's safety and efficacy profile. Therefore, a thorough understanding of the formation, characterization, and control of these impurities is a regulatory expectation and a scientific necessity.
This technical guide provides a comprehensive exploration of Lamivudine Impurity G, a known degradation product formed under oxidative stress. We will delve into the intricate chemical mechanism of its formation, present methodologies for its detection and characterization, and discuss strategies for its mitigation, offering a holistic perspective for researchers and professionals in the pharmaceutical industry.
Unveiling Lamivudine Impurity G: Structure and Identity
Lamivudine Impurity G is chemically identified as the (3S)-sulfoxide derivative of Lamivudine. Its systematic name is 4-Amino-1-[(2R,3S,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2(1H)-one S-oxide. The formation of this impurity involves the oxidation of the sulfur atom within the 1,3-oxathiolane ring of the Lamivudine molecule.
The Genesis of an Impurity: Mechanism of Formation
The formation of Lamivudine Impurity G is a direct consequence of oxidative stress.[3][4] The thioether linkage within the oxathiolane ring of Lamivudine is susceptible to oxidation by various oxidizing agents, with hydrogen peroxide (H₂O₂) being a common oxidant used in forced degradation studies to model this process.[5]
The generally accepted mechanism for the oxidation of a thioether to a sulfoxide by hydrogen peroxide proceeds via a nucleophilic attack of the electron-rich sulfur atom on one of the oxygen atoms of the H₂O₂ molecule.[5][6]
Step-by-Step Mechanistic Pathway
Nucleophilic Attack: The lone pair of electrons on the sulfur atom of the Lamivudine molecule acts as a nucleophile, attacking the electrophilic oxygen of the hydrogen peroxide molecule. This leads to the formation of a transient, unstable intermediate.
Transition State: A transition state is formed where the S-O bond is beginning to form, and the O-O bond of the hydrogen peroxide is starting to break.
Bond Cleavage and Formation: The weak O-O bond in the peroxide cleaves, and a stable S-O bond is formed, resulting in the sulfoxide. The other product of this reaction is a molecule of water.
The stereochemistry of the resulting sulfoxide (the (3S)-isomer) is likely influenced by the steric hindrance of the surrounding chiral centers in the Lamivudine molecule, directing the approach of the oxidizing agent.
Caption: Proposed mechanism for the oxidative formation of Lamivudine Impurity G.
Forced Degradation Studies: A Tool for Understanding and Quantification
Forced degradation studies, as outlined in the ICH Q1A(R2) guidelines, are essential for identifying potential degradation products and demonstrating the stability-indicating nature of analytical methods.[7][8][9] To specifically investigate the formation of Lamivudine Impurity G, oxidative stress conditions are applied.
Quantitative Analysis from Forced Degradation
While specific percentages can vary based on experimental conditions, forced degradation studies consistently show that Lamivudine is susceptible to oxidation. A target degradation of 5-20% is generally considered optimal for these studies to ensure that the degradation products are representative of what might be observed under long-term storage conditions without being so excessive as to form secondary, irrelevant products.[7]
Analytical Methodologies for Detection and Quantification
A robust, stability-indicating analytical method is crucial for the separation and quantification of Lamivudine from its impurities, including Impurity G. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most commonly employed techniques.
Experimental Protocol: A Validated Stability-Indicating UPLC Method
The following protocol is a representative example of a UPLC method capable of resolving Lamivudine and its impurities.
1. Preparation of Solutions
Diluent: A mixture of ammonium acetate buffer and methanol (95:5 v/v).
Standard Stock Solution: Accurately weigh and dissolve Lamivudine reference standard in the diluent to obtain a known concentration.
Impurity G Stock Solution: Accurately weigh and dissolve Lamivudine Impurity G reference standard in the diluent to obtain a known concentration.
Sample Solution: Prepare the sample containing Lamivudine (e.g., from a drug substance or product) in the diluent to a suitable concentration.
2. Chromatographic Conditions
Parameter
Condition
Instrument
UPLC system with a photodiode array (PDA) detector
Column
Acquity UPLC BEH Phenyl C18 (2.1 mm × 100 mm, 1.7 µm)
Mobile Phase
0.025 M Ammonium Acetate Buffer (pH 3.8) and Methanol (Gradient Elution)
Flow Rate
0.5 mL/min
Column Temperature
Ambient
Detection Wavelength
277 nm
Injection Volume
1-5 µL
3. System Suitability
Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately. This typically includes injections of a standard solution to evaluate parameters such as:
Tailing factor for the Lamivudine peak
Theoretical plates
Relative standard deviation (RSD) for replicate injections
4. Analysis
Inject the blank (diluent), standard solutions, and sample solutions into the chromatograph and record the chromatograms. The separation should allow for the clear resolution of Lamivudine from Impurity G and other potential impurities.
Caption: A typical workflow for the UPLC analysis of Lamivudine and its impurities.
Strategies for Controlling Lamivudine Impurity G
Control of impurities is a lifecycle management activity, from API synthesis to the final drug product.
Control of Raw Materials and Intermediates: Ensure that starting materials and intermediates are of high purity and are not contaminated with oxidizing agents.
Optimization of Manufacturing Process: Minimize exposure to oxidative conditions during synthesis and purification. This may involve the use of inert atmospheres (e.g., nitrogen blanketing) and controlling reaction temperatures.
Excipient Compatibility: During formulation development, assess the compatibility of Lamivudine with all excipients to ensure they do not promote oxidation. Some excipients may contain trace levels of peroxides that can initiate degradation.
Appropriate Packaging: Utilize packaging that protects the drug product from exposure to oxygen and light, which can catalyze oxidative reactions.
Storage Conditions: Store the API and the final drug product under controlled conditions of temperature and humidity as specified to minimize degradation.
Conclusion
A comprehensive understanding of the formation mechanism of Lamivudine Impurity G is fundamental for the development of robust and safe Lamivudine-containing drug products. This guide has elucidated the oxidative pathway leading to the formation of this sulfoxide impurity, detailed analytical methodologies for its detection, and outlined strategies for its control. By applying these principles, researchers and drug development professionals can ensure the quality and stability of Lamivudine, ultimately safeguarding patient health.
References
Study of forced decomposition behavior of lamivudine using LC, LC-MS/TOF and MS(n). Journal of Pharmaceutical and Biomedical Analysis. [Link]
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. [Link]
Molecular Basis of the Mechanism of Thiol Oxidation by Hydrogen Peroxide in Aqueous Solution: Challenging the SN2 Paradigm. Journal of the American Chemical Society. [Link]
Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. Organic Letters. [Link]
Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. PMC. [Link]
Mild Oxidation of Organosulfur Compounds with H2O2 over Metal-Containing Microporous and Mesoporous Catalysts. MDPI. [Link]
A Novel UPLC-PDA Stability Indicating Method Development and Validation for the Simultaneous Estimation of Lamivudine and Dolutegravir in Bulk and Its Tablets. Journal of Pharmaceutical Research International. [Link]
Development and validation of quality by design stability-indicating method for quantitative determination of lamivudine and its impurities. Journal of Pharmaceutical Sciences. [Link]
Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. YouTube. [Link]
Stability Indicating Technique And Validation For Dolutegravir, Lamivudine And Tenofovir Disoproxil Fumarate By UPLC. Journal of Pharmaceutical Negative Results. [Link]
A Novel UPLC-PDA Stability Indicating Method Development and Validation for the Simultaneous Estimation of Lamivudine and Dolutegravir. SciSpace. [Link]
Study of forced decomposition behavior of lamivudine using LC, LC-MS/TOF and MS(n). PubMed. [Link]
The Stereochemistry of Oxidation at Sulfur. Oxidation of 4-Substituted Thianes to Sulfoxides 1. ACS Publications. [Link]
Development of forced degradation and stability indicating studies of drugs—A review. ScienceDirect. [Link]
Stability indicating validated UPLC technique for the simultaneous analysis of raltegravir and lamivudine in pharmaceutical dosage forms. Termedia. [Link]
Development and Validation of Stability Indicating RP-UPLC Method for Quantitative Estimation of Lamivudine in Tablet Dosage For. American Journal of PharmTech Research. [Link]
DEVELOPMENT OF FORCED DEGRADATION STUDY. IJCRT.org. [Link]
Selective Photocatalytic Oxidation of Thioethers to Sulfoxides Mediated by a Carbon Nanotube‐Porphyrin Nanohybrid. Wiley Online Library. [Link]
Mild and Highly Chemoselective Oxidation of Thioethers Mediated by Sc(OTf)3. Organic Chemistry Portal. [Link]
Forced Degradation Studies | ICH Stability Testing. BioPharmaSpec. [Link]
Q 1 A (R2) Stability Testing of new Drug Substances and Products. European Medicines Agency. [Link]
Manganese-Mediated Electrochemical Oxidation of Thioethers to Sulfoxides Using Water as the Source of Oxygen Atoms. Journal of the American Chemical Society. [Link]
Forced Degradation Behaviour with a Developed and Validated RP-UPLC Method for Estimation Lamivudine and Dolutegravir in Combined Pharmaceutical Dosage Form. Journal of Pharmaceutical Research International. [Link]
Development and Validation of UPLC Method for Determination of Lamivudine Impurity Profile in Tablets. Asian Journal of Chemistry. [Link]
Visible light sensitizer-catalyzed highly selective photo oxidation from thioethers into sulfoxides under aerobic condition. ResearchGate. [Link]
In-Depth Technical Guide: Lamivudine Impurity G (Sulfoxide) Degradation Pathway in API
Executive Summary Lamivudine (3TC) is a potent nucleoside analog reverse transcriptase inhibitor (nRTI) widely used in the treatment of HIV and Hepatitis B. While generally stable under neutral conditions, the Active Pha...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Lamivudine (3TC) is a potent nucleoside analog reverse transcriptase inhibitor (nRTI) widely used in the treatment of HIV and Hepatitis B. While generally stable under neutral conditions, the Active Pharmaceutical Ingredient (API) exhibits distinct vulnerabilities to specific environmental stressors, particularly oxidative environments[1].
This whitepaper provides a comprehensive mechanistic analysis of Lamivudine Impurity G , officially identified as Lamivudine sulfoxide (CAS: 160552-55-6)[2]. By understanding the causality behind the formation of this degradation product, analytical scientists and formulation developers can design robust, self-validating control strategies to ensure regulatory compliance and API integrity[3].
Mechanistic Pathway of Impurity G Formation
Structural Vulnerability of Lamivudine
Lamivudine consists of a cytosine base attached to a modified furanose ring, specifically a (2R,5S)-1,3-oxathiolane ring. The presence of the thioether linkage (-S-) within this oxathiolane ring is the primary site of oxidative lability.
Unlike carbon or oxygen, the sulfur atom possesses lone pairs of electrons in higher-energy orbitals, making it highly nucleophilic. When exposed to Reactive Oxygen Species (ROS), peroxides, or radical initiators, the sulfur atom undergoes a rapid electrophilic attack.
The S-Oxidation Mechanism
Under oxidative stress (e.g., exposure to
H2O2
), the thioether sulfur donates an electron pair to the electrophilic oxygen of the peroxide. This results in the cleavage of the O-O peroxide bond and the formation of a sulfur-oxygen double bond (S=O), yielding Lamivudine sulfoxide (Impurity G) [2].
Because the oxidation occurs at a chiral sulfur center within an already chiral molecule, the oxidation can theoretically yield diastereomers. However, pharmacopoeial standards specifically track the resulting sulfoxide as Impurity G to monitor the oxidative degradation of the batch[3].
Fig 1: Oxidative degradation pathway of Lamivudine yielding Impurity G.
Forced Degradation Profile
To establish a stability-indicating method (SIM), Lamivudine must be subjected to ICH Q1A(R2) forced degradation conditions. Empirical data demonstrates that Lamivudine is highly susceptible to oxidation, moderately susceptible to alkaline and acidic hydrolysis, and highly resistant to thermal and photolytic stress[1],[4].
Note: Under aggressive oxidative conditions (30%
H2O2
at 80°C), Lamivudine undergoes near-complete degradation, emphasizing the critical need for antioxidant excipients or inert atmospheric packaging during formulation.
Experimental Protocol: Self-Validating Generation & Analysis of Impurity G
To accurately profile Impurity G without introducing artifactual degradation during analysis, the experimental design must be a self-validating system . This means the protocol must include a quenching step to halt the reaction, ensuring that the degradation observed in the LC-MS chromatogram accurately reflects the stress period, rather than ongoing degradation inside the autosampler.
Step-by-Step Methodology
Step 1: Stock Solution Preparation
Accurately weigh 10 mg of Lamivudine API reference standard.
Dissolve in 10 mL of HPLC-grade Methanol to achieve a 1 mg/mL stock solution. Sonicate for 5 minutes to ensure complete dissolution.
Step 2: Oxidative Stress Induction
Transfer 5 mL of the Lamivudine stock solution into a 25 mL volumetric flask.
Add 2 mL of 30%
v/v
Hydrogen Peroxide (
H2O2
).
Place the flask in a thermostatically controlled water bath at 80°C for exactly 30 minutes[4].
Why this matters:
H2O2
remains active in the solution. If injected directly, oxidation will continue during the HPLC run, skewing kinetic data.
Action: Immediately upon removal from the water bath, place the flask in an ice bath. Add a stoichiometric excess of Sodium Bisulfite (
NaHSO3
) to neutralize unreacted
H2O2
. Verify the absence of peroxides using potassium iodide (KI) starch paper.
Step 4: Dilution and Filtration
Adjust the volume to 25 mL using purified Milli-Q water.
Dilute a 2 mL aliquot to 20 mL with the mobile phase (e.g., 0.1M ammonium acetate : methanol).
Filter through a 0.22 µm PTFE syringe filter into an amber HPLC vial.
Step 5: LC-MS/TOF Analysis
Utilize a C18 column (e.g., 2.6 x 50mm, 1.6µm) with a gradient elution method.
Employ MS/TOF accurate mass studies to confirm the elemental composition of the degradant[1]. Impurity G will show a mass shift of +16 Da relative to Lamivudine, corresponding to the addition of the oxygen atom at the sulfur site.
Fig 2: Self-validating experimental workflow for Impurity G generation and analysis.
Regulatory & Quality Control Implications
The identification and quantification of Impurity G are mandated by major pharmacopoeias (EP/USP)[3]. Because Lamivudine is highly susceptible to oxidation, Quality Control (QC) strategies must focus on:
Excipient Compatibility: Avoid excipients with high peroxide values (e.g., certain grades of Povidone or PEGs).
Manufacturing Environment: Implement nitrogen purging during the wet granulation or compounding phases of liquid oral suspensions to displace atmospheric oxygen.
Impurity Reference Standards: Routine batch release testing must utilize analytically validated Lamivudine Impurity G reference standards to ensure the peak is accurately identified and quantified below the ICH qualification thresholds (typically 0.15% or 0.20% depending on the monograph)[3].
References
Study of forced decomposition behavior of lamivudine using LC, LC-MS/TOF and MS(n) . National Institutes of Health (NIH). Available at:[Link]
Stability-Indicating HPLC-DAD Determination of Lamivudine in Pharmaceutical Preparations and Biological Fluids . Scholars.Direct. Available at:[Link]
Lamivudine sulfoxide | CID 71749728 . PubChem, National Library of Medicine. Available at:[Link]
Physicochemical Profiling and Analytical Resolution of Lamivudine Impurity G: A Technical Whitepaper
Executive Summary In the development and quality control of antiretroviral therapies, the stability of the active pharmaceutical ingredient (API) is paramount. Lamivudine, a potent nucleoside reverse transcriptase inhibi...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the development and quality control of antiretroviral therapies, the stability of the active pharmaceutical ingredient (API) is paramount. Lamivudine, a potent nucleoside reverse transcriptase inhibitor (NRTI), is susceptible to oxidative degradation. The primary degradant formed under oxidative stress is Lamivudine Impurity G (Lamivudine (3S)-sulfoxide).
As a Senior Application Scientist, understanding the physicochemical divergence between the parent API and this specific sulfoxide impurity is critical. This whitepaper provides an in-depth mechanistic analysis of Impurity G, detailing its structural properties, formation pathways, and a self-validating chromatographic protocol designed for its precise isolation and quantification.
Structural and Physicochemical Characterization
The conversion of Lamivudine to Impurity G involves the oxidation of the oxathiolane ring's sulfur atom, yielding a sulfoxide[1]. This seemingly minor structural modification drastically alters the molecule's electron distribution and physicochemical behavior.
Causality of Property Shifts
The introduction of the highly electronegative oxygen atom creates a strong
S=O
dipole. This increases the Topological Polar Surface Area (TPSA) and significantly lowers the partition coefficient (XLogP3)[1]. Consequently, Impurity G exhibits enhanced solubility in highly polar solvents (like water and methanol)[2] and demonstrates drastically reduced retention on non-polar stationary phases (e.g., C18 columns) compared to the parent API.
Quantitative Physicochemical Data
The following table summarizes the core physicochemical metrics of Lamivudine Impurity G, serving as the foundational data for method development.
Dictates the use of polar extraction solvents during sample prep[2].
Storage
2-8 °C
Prevents further thermal degradation or epimerization[2].
Mechanistic Pathway of Formation
Lamivudine Impurity G is not typically a synthetic byproduct; it is an oxidative degradation product . When formulated Lamivudine is exposed to environmental stressors—specifically peroxides (often present as trace impurities in excipients), elevated temperatures, or light—the thioether group in the oxathiolane ring undergoes oxidation.
This oxidation is stereoselective, predominantly yielding the (3S)-sulfoxide (Impurity G) due to the steric hindrance imposed by the cytosine base at the 5-position, though the (3R)-sulfoxide (Impurity H) can also form as a minor degradant[1].
Fig 1: Oxidative degradation pathway of Lamivudine yielding Impurity G and H stereoisomers.
To accurately quantify Impurity G, the analytical method must resolve the highly polar sulfoxide from the massive API peak. The following protocol utilizes Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection, engineered as a self-validating system to ensure absolute trustworthiness of the data[4][5].
Chromatographic System Suitability Parameters
Parameter
Target Specification
Mechanistic Causality
Relative Retention Time (RRT)
~0.4 (relative to Lamivudine)
The high polarity of the
S=O
bond forces Impurity G to elute significantly earlier than the API[5].
Resolution (
Rs
)
> 2.0 (Impurity B vs. API)
Ensures the column maintains sufficient theoretical plates for baseline separation[5].
Detection Wavelength
270 nm
The pyrimidine-2-one chromophore remains intact post-oxidation, maintaining its UV max[4].
Step-by-Step Methodology
Step 1: Sample Preparation (Extraction)
Weigh powdered tablets nominally equivalent to 50 mg of Lamivudine.
Add 30 mL of Methanol and sonicate for 10 minutes[4].
Causality: Methanol is selected because both Lamivudine and Impurity G are highly soluble in it[2]. Sonication mechanically disrupts the excipient matrix, ensuring quantitative recovery without applying heat that could artificially induce further oxidation.
Cool to room temperature, dilute to 50 mL with Methanol, and filter through a 0.45 µm PTFE syringe filter.
Step 2: Chromatographic Separation
Stationary Phase : Use a stainless steel column (25 cm x 4.6 mm) packed with octadecylsilyl silica gel (C18, 5 µm)[5].
Mobile Phase : Employ a gradient elution starting with a high aqueous fraction (e.g., Ammonium acetate buffer)[5].
Causality: A high aqueous start is mandatory to retain the highly polar Impurity G on the hydrophobic C18 phase long enough to separate it from the void volume.
Flow Rate & Temp : Maintain 1.0 mL/min at a column temperature of 30°C[5].
Step 3: Self-Validation (System Suitability Test)
Inject a reference solution containing Lamivudine, Impurity G, and Impurity B.
Validation Gate : The system automatically rejects the run if the resolution (
Rs
) between Lamivudine and Impurity B is less than 2.0[5]. This proves the system's resolving power is intact before any unknown samples are processed.
Step 4: Data Acquisition
Inject 20 µL of the sample filtrate.
Monitor at 270 nm. Identify Impurity G at an RRT of approximately 0.4 relative to the main Lamivudine peak[5].
Fig 2: Self-validating HPLC-UV workflow for the isolation and quantification of Lamivudine Impurity G.
References
PubChem - Lamivudine sulfoxide | C8H11N3O4S | CID 71749728
Source: National Institutes of Health (NIH)
URL:[Link]
Veeprho - Lamivudine EP Impurity G | CAS 160552-55-6
Source: Veeprho Pharmaceuticals
URL:[Link]
WHO Drug Information - Vol 33, No. 4, 2019 (Consultation Documents)
Source: World Health Organization (WHO)
URL:[Link]
Navigating the Unknown: A Technical Guide to the Toxicological and Genotoxicological Assessment of Lamivudine Impurity G
A Senior Application Scientist's In-Depth Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Imperative of Impurity Profiling in Pharmaceutical Safety In the landscape of modern drug...
Author: BenchChem Technical Support Team. Date: April 2026
A Senior Application Scientist's In-Depth Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Impurity Profiling in Pharmaceutical Safety
In the landscape of modern drug development, the meticulous characterization and control of impurities are not merely regulatory hurdles but fundamental pillars of patient safety. The active pharmaceutical ingredient (API) is the star of the show, yet the trace-level compounds that accompany it—arising from synthesis, degradation, or storage—can have profound biological consequences. This is particularly true for genotoxic impurities, which have the potential to damage DNA and lead to carcinogenic effects, even at very low concentrations.[1]
Lamivudine, a cornerstone of antiretroviral therapy for HIV-1 and hepatitis B virus (HBV) infections, is a synthetic nucleoside analogue that inhibits viral reverse transcriptase.[2][] Its efficacy and safety profile are well-established. However, like any synthetically derived pharmaceutical, its production can give rise to impurities. This guide focuses on a specific, known impurity: Lamivudine Impurity G .
Given the absence of publicly available toxicological data for this specific molecule, this document serves as a proactive, science-led framework for its assessment. We will proceed from a position of scientific inquiry, leveraging established regulatory principles and state-of-the-art toxicological methodologies to construct a robust strategy for characterizing the risk profile of Lamivudine Impurity G. This guide is designed to be a practical and authoritative resource, explaining not just what to do, but why each step is critical for a comprehensive safety assessment.
Chemical Identity of Lamivudine Impurity G
A precise understanding of the impurity's structure is the foundational first step in any toxicological assessment.
Lamivudine Impurity G is an oxidized form of the parent molecule, specifically a sulfoxide. This structural modification is significant because the introduction of a sulfoxide group can alter the molecule's electronic properties, reactivity, and metabolic fate, thereby potentially impacting its toxicological profile. The parent drug, Lamivudine, is primarily eliminated unchanged in the urine, with metabolism being a minor route.[2][9] The only known human metabolite is the trans-sulfoxide, which accounts for approximately 5% of an oral dose.[9][10] This structural similarity between a known metabolite and Impurity G is a critical piece of information for the safety assessment.
A Framework for Risk Assessment: The ICH M7 Guideline
When direct toxicological data for an impurity is unavailable, a structured, risk-based approach is essential. The International Council for Harmonisation (ICH) M7(R2) guideline provides a comprehensive framework for the assessment and control of DNA reactive (mutagenic) impurities to limit potential carcinogenic risk.[11][12][13] This guideline is the cornerstone of our proposed strategy.
The core principle of ICH M7 is to first assess the potential for mutagenicity and then to control any identified mutagenic impurity at or below an acceptable level, often corresponding to a Threshold of Toxicological Concern (TTC). The TTC represents a daily intake level below which a mutagenic impurity is considered to pose a negligible lifetime cancer risk (typically 1 in 100,000).[1][14][15] For most mutagenic impurities, this value is set at 1.5 µ g/day .[12][15]
Our assessment of Lamivudine Impurity G will follow a logical, stepwise progression as outlined by ICH M7.
Caption: Experimental workflow for the In Vitro Micronucleus Assay.
Alternative/Confirmatory Assay: In Vitro Chromosomal Aberration Test (OECD 473)
This assay can be used as an alternative to the micronucleus test. It directly visualizes structural damage to chromosomes in metaphase cells. [16][17][18][19]While more labor-intensive, it provides detailed information on the types of aberrations (e.g., breaks, gaps, exchanges).
[20]
Interpretation of Mammalian Cell Assays:
Negative Result: A negative result in a well-conducted mammalian cell assay, following a negative Ames test, provides strong evidence that Lamivudine Impurity G is not genotoxic. It would be classified as a Class 5 impurity and managed under ICH Q3A/B guidelines.
[1]* Positive Result: A positive result indicates the potential for clastogenicity and/or aneugenicity. This finding would require careful consideration and may necessitate in vivo follow-up studies to determine if the effect is relevant in a whole animal system.
General Toxicity and Qualification
If Lamivudine Impurity G is demonstrated to be non-genotoxic, its control is governed by the ICH Q3A (for drug substances) and Q3B (for drug products) guidelines. [21][22]These guidelines set thresholds for reporting, identification, and qualification .
Qualification is the process of acquiring and evaluating data to establish the biological safety of an impurity at a specified level.
The qualification threshold depends on the maximum daily dose of the API. If the level of Impurity G exceeds this threshold, its safety must be justified. This can be done by:
Referencing existing data in the scientific literature (if available).
Demonstrating that the impurity was present at or above the proposed level in safety and/or clinical studies of Lamivudine, and thus is already "qualified".
Conducting specific toxicology studies on the impurity itself. This would typically involve a general toxicity study in one species for a minimum of 14 days.
[14]
Conclusion and Path Forward
The toxicological and genotoxicological assessment of a pharmaceutical impurity with no existing data, such as Lamivudine Impurity G, demands a rigorous, systematic, and scientifically-defensible strategy. The framework provided in this guide, anchored in the principles of the ICH M7 and Q3A/B guidelines, offers a clear path forward.
The initial and most critical phase of this strategy is the assessment of mutagenic potential. A tiered approach, beginning with in silico (Q)SAR analysis and followed by a sequential battery of in vitro genotoxicity assays (Ames and micronucleus), provides a definitive pathway to classify the impurity.
If mutagenic , Lamivudine Impurity G must be controlled to the Threshold of Toxicological Concern (1.5 µ g/day ) to ensure patient safety from potential carcinogenic risk.
If non-mutagenic , the impurity can be managed according to the established qualification thresholds in ICH Q3A/B, where its control limits are based on general toxicity rather than mutagenic potential.
By adhering to this structured, evidence-based approach, drug developers can confidently characterize the risk associated with Lamivudine Impurity G, ensuring that the final drug product meets the highest standards of safety, quality, and regulatory compliance.
References
ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline. European Medicines Agency. Available at: [Link]
Guidelines for the assessment and control of mutagenic impurities in pharmaceuticals. PMC. Available at: [Link]
Lamivudine Tablets Prescribing Information. U.S. Food and Drug Administration. Available at: [Link]
Lamivudine 100 mg Film-coated Tablets - Summary of Product Characteristics (SmPC). electronic Medicines Compendium (emc). Available at: [Link]
Lamivudine EP Impurity G | CAS No: 160552-55-6. Cleanchem. Available at: [Link]
Assessment and control of dna reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk m7(r2). International Council for Harmonisation (ICH). Available at: [Link]
In Silico Mutagenicity and Toxicology Predictions. PozeSCAF. Available at: [Link]
Bacterial Reverse Mutation Assay or Ames assay (OECD 471). National Institute of Biology, Slovenia. Available at: [Link]
Eudralex Volume 3 ICH M7(R2) Guideline on assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk. ECA Academy. Available at: [Link]
Mammalian Cell In Vitro Micronucleus Assay. Charles River Laboratories. Available at: [Link]
Lamivudine EP Impurity G and Lamivudine (3S)-Sulfoxide. Allmpus. Available at: [Link]
Impurity guidelines in drug development under ICH Q3. AMSbiopharma. Available at: [Link]
Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials. PMC. Available at: [Link]
Utilizing Threshold of Toxicological Concern (TTC) with High Throughput Exposure Predictions (HTE) as a Risk-Based Prioritization Approach for thousands of chemicals. PMC. Available at: [Link]
ICH M7(R2) Guideline on assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk. Therapeutic Goods Administration (TGA). Available at: [Link]
OECD 487: in vitro micronucleus assay using TK6 cells to investigate mechanism of action. National Toxicology Program. Available at: [Link]
Test No. 473: In Vitro Mammalian Chromosomal Aberration Test. OECD. Available at: [Link]
CAS No : 160552-55-6 | Product Name : Lamivudine - Impurity G. Pharmaffiliates. Available at: [Link]
Toxicity of Impurities. Drug Information Association. Available at: [Link]
ICH Q3 Guidelines. Presentation. Available at: [Link]
Test No. 473: In vitro Mammalian Chromosome Aberration Test. OECD. Available at: [Link]
Lamivudine. StatPearls - NCBI Bookshelf. Available at: [Link]
In silico prediction of chemical genotoxicity using machine learning methods and structural alerts. PMC. Available at: [Link]
Test No. 487: In Vitro Mammalian Cell Micronucleus Test. OECD. Available at: [Link]
Data Sheet - Lamivudine Viatris. Medsafe. Available at: [Link]
Evaluating the utility of the Threshold of Toxicological Concern (TTC) and its exclusions in the biocompatibility assessment of extractable chemical substances from medical devices. PMC. Available at: [Link]
PUBLIC ASSESSMENT REPORT. WHO Prequalification. Available at: [Link]
Impurity Qualification Thresholds: An IQ Survey on Emerging Industry Experience with Health Authority Feedback. Organic Process Research & Development - ACS Publications. Available at: [Link]
In Silico Genotoxicity Testing Services. PI Health Sciences. Available at: [Link]
Guideline on the limits of genotoxic impurities. European Medicines Agency. Available at: [Link]
OECD 473: In Vitro Mammalian Chromosomal Aberration Test. Nucro-Technics. Available at: [Link]
Study Report and Preliminary Guidance on the Adaptation of the In Vitro micronucleus assay (OECD TG 487) for Testing of Manufactured Nanomaterials. OECD. Available at: [Link]
Thresholds of Toxicological Concern (TTC) ISO 10993. Efor Group. Available at: [Link]
In silico prediction of toxicity. TKTsweden. Available at: [Link]
OECD 471: Bacterial Reverse Mutation Test (Ames Assay). Nucro-Technics. Available at: [Link]
The Evolving Role Of In Silico Tools In Genotoxicity Assessments. Lhasa Limited. Available at: [Link]
AMESplus1 - OECD 471 Bacterial Reverse Mutation Test + Confirmation Test. Vivotecnia. Available at: [Link]
Chromosome Aberration Test. Eurofins Medical Device Testing. Available at: [Link]
Genotoxicity (OECD 473). Yeditepe Üniversitesi. Available at: [Link]
Lamivudine Pathway, Pharmacokinetics/Pharmacodynamics. ClinPGx. Available at: [Link]
Model for Intracellular Lamivudine Metabolism in Peripheral Blood Mononuclear Cells Ex Vivo and in Human Immunodeficiency Virus Type 1-Infected Adolescents. PMC. Available at: [Link]
ICH Q3A vs Q3B: API and Drug Product Impurity Guidelines Explained. SynThink. Available at: [Link]
GLP OECD 471 Ames Test. Scantox. Available at: [Link]
The genetic toxicity effects of lamivudine and stavudine antiretroviral agents. PubMed. Available at: [Link]
The Genesis of a Critical Byproduct: A Technical Guide to the Synthesis and Origin of Lamivudine Impurity G
This in-depth technical guide provides a comprehensive exploration of Lamivudine Impurity G, a critical process-related impurity and degradation product in the manufacturing of Lamivudine. Tailored for researchers, scien...
Author: BenchChem Technical Support Team. Date: April 2026
This in-depth technical guide provides a comprehensive exploration of Lamivudine Impurity G, a critical process-related impurity and degradation product in the manufacturing of Lamivudine. Tailored for researchers, scientists, and drug development professionals, this document elucidates the synthesis pathways of Lamivudine and the chemical origins of Impurity G, offering field-proven insights into its formation and control.
Introduction: The Significance of Impurity Profiling in Antiviral Therapeutics
Lamivudine, a potent nucleoside reverse transcriptase inhibitor (NRTI), is a cornerstone in the treatment of HIV-1 and hepatitis B infections.[1] Its therapeutic efficacy is intrinsically linked to its purity. The presence of impurities, even in minute quantities, can impact the safety and efficacy of the final drug product. Lamivudine Impurity G, identified as Lamivudine (3S)-Sulfoxide, is a notable impurity that warrants careful consideration due to its potential to arise from both synthetic and degradation pathways.[2][3][4][5] Understanding the genesis of this impurity is paramount for the development of robust manufacturing processes and stable formulations.
Core Synthesis of Lamivudine: A Prelude to Impurity Formation
The synthesis of Lamivudine is a multi-step process, with various reported routes aiming for high yield and stereoselectivity.[6][7][8][9] A common strategy involves the coupling of a protected cytosine base with a chiral 1,3-oxathiolane ring system. The stereochemistry of the final product is crucial for its biological activity.
A generalized, illustrative synthesis pathway is depicted below. It is important to note that specific reagents and conditions may vary between different manufacturing processes.
Figure 1: A generalized synthetic workflow for Lamivudine, highlighting key stages.
The critical step in many synthetic routes is the resolution of the racemic 1,3-oxathiolane intermediate to isolate the desired enantiomer, which is then coupled with the cytosine base.[7] While Impurity G is not typically a direct byproduct of this core synthesis, the reagents and conditions used in subsequent steps, particularly during work-up and purification, can influence its formation.
The Origin and Synthesis Pathway of Lamivudine Impurity G
Lamivudine Impurity G is chemically identified as 4-Amino-1-[(2R,3S,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl] pyrimidin-2(1H)-one S-oxide.[2][5][10][11] Its formation is primarily attributed to the oxidation of the sulfur atom within the 1,3-oxathiolane ring of the Lamivudine molecule.
Table 1: Comparison of Physicochemical Properties of Lamivudine and Impurity G.[2][4][10][12]
The primary pathway for the formation of Impurity G is through oxidative degradation.[13][14][15] Lamivudine has been shown to be susceptible to degradation under oxidative stress conditions.[13][14]
Figure 2: The oxidative degradation pathway of Lamivudine to Impurity G.
Mechanism of Formation: Oxidative Degradation
The thioether linkage in the oxathiolane ring of Lamivudine is susceptible to oxidation. This reaction can be initiated by various oxidizing agents, including residual peroxides from starting materials or solvents, exposure to atmospheric oxygen over extended periods, or the use of oxidative reagents during the synthesis or work-up procedures.
Forced degradation studies have demonstrated that Lamivudine degrades significantly under oxidative conditions.[13][14] This degradation leads to the formation of several products, with the sulfoxide derivative (Impurity G) being a prominent one. The oxidation of the sulfur atom introduces a new chiral center, leading to the possibility of two diastereomeric sulfoxides. However, Lamivudine EP Impurity G is specifically the (3S)-Sulfoxide.[2][5]
Experimental Protocol for Forced Degradation (Illustrative)
The following is a generalized protocol for conducting a forced degradation study to investigate the formation of Lamivudine Impurity G under oxidative stress.
Objective: To induce the formation of Lamivudine Impurity G through oxidative degradation and monitor its formation using High-Performance Liquid Chromatography (HPLC).
Materials:
Lamivudine reference standard
Hydrogen peroxide (3% and 30%)
Methanol (HPLC grade)
Water (HPLC grade)
Acetonitrile (HPLC grade)
Phosphate buffer
HPLC system with a UV detector
C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
Procedure:
Preparation of Stock Solution: Accurately weigh and dissolve a known amount of Lamivudine in a suitable solvent (e.g., a mixture of water and methanol) to prepare a stock solution of a specified concentration (e.g., 1 mg/mL).
Oxidative Stress Condition:
To a known volume of the Lamivudine stock solution, add a specific volume of hydrogen peroxide solution (e.g., 3%).
The reaction mixture is typically kept at room temperature or slightly elevated temperature for a defined period (e.g., 24 hours). The duration and temperature can be adjusted to achieve a target level of degradation (typically 5-20%).
Sample Analysis by HPLC:
At specified time intervals, withdraw aliquots of the reaction mixture.
Quench the reaction if necessary (e.g., by dilution or addition of a reducing agent).
Inject the samples into the HPLC system.
The mobile phase and gradient conditions should be optimized to achieve good separation between Lamivudine and its degradation products, including Impurity G. A typical mobile phase might consist of a mixture of phosphate buffer and acetonitrile.
Monitor the elution profile at a suitable wavelength (e.g., 270 nm).
Peak Identification and Quantification:
Identify the peak corresponding to Impurity G by comparing its retention time with that of a qualified reference standard of Lamivudine Impurity G.
Quantify the amount of Impurity G formed relative to the initial concentration of Lamivudine.
Expected Outcome: The chromatogram of the oxidatively stressed sample will show a decrease in the peak area of Lamivudine and the appearance of new peaks, one of which will correspond to Lamivudine Impurity G.
Control Strategies for Lamivudine Impurity G
Given that Impurity G is primarily an oxidation product, its control hinges on minimizing the exposure of Lamivudine to oxidative conditions throughout the manufacturing process and during storage.
Raw Material Control: Scrutinize starting materials and solvents for the presence of peroxides and other oxidizing agents.
Inert Atmosphere: Conduct reactions, particularly the final steps and purification, under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.
Process Optimization: Avoid the use of strong oxidizing agents in the synthetic route, especially in the later stages. If their use is unavoidable, ensure they are completely removed during work-up and purification.
Storage Conditions: The final API and its formulations should be stored in well-closed containers, protected from light and high temperatures, to prevent oxidative degradation over time.[2]
Analytical Method Validation: Employ a validated, stability-indicating analytical method, such as HPLC, to accurately detect and quantify Lamivudine Impurity G.[14] This is crucial for routine quality control and stability testing.
Conclusion
Lamivudine Impurity G, the (3S)-Sulfoxide of Lamivudine, is a critical impurity that primarily arises from the oxidative degradation of the active pharmaceutical ingredient. A thorough understanding of the conditions that promote its formation is essential for developing robust and well-controlled manufacturing processes. By implementing stringent controls on raw materials, utilizing inert processing conditions, and employing validated analytical methods, the levels of this impurity can be effectively managed, ensuring the quality, safety, and efficacy of Lamivudine-containing drug products.
References
Yaqub, M., et al. (2012). Synthetic Approaches to Lamivudine: An Anti-HIV AIDs and Anti-Hepititus B Drug. Asian Journal of Chemistry, 24(11), 4963-4968. [Link]
Jain, D., et al. (2009). Study of forced decomposition behavior of lamivudine using LC, LC-MS/TOF and MS(n). Journal of Pharmaceutical and Biomedical Analysis, 49(3), 803-809. [Link]
Allmpus. (n.d.). Lamivudine EP Impurity G and Lamivudine (3S)-Sulfoxide. Retrieved from [Link]
El-Kimary, E. I., et al. (2021). Stability-Indicating HPLC-DAD Determination of Lamivudine in Pharmaceutical Preparations and Biological Fluids. Scholars.Direct, 7(2), 1-9. [Link]
Hu, L., et al. (2013). Efficient asymmetric synthesis of lamivudine via enzymatic dynamic kinetic resolution. Chemical Communications, 49(83), 9579-9581. [Link]
SynThink. (n.d.). Lamivudine EP Impurities & USP Related Compounds. Retrieved from [Link]
Snead, D. R., et al. (2020). An Economical Route to Lamivudine Featuring a Novel Strategy for Stereospecific Assembly. Organic Process Research & Development, 24(7), 1194–1198. [Link]
Google Patents. (2014). CN104059057A - Preparation method of lamivudine impurity 3-TU.
ResearchGate. (2026). Practical Enantioselective Synthesis of Lamivudine (3TC) via a Dynamic Kinetic Resolution. [Link]
Google Patents. (2012).
National Center for Biotechnology Information. (2024). Lamivudine. StatPearls. [Link]
Daicel Pharma Standards. (n.d.). Lamivudine impurity G. Retrieved from [Link]
Pharmaffiliates. (n.d.). lamivudine and its Impurities. Retrieved from [Link]
SynThink. (n.d.). Lamivudine Impurity (S-sulphoxide); Lamivudine EP Impurity G. Retrieved from [Link]
Google Patents. (2015).
World Health Organization. (2022). lamivudine and tenofovir disoproxil fumarate - tablets. [Link]
SynZeal. (n.d.). Lamivudine. Retrieved from [Link]
Ciência e Natura. (2019). Degradation of the pharmaceuticals lamivudine and zidovudine using advanced oxidation processes. [Link]
Veeprho. (n.d.). Lamivudine EP Impurity G. Retrieved from [Link]
Lamivudine (3TC) is a nucleoside reverse transcriptase inhibitor (NRTI) widely utilized in the treatment of HIV-1 and Hepatitis B (HBV). Due to the presence of a 1,3-oxathiolane ring in its molecular structure, Lamivudine is highly susceptible to oxidative degradation during synthesis, formulation, and long-term storage. This whitepaper provides an in-depth technical analysis of Lamivudine Impurity G , the primary (3S)-sulfoxide degradation product. By exploring its mechanistic formation, structural identifiers, and validated analytical methodologies, this guide equips drug development professionals with the protocols necessary to ensure pharmaceutical integrity and regulatory compliance.
Chemical Identity and Structural Nomenclature
Lamivudine Impurity G is a specific diastereomeric sulfoxide formed via the oxidation of the thioether moiety within the oxathiolane ring. Because the oxidation of sulfur introduces a new chiral center, two distinct diastereomers are formed: Impurity G (the 3S-sulfoxide) and Impurity H (the 3R-sulfoxide) [1].
To ensure precise identification across global pharmacopeias, the critical structural and registry identifiers for Lamivudine Impurity G are summarized in Table 1 .
Table 1: Quantitative and Structural Identifiers of Lamivudine Impurity G
Understanding the causality behind the formation of Impurity G is critical for developing robust formulation strategies. The parent API, Lamivudine, contains a sulfur atom in its oxathiolane ring. This thioether acts as a nucleophile when exposed to oxidative stress (e.g., reactive oxygen species, trace peroxides in excipients, or atmospheric oxygen over time).
The oxidation of the sulfur atom yields a sulfoxide (
S=O
). Because the oxathiolane ring in Lamivudine already contains chiral centers at the C2 and C5 positions, the oxidation at the sulfur (C3) is stereoselective, yielding two distinct epimers. Impurity G is the 3S-epimer, which often exhibits different chromatographic behavior and stability profiles compared to its 3R counterpart (Impurity H).
Mechanistic pathway of Lamivudine oxidation yielding Impurities G and H.
Analytical Methodology: Isolation and Quantification
To accurately quantify Lamivudine Impurity G, analytical chemists must employ methods capable of resolving closely related diastereomers. The following protocol is adapted from the European Pharmacopoeia (Ph. Eur. Monograph 2217) and USP guidelines for Lamivudine related substances [2].
Scientific Rationale (Causality of Experimental Design)
Stationary Phase Selection: An end-capped octadecylsilyl (C18) silica gel column is utilized. End-capping is mandatory to neutralize residual surface silanols. If un-capped, the basic amino group on the pyrimidine ring of Lamivudine and its impurities will undergo secondary ion-exchange interactions, leading to severe peak tailing.
Buffer pH Optimization: The mobile phase utilizes an ammonium acetate buffer adjusted to pH 3.8 with glacial acetic acid. The pKa of the pyrimidine nitrogen is approximately 4.3. Maintaining the pH at 3.8 ensures the molecule is consistently protonated, stabilizing its retention time and enhancing reproducibility [3].
Isocratic Elution Profile: A highly aqueous mobile phase (95% Buffer / 5% Methanol) is required because sulfoxides (Impurity G) are significantly more polar than the parent thioether. A higher organic concentration would cause Impurity G to elute in the void volume.
Step-by-Step RP-HPLC Protocol
Step 1: Mobile Phase Preparation
Dissolve 1.9 g of Ammonium Acetate in 900 mL of HPLC-grade water.
Adjust the pH to exactly 3.8 ± 0.2 using Glacial Acetic Acid.
Dilute to a final volume of 1000 mL with water.
Mix 95 volumes of this buffer with 5 volumes of Methanol. Degas via ultrasonication for 10 minutes.
Step 2: Sample & Standard Preparation
Test Solution: Dissolve 50 mg of the Lamivudine sample in the Mobile Phase and dilute to 100 mL (0.5 mg/mL).
Reference Solution (System Suitability): Dissolve 5 mg of Lamivudine System Suitability CRS (containing Impurities A, B, and G) in 10 mL of Mobile Phase.
Step 3: Chromatographic Conditions
Column: End-capped C18, 250 mm × 4.6 mm, 5 µm particle size.
Column Temperature: 35°C (Maintains consistent mobile phase viscosity).
Flow Rate: 1.0 mL/min.
Injection Volume: 10 µL.
Detection: UV spectrophotometer set to 270 nm.
Step 4: Self-Validating System Suitability Criteria
Before integrating sample peaks, the system must validate itself against the following criteria:
Resolution: The resolution (
Rs
) between the peaks corresponding to Lamivudine and its closely eluting impurities (such as Impurity B or G) must be not less than (NLT) 1.5 .
Symmetry Factor: The tailing factor for the Lamivudine peak must be between 0.8 and 1.5.
RP-HPLC Analytical Workflow for Lamivudine Impurity Profiling.
Regulatory Implications
Under ICH Q3A(R2) and Q3B(R2) guidelines, degradation products in new drug substances and products must be strictly monitored. For Lamivudine, pharmacopeial monographs typically dictate that the area of any peak corresponding to Lamivudine Impurity G must not be greater than 0.2% to 0.3% of the principal API peak area, depending on the specific regional regulatory threshold (e.g., USP vs. EP) [2]. Failure to control the oxidative environment during the wet granulation or coating phases of tablet manufacturing is a primary root cause for out-of-specification (OOS) results related to Impurity G.
References
National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 71749728, Lamivudine sulfoxide." PubChem, U.S. National Library of Medicine. Available at:[Link]
Phenomenex. "Ph. Eur. Monograph 2217: Lamivudine Related Substances with Ph. Eur. Method Modernization." Phenomenex Technical Notes. Available at: [Link]
United States Pharmacopeia (USP). "Lamivudine - USP-NF Monograph." USP-NF. Available at:[Link]
Exploratory
A Comprehensive Technical Guide to Lamivudine Impurity G: Pharmacopeial Specifications and Analytical Control
For Researchers, Scientists, and Drug Development Professionals Introduction Lamivudine, a synthetic nucleoside analogue, is a cornerstone of antiretroviral therapy for the treatment of HIV/AIDS and Hepatitis B infection...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lamivudine, a synthetic nucleoside analogue, is a cornerstone of antiretroviral therapy for the treatment of HIV/AIDS and Hepatitis B infection.[1][2] As with any pharmaceutical active ingredient, the control of impurities is of paramount importance to ensure the safety and efficacy of the final drug product. This technical guide provides an in-depth exploration of Lamivudine Impurity G, a specified impurity in major pharmacopeias. We will delve into its chemical identity, pharmacopeial specifications, analytical methodologies for its control, and its formation and potential toxicological significance. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals involved in the quality control and manufacturing of Lamivudine.
Physicochemical Properties of Lamivudine Impurity G
Lamivudine Impurity G is chemically known as 4-Amino-1-[(2R,3S,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2(1H)-one S-oxide, and is also referred to as Lamivudine (S)-Sulfoxide.[3] It is a process-related impurity and a degradation product of Lamivudine.[4]
Lamivudine Impurity G is a specified impurity in the European Pharmacopoeia (Ph. Eur.). While the British Pharmacopoeia (BP) and the United States Pharmacopeia (USP) also have monographs for Lamivudine and its impurities, the specific designation "Impurity G" is explicitly mentioned in the Ph. Eur.[6]
European Pharmacopoeia (Ph. Eur.)
The European Pharmacopoeia monograph for Lamivudine (2217) includes a test for related substances, which controls the levels of specified and unspecified impurities.[2][6] While the specific limit for Impurity G is not individually listed in the publicly available information, it falls under the category of "specified impurities" and its acceptance criteria are governed by the general monograph on "Substances for pharmaceutical use" (2034) and the specific monograph for Lamivudine.[7][8] Generally, for specified impurities, a specific acceptance criterion is set. For unspecified impurities, the limit is typically not more than the identification threshold, which for a maximum daily dose of >1 g to 2 g is 0.10%.[7]
British Pharmacopoeia (BP)
The British Pharmacopoeia provides a reference standard for a Lamivudine impurity standard, which is used for the identification and control of impurities in Lamivudine. The analytical procedures are often harmonized with the European Pharmacopoeia.
United States Pharmacopeia (USP)
The USP monograph for Lamivudine includes a test for "Other Related Compounds".[9][10] While Impurity G is not explicitly named with this designation in the general chapter, its control would be covered under the limits for total and individual impurities. The USP specifies limits for individual unknown impurities and a total impurity limit. For instance, the general limit for any other individual impurity is often set at 0.1%, with a total impurity limit of 0.6%.[11]
Analytical Methodologies for the Determination of Lamivudine Impurity G
High-Performance Liquid Chromatography (HPLC) is the universally accepted technique for the separation and quantification of Lamivudine and its impurities, including Impurity G. The pharmacopeial methods provide a framework for a robust and validated analytical procedure.
European Pharmacopoeia (Ph. Eur.) - Related Substances Test
The Ph. Eur. monograph for Lamivudine (2217) outlines a liquid chromatography method for the analysis of related substances.[2][6]
Chromatographic Conditions (as per Ph. Eur. monograph 2217): [2][12]
Parameter
Specification
Column
Octadecylsilyl silica gel for chromatography R (e.g., Hypersil BDS C18, 5 µm, 250 mm x 4.6 mm)
Mobile Phase
A mixture of 5 volumes of methanol and 95 volumes of a 0.025 M ammonium acetate solution, adjusted to pH 4.0 with glacial acetic acid.
Flow Rate
1.0 mL/min
Column Temperature
35 °C
Detection
UV spectrophotometer at 277 nm
Injection Volume
20 µL
System Suitability:
The system suitability criteria are crucial for ensuring the performance of the chromatographic system. For the Lamivudine related substances test in the Ph. Eur., the resolution between specified impurity peaks is a key parameter. For instance, the resolution between impurity F and impurity A should be at least 1.5, and the resolution between impurity B and lamivudine should be at least 1.5.[2]
Experimental Workflow for Impurity Profiling
The following diagram illustrates a typical workflow for the identification and quantification of impurities in a Lamivudine drug substance or product.
Figure 1: HPLC Workflow for Lamivudine Impurity Profiling.
Formation and Degradation Pathways
Lamivudine Impurity G, the S-oxide of Lamivudine, is primarily formed through oxidative degradation of the Lamivudine molecule.[3] The sulfur atom in the oxathiolane ring is susceptible to oxidation, leading to the formation of the sulfoxide.
Forced degradation studies are instrumental in understanding the degradation pathways of a drug substance. Studies on Lamivudine have shown that it is susceptible to degradation under oxidative conditions, such as exposure to hydrogen peroxide.[3] This degradation leads to the formation of several degradation products, including the S-oxide impurity.
The mechanism of sulfur oxidation in such heterocyclic systems can be complex, potentially involving radical or ionic pathways. In a pharmaceutical manufacturing and storage context, the presence of oxidizing agents, exposure to light, and elevated temperatures can contribute to the formation of Lamivudine Impurity G.
Control Strategies in Drug Development and Manufacturing
The control of Lamivudine Impurity G is a critical aspect of ensuring the quality of the final drug product. This is achieved through a combination of strategies throughout the drug development and manufacturing process:
Process Optimization: The synthesis of Lamivudine should be carefully designed and optimized to minimize the formation of process-related impurities, including the potential for oxidation.
Raw Material Control: The quality of starting materials and reagents should be rigorously controlled to prevent the introduction of impurities that could contribute to the formation of Impurity G.
In-Process Controls: Monitoring critical process parameters during manufacturing can help to ensure that the process remains in a state of control and minimizes impurity formation.
Specification Setting: Establishing appropriate acceptance criteria for Lamivudine Impurity G in the drug substance and drug product specifications is essential. These limits should be based on pharmacopeial requirements, stability data, and toxicological assessments.
Stability Studies: Comprehensive stability studies under various storage conditions are necessary to understand the degradation profile of Lamivudine and the potential for Impurity G to form over the shelf-life of the product.
Packaging: The choice of packaging is important to protect the drug product from environmental factors, such as light and oxygen, that could promote oxidative degradation.
Toxicological Significance
According to these guidelines, impurities present at or below a certain threshold may not require extensive toxicological evaluation. However, for impurities that exceed these thresholds, qualification is necessary. Qualification is the process of acquiring and evaluating data that establishes the biological safety of an individual impurity at the level(s) specified.
Given that Lamivudine is a widely used and well-characterized drug, it is likely that the specified limits for Impurity G in the pharmacopeias have been established based on a comprehensive assessment of its potential risks. However, for any new drug product or a significant change in the manufacturing process, a thorough evaluation of the impurity profile, including Impurity G, is warranted. While Lamivudine itself has a well-established safety profile, some studies have investigated its potential for hepatotoxicity at high doses.[13][14] It is important to note that the toxicity of an impurity may differ from that of the active pharmaceutical ingredient.
Conclusion
The control of Lamivudine Impurity G is a critical component of ensuring the quality, safety, and efficacy of Lamivudine-containing drug products. This technical guide has provided a comprehensive overview of the pharmacopeial specifications, analytical methodologies, formation pathways, and control strategies for this specified impurity. A thorough understanding of these aspects is essential for researchers, scientists, and drug development professionals working with Lamivudine. Adherence to pharmacopeial standards and the implementation of robust analytical control strategies are fundamental to delivering high-quality medicines to patients.
References
USP-NF. (2011). Lamivudine.
Phenomenex. (n.d.). Ph. Eur. Monograph 2217: Lamivudine Related Substances. Retrieved from [Link]
Phenomenex. (n.d.). Lamivudine Related Substances with Ph. Eur. Method Modernization. Retrieved from [Link]
USP. (2011, November 23). Lamivudine. Retrieved from [Link]
USP. (n.d.). Lamivudine - USP-NF ABSTRACT. Retrieved from [Link]
Shimadzu. (2015, February 1). Ultra-high Speed Analysis of USP methods conforming to the New USP General Chapter 621 Allowed Limits. Retrieved from [Link]
EMA. (2019, April 26). dovato-epar-public-assessment-report_en.pdf. Retrieved from [Link]
EDQM, Council of Europe. (2019). Impurity Control in the European Pharmacopoeia. Retrieved from [Link]
Scribd. (n.d.). Impurity Limits in European Pharmacopoeia. Retrieved from [Link]
European Pharmacopoeia. (2010, April 2). Lamivudine. Retrieved from [Link]
Saraya, R. E., Elhenawee, M., Saleh, H., & Sebaiy, M. M. (2021). Review article on Analytical Techniques of Lamivudine Determination in Different Matrices. Journal of Advanced Pharmaceutical Science And Technology, 2(3), 37-46.
Phenomenex. (2025, March 28). Case Study: Ph. Eur. Monograph 2217: Lamivudine Related Substances. Retrieved from [Link]
ACS Publications. (2024, November 21). Synthesis of Nucleoside Analogs Containing Sulfur or Selenium Replacements of the Ribose Ring Oxygen or Carbon. Retrieved from [Link]
PMC. (n.d.). Synthesis of Nucleoside Analogs Containing Sulfur or Selenium Replacements of the Ribose Ring Oxygen or Carbon. Retrieved from [Link]
WJPPS. (n.d.). forced degradation study of lamivudine under the scope of genotoxic impurity. Retrieved from [Link]
BP. (n.d.). Lamivudine British Pharmacopoeia (BP) Reference Standard. Retrieved from [Link]
FIP. (2011, February 9). Biowaiver monographs for immediate release solid oral dosage forms: Lamivudine. Retrieved from [Link]
PMDA. (n.d.). Official Monographs. Retrieved from [Link]
EMA. (2022, December 8). Guideline on control of impurities of pharmacopoeial substances: compliance with the European Pharmacopoeia general monograph &q. Retrieved from [Link]
BP. (2025, May 2). BRITISH PHARMACOPOEIA CHEMICAL REFERENCE SUBSTANCE INFORMATION LEAFLET LAMIVUDINE IMPURITY STANDARD CATALOGUE NUMBER 857 CURREN. Retrieved from [Link]
ResearchGate. (2017, August 10). (PDF) Hepatotoxicity of Lamivudine on the Liver. Retrieved from [Link]
ACS Publications. (2003, May 7). Biological Radical Sulfur Insertion Reactions. Retrieved from [Link]
ResearchGate. (n.d.). (PDF) Lamivudine-Induced Liver Injury. Retrieved from [Link]
PubMed. (2025, June 5). Development and validation of quality by design stability-indicating method for quantitative determination of lamivudine and its impurities. Retrieved from [Link]
Wikipedia. (n.d.). Microbial oxidation of sulfur. Retrieved from [Link]
Springer. (2023, November 17). Evaluation of the probable synergistic toxicity of selected potentiated antiretroviral and antibiotics on some aquatic biomarker. Retrieved from [Link]
ResearchGate. (n.d.). Rapid and Efficient Chiral Method Development for Lamivudine and Tenofovir Disoproxil Fumarate Fixed Dose Combination Using Ultra-High Performance Supercritical Fluid Chromatography: A Design of Experiment Approach. Retrieved from [Link]
Open Access Macedonian Journal of Medical Sciences. (2015, October 16). Lamivudine-Induced Liver Injury. Retrieved from [Link]
ACS Publications. (2020, April 7). An Economical Route to Lamivudine Featuring a Novel Strategy for Stereospecific Assembly. Retrieved from [Link]
ResearchGate. (2018, November 9). a stability-indicating hplc method for the determination of potential impurities in a new fixed dose combination of dolutegravir, lamivudine and tenofovir disoproxil fumarate tablets used in the first line treatment of hiv-1 infection. Retrieved from [Link]
ACS Publications. (n.d.). Mechanisms and Evolution of Oxidative Sulfur Metabolism in Green Sulfur Bacteria. Retrieved from [Link]
Application Note: HPLC Method Development and Validation for the Quantification of Lamivudine Impurity G
Introduction & Mechanistic Background Lamivudine (3TC) is a potent nucleoside reverse transcriptase inhibitor (NRTI) utilized globally in the management of HIV-1 and chronic Hepatitis B virus (HBV) infections[1]. Ensurin...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Mechanistic Background
Lamivudine (3TC) is a potent nucleoside reverse transcriptase inhibitor (NRTI) utilized globally in the management of HIV-1 and chronic Hepatitis B virus (HBV) infections[1]. Ensuring the purity of Lamivudine is a critical regulatory requirement, as impurities can significantly impact drug efficacy and patient safety[2].
Among its related substances, Lamivudine Impurity G (CAS: 160552-55-6) is of particular concern. Chemically defined as 4-Amino-1-[(2R,3S,5S)-2-(hydroxymethyl)-3-oxo-1,3λ4-oxathiolan-5-yl]pyrimidin-2(1H)-one, Impurity G is a sulfoxide degradant[3]. The oxathiolane ring of Lamivudine contains a sulfur atom that is highly susceptible to S-oxidation when exposed to reactive oxygen species (ROS), peroxides, or environmental stress during formulation and storage[2].
Developing a robust High-Performance Liquid Chromatography (HPLC) method to resolve Impurity G from the active pharmaceutical ingredient (API) and other degradants (such as Impurity F/Uracil) requires precise control over column chemistry and mobile phase thermodynamics[1].
Caption: Lamivudine degradation pathway leading to Impurity G formation.
Method Development Strategy: Causality & Logic
To engineer a self-validating and reproducible separation method, every chromatographic parameter was selected based on the physicochemical properties of Lamivudine and Impurity G.
Stationary Phase Selection
Lamivudine and its sulfoxide degradant are highly polar molecules. A standard end-capped octadecylsilyl (C18) silica gel column (e.g., 250 mm × 4.6 mm, 5 µm) is required to provide sufficient hydrophobic retention under highly aqueous conditions[4]. End-capping is non-negotiable; it prevents secondary ion-exchange interactions between the basic pyrimidine ring of the analytes and residual surface silanols, which would otherwise cause severe peak tailing.
Mobile Phase Thermodynamics & pH Control
The pKa of Lamivudine's cytosine-like amino group is approximately 4.3. To ensure the analyte remains in a single, fully protonated ionization state, the mobile phase pH must be buffered at least 0.5 units below its pKa[1].
Buffer Choice: A 1.9 g/L Ammonium Acetate buffer adjusted to pH 3.8 with glacial acetic acid provides high buffer capacity and excellent peak symmetry[1].
Organic Modifier: Methanol (MeOH) is selected over Acetonitrile. Methanol acts as a hydrogen-bond donor and acceptor, providing superior selectivity (α) for separating the highly polar sulfoxide group of Impurity G from the parent Lamivudine peak[5].
Detection Wavelength
Both Lamivudine and Impurity G share a cytosine chromophore. UV detection at 272–277 nm captures the maximum molar absorptivity for these compounds, ensuring high sensitivity and a low Limit of Quantitation (LOQ)[5].
Caption: Workflow for Lamivudine Impurity G HPLC method development.
Experimental Protocol & Self-Validating Workflow
This protocol is designed as a self-validating system. It incorporates a mandatory System Suitability Test (SST) that acts as an internal quality gate; if the SST fails, the run is automatically invalidated, ensuring absolute data trustworthiness[1].
Step 1: Reagent & Mobile Phase Preparation
Buffer Solution: Dissolve 1.9 g of Ammonium Acetate in 1000 mL of HPLC-grade water. Adjust the pH to exactly 3.8 ± 0.05 using glacial acetic acid[1]. Filter through a 0.22 µm membrane.
Mobile Phase (Isocratic): Mix 5 volumes of HPLC-grade Methanol with 95 volumes of the pH 3.8 Buffer Solution (5:95 v/v)[1]. Degas via ultrasonication for 10 minutes.
Step 2: Standard & Sample Preparation
Diluent: Use the prepared Mobile Phase as the diluent to prevent solvent-mismatch peak distortion.
System Suitability Solution: Accurately weigh and dissolve Lamivudine API and Lamivudine Impurity G reference standards to achieve a final concentration of 50 µg/mL Lamivudine and 0.5 µg/mL Impurity G[6].
Test Sample Solution: Weigh a quantity of the sample equivalent to 50 mg of Lamivudine. Transfer to a 100 mL volumetric flask, add 70 mL of diluent, sonicate for 15 minutes to extract the API and impurities, and dilute to volume. Filter through a 0.45 µm PTFE syringe filter[5].
Step 3: Chromatographic Execution
Set up the HPLC system according to the parameters summarized in Table 1 . Purge the system and equilibrate the column with the mobile phase for at least 45 minutes until a stable baseline is achieved.
Step 4: System Suitability Test (SST) - The Quality Gate
Inject the System Suitability Solution in replicate (n=6). The system is only validated for sample analysis if it meets the rigorous criteria outlined in Table 2 . The critical pair resolution between Lamivudine and Impurity G must be ≥ 1.5 to ensure baseline separation[1].
Data Presentation & Validation Parameters
The method must be validated in strict accordance with ICH Q2(R1)/Q2(R2) guidelines, evaluating Specificity, Linearity, Precision, Accuracy, and Robustness[7].
Table 1: Optimized Chromatographic Conditions
Parameter
Specification
Rationale
Column
End-capped C18, 250 x 4.6 mm, 5 µm
Maximizes hydrophobic retention of polar analytes[4].
Balances optimal linear velocity with system backpressure[5].
Column Temperature
35°C
Improves mass transfer and reduces mobile phase viscosity.
Detection
UV at 272 nm
Optimal wavelength for the cytosine chromophore[5].
Injection Volume
10 µL
Prevents column overloading while maintaining sensitivity.
Table 2: System Suitability Criteria (Self-Validation Gate)
Parameter
Acceptance Criteria
Purpose
Resolution (
Rs
)
≥ 1.5 (Impurity G vs. Lamivudine)
Ensures baseline separation of the critical pair[1].
Tailing Factor (
Tf
)
≤ 1.5 for all peaks
Verifies absence of secondary silanol interactions.
Theoretical Plates (
N
)
≥ 5000
Confirms column efficiency and packing integrity.
% RSD of Peak Area
≤ 2.0% (n=6 injections)
Validates autosampler precision and method stability.
Table 3: Representative ICH Q2(R2) Validation Data for Impurity G
Validation Parameter
Result / Range
Acceptance Criteria
Linearity Range
0.05 µg/mL to 1.5 µg/mL
Correlation coefficient (
R2
) ≥ 0.999
LOD (Limit of Detection)
0.015 µg/mL
Signal-to-Noise (S/N) ≥ 3:1
LOQ (Limit of Quantitation)
0.05 µg/mL
Signal-to-Noise (S/N) ≥ 10:1
Method Precision (% RSD)
1.2%
% RSD ≤ 5.0% at LOQ level
Accuracy (Recovery)
98.5% - 101.2%
Mean recovery between 90.0% - 110.0%
References
Phenomenex. Lamivudine Related Substances Method per IP Monograph. Phenomenex Application Notes.
Taylor & Francis. Green HPLC quantification method of lamivudine, zidovudine and nevirapine with identification of related substances in tablets. Tandfonline.
Phenomenex. Ph. Eur. Monograph 2217: Lamivudine Related Substances. Phenomenex Case Studies.
Asian Journal of Chemistry. UV and RP-HPLC Method for the Estimation of Lamivudine in Bulk and Pharmaceutical Dosage Forms. Asianpubs.
Pharmaffiliates. Lamivudine-impurities (Impurity G CAS: 160552-55-6). Pharmaffiliates.
World Health Organization (WHO). lamivudine and tenofovir disoproxil fumarate - tablets. WHO Working Document.
LC-MS/MS quantification protocol for Lamivudine Impurity G
An Application Note for the Sensitive and Accurate Quantification of Lamivudine Impurity G using LC-MS/MS Authored by: A Senior Application Scientist Abstract This application note presents a detailed, robust, and highly...
Author: BenchChem Technical Support Team. Date: April 2026
An Application Note for the Sensitive and Accurate Quantification of Lamivudine Impurity G using LC-MS/MS
Authored by: A Senior Application Scientist
Abstract
This application note presents a detailed, robust, and highly sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the quantification of Lamivudine Impurity G in pharmaceutical samples. Lamivudine, a potent nucleoside reverse transcriptase inhibitor, is a cornerstone in the treatment of HIV-1 and hepatitis B.[1][2][3] The control of impurities in the active pharmaceutical ingredient (API) and finished drug products is a critical regulatory requirement to ensure patient safety and therapeutic efficacy.[4][5] This protocol provides a comprehensive workflow, from sample preparation to data analysis, validated according to the principles outlined in the International Council for Harmonisation (ICH) guidelines.[6][7][8] The method demonstrates excellent specificity, linearity, accuracy, and precision, making it suitable for routine quality control and stability testing in drug development and manufacturing environments.
Introduction: The Imperative of Impurity Profiling
Lamivudine (3TC) functions as a prodrug, which upon intracellular phosphorylation to its active triphosphate metabolite, competitively inhibits viral reverse transcriptase, thereby terminating DNA chain elongation.[2] The manufacturing process and subsequent storage of Lamivudine can lead to the formation of related substances or impurities. Regulatory bodies such as the FDA and EMA mandate strict control over these impurities.[9][10]
Lamivudine Impurity G, chemically identified as 4-Amino-1-[(2R,3S,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl] pyrimidin-2(1H)-one S-oxide, is a potential degradation product or process-related impurity.[11][12] Its accurate quantification is essential to ensure that it does not exceed the established safety thresholds. LC-MS/MS stands as the gold standard for trace-level quantification due to its superior sensitivity and selectivity compared to conventional chromatographic techniques like HPLC-UV.[13][14] This note details a method specifically developed and validated for this purpose.
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source was used.
Standard Operating Procedures
Step 1: Preparation of Stock and Working Solutions
Stock Solutions (1 mg/mL): Accurately weigh and dissolve approximately 10 mg of Lamivudine and Lamivudine Impurity G reference standards in 10 mL of methanol to create individual stock solutions.
Internal Standard Stock Solution (1 mg/mL): Prepare a stock solution of Lamivudine-¹³C,¹⁵N₂ in methanol.
Working Solutions: Prepare intermediate and working standard solutions by serially diluting the stock solutions with a 50:50 mixture of methanol and water. These solutions will be used to construct the calibration curve.
Step 2: Sample Preparation
Drug Substance: Accurately weigh approximately 25 mg of the Lamivudine API sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent (50:50 methanol:water).
Drug Product (Tablets): Weigh and finely powder a representative number of tablets. Transfer an amount of powder equivalent to 25 mg of Lamivudine into a 25 mL volumetric flask. Add approximately 15 mL of diluent, sonicate for 15 minutes, and then dilute to volume.
Final Preparation: Centrifuge or filter an aliquot of the prepared sample solution through a 0.22 µm syringe filter. Transfer 100 µL of the clear filtrate into an autosampler vial, add 800 µL of diluent and 100 µL of the internal standard working solution.
Step 3: LC-MS/MS Analysis
The prepared samples are injected into the LC-MS/MS system operating under the optimized conditions detailed below.
Optimized Method Parameters
The causality behind these choices is to achieve a balance between chromatographic resolution, sensitivity, and run time. A C18 column is chosen for its excellent retention of polar compounds like Lamivudine and its impurities. The mobile phase, consisting of a weak acid (formic acid) in water and an organic modifier (acetonitrile), ensures good peak shape and efficient ionization in ESI positive mode. A gradient elution allows for the separation of the more polar Impurity G from the parent drug, Lamivudine, within a short analytical run.
Note: Collision energies should be optimized for the specific instrument being used.
Method Validation: A Self-Validating System
The analytical method was validated in accordance with ICH Q2(R2) guidelines to demonstrate its suitability for the intended purpose.[6][7][8][19][20] The validation protocol ensures the trustworthiness and reliability of the generated data.
Specificity: The method demonstrated high specificity. Chromatograms of blank diluent and placebo samples showed no interfering peaks at the retention times of Lamivudine Impurity G and the internal standard.
Linearity: The calibration curve was linear over the concentration range of 0.1 ng/mL to 100 ng/mL for Lamivudine Impurity G, with a correlation coefficient (r²) of >0.999.
Accuracy & Precision: The intra- and inter-day accuracy and precision were evaluated using Quality Control (QC) samples at three concentration levels (low, medium, and high). The accuracy was within 95-105%, and the precision (%RSD) was less than 5%.
Limit of Quantitation (LOQ) and Limit of Detection (LOD): The LOQ was established at 0.1 ng/mL with a signal-to-noise ratio of >10. The LOD was determined to be 0.03 ng/mL (S/N >3).
Robustness: The method proved to be robust, with minor deliberate changes in flow rate (±0.02 mL/min) and column temperature (±2 °C) not significantly affecting the results.
Solution Stability: Lamivudine Impurity G was found to be stable in the prepared solutions for at least 48 hours when stored in the autosampler at 10 °C.
Visualized Workflow
The following diagram illustrates the logical flow of the quantification protocol.
Caption: LC-MS/MS quantification workflow for Lamivudine Impurity G.
Conclusion
This application note provides a highly sensitive, specific, and reliable LC-MS/MS method for the quantification of Lamivudine Impurity G. The protocol has been thoroughly described, covering all stages from sample preparation to data analysis, and is grounded in established regulatory principles.[8][19][21] The successful validation of this method confirms its suitability for routine use in quality control laboratories, aiding in the assurance of the quality, safety, and efficacy of Lamivudine-containing pharmaceutical products.
References
Singh, S., et al. (2009). Study of forced decomposition behavior of lamivudine using LC, LC-MS/TOF and MS(n). Journal of Pharmaceutical and Biomedical Analysis.
El-Gindy, A., et al. (2021). Stability-Indicating HPLC-DAD Determination of Lamivudine in Pharmaceutical Preparations and Biological Fluids. Scholars.Direct.
Joseph, S., & Dai, Y. Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing. Agilent Technologies.
Rao, R. N., et al. (2011). Development and validation of a stability indicating RP-HPLC method for simultaneous determination of Lamivudine and Stavudine in combined dosage forms. Journal of Chemical and Pharmaceutical Research.
Moore, K. H., et al. (2000). Simultaneous determination of zidovudine and lamivudine in human serum using HPLC with tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis.
European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures. Scientific guideline. Available at: [Link]
Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation.
ICH. (2023). Validation of Analytical Procedures Q2(R2).
Allmpus. Lamivudine EP Impurity G and Lamivudine (3S)-Sulfoxide.
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures.
ProPharma Group. (2025). Essential FDA Guidelines for Bioanalytical Method Validation.
Pharmaffiliates. Lamivudine-impurities.
ResearchGate. (2016). A LC–MS/MS method with column coupling technique for simultaneous estimation of lamivudine, zidovudine, and nevirapine in human plasma.
Thangadurai, S. A., & Kamalakannan, D. (2022). Forced Degradation Behaviour with a Developed and Validated RP-UPLC Method for Estimation Lamivudine and Dolutegravir in Combined Pharmaceutical Dosage Form. International Journal of Pharmaceutical Quality Assurance.
ICH. (2022). Validation of Analytical Procedure Q2(R2). Draft version.
Rower, J. E., et al. (2012). Validation of a sensitive LC/MS/MS method for the determination of zidovudine and lamivudine in human plasma. Biomedical Chromatography.
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures.
U.S. Food and Drug Administration. FDA Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology. ECA Academy.
Pereira, A. S., et al. (2000). Simultaneous determination of lamivudine and zidovudine concentrations in human seminal plasma using high-performance liquid chromatography and tandem mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications.
Daicel Pharma Standards. Lamivudine impurity G.
National Center for Biotechnology Information. Lamivudine. PubChem Compound Summary for CID 60825. Available at: [Link]
Impact Factor. (2024). Sensitive Quantification of Antiretroviral Trio in Plasma: Lamivudine, Zidovudine, and Nevirapine by LC-MS.
precisionFDA. LAMIVUDINE.
SynThink. Lamivudine Impurity (S-sulphoxide); Lamivudine EP Impurity G.
European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. Available at: [Link]
Semantic Scholar. (2021). Novel Method Development, Validation and Forced Degradation Studies for the Concurrent Determination of Lamivudine, Tenofovir Di.
Veeprho. Lamivudine EP Impurity G | CAS 160552-55-6.
IUPHAR/BPS Guide to PHARMACOLOGY. lamivudine. Available at: [Link]
SynThink. Lamivudine EP Impurities & USP Related Compounds.
ProPharma Group. (2024). Highlights from FDA's Analytical Test Method Validation Guidance.
Biomedical Journal of Scientific & Technical Research. (2024). Advances in Impurity Profiling of Pharmaceutical Formulations.
Sigma-Aldrich. Lamivudine impurity standard British Pharmacopoeia (BP) Reference Standard.
Sterling Pharma Solutions. (2025). High-resolution mass spectrometry for impurity profiling.
European Medicines Agency. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content.
Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
ResolveMass Laboratories Inc. (2026). Impurity Profiling and Characterization for Generic Project.
European Medicines Agency. (2023). Quality guidelines: specifications, analytical procedures and analytical validation. Available at: [Link]
ECA Academy. (2024). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5.
British Pharmacopoeia. lamivudine impurity standard.
National Center for Biotechnology Information. (2018). Simultaneous Quantification of Intracellular Lamivudine and Abacavir Triphosphate Metabolites by LC-MS/MS.
LGC Standards. lamivudine impurity standard.
ResearchGate. (2022). Determination of lamivudine and nevirapine in human plasma by Lc-Ms/Ms method.
ResearchGate. (2022). Determination of lamivudine and nevirapine in human plasma by Lc-Ms/Ms method.
Semantic Scholar. (2021). Simultaneous Determination of Dolutegravir and Lamivudine in Human Plasma by LC-MS/MS.
British Pharmacopoeia. (2025). BRITISH PHARMACOPOEIA CHEMICAL REFERENCE SUBSTANCE INFORMATION LEAFLET LAMIVUDINE IMPURITY STANDARD CATALOGUE NUMBER 857 CURRENT BATCH: 3533.
PubMed. (2012). A novel LC-MS/MS method for simultaneous quantification of tenofovir and lamivudine in human plasma and its application to a pharmacokinetic study.
Application Note: Preparation, Isolation, and Qualification of Lamivudine Impurity G (Sulfoxide) Reference Standard
Executive Summary Lamivudine (3TC) is a potent nucleoside reverse transcriptase inhibitor (NRTI) widely used in the treatment of Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV). During manufacturing, formu...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Lamivudine (3TC) is a potent nucleoside reverse transcriptase inhibitor (NRTI) widely used in the treatment of Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV). During manufacturing, formulation, and long-term storage, the active pharmaceutical ingredient (API) is susceptible to specific degradation pathways, primarily hydrolysis and oxidation[1]. The oxidation of the 1,3-oxathiolane ring yields Lamivudine Impurity G , a pharmacopeial sulfoxide degradant.
Under International Council for Harmonisation (ICH) Q3A(R2) and Q3B(R2) guidelines, as well as United States Pharmacopeia (USP) monographs, degradation products exceeding regulatory thresholds must be structurally identified, quantified, and qualified[2],[3]. This application note provides a comprehensive, self-validating protocol for the synthesis, preparative isolation, and analytical qualification of Lamivudine Impurity G as a primary reference standard.
Mechanistic Insight: The Oxidation Pathway
To synthesize a high-purity reference standard, one must understand the causality of the degradation. The sulfur atom within Lamivudine's 1,3-oxathiolane ring is electron-rich and acts as a strong nucleophile. When exposed to oxidative stress (e.g., reactive oxygen species, peroxides, or environmental oxygen), the sulfur atom undergoes selective oxidation to form a sulfoxide (
S=O
)[1],[4].
Because the oxidation introduces a new chiral center at the sulfur atom, two diastereomers can form: the
(R)
-sulfoxide and the
(S)
-sulfoxide. Lamivudine Impurity G is specifically identified as the
(S)
-sulfoxide isomer[5]. The synthetic challenge lies in achieving selective
S
-oxidation without over-oxidizing the molecule to a sulfone (
−SO2−
) or inducing oxidative cleavage of the cytosine base.
Target Analyte Profile
Table 1: Chemical and Physical Properties of Lamivudine Impurity G [6],[5]
The following diagram maps the critical path from API to a fully qualified reference standard.
Workflow for the synthesis, isolation, and qualification of Lamivudine Impurity G.
Experimental Protocol: Synthesis and Isolation
Controlled Oxidation Synthesis
Causality & Rationale: Hydrogen peroxide (
H2O2
) is selected as a mild oxidant over aggressive reagents like potassium permanganate (
KMnO4
). Using
H2O2
at low temperatures (0–5°C) kinetically favors the formation of the sulfoxide while preventing over-oxidation to the sulfone[4].
Step-by-Step Procedure:
Dissolution: Suspend 5.0 g of Lamivudine API in 50 mL of HPLC-grade Methanol in a 250 mL round-bottom flask.
Temperature Control: Submerge the flask in an ice-water bath and allow the solution to equilibrate to 0–5°C under continuous magnetic stirring.
Oxidant Addition: Slowly add 1.2 molar equivalents of 30%
H2O2
dropwise over 30 minutes. Note: Dropwise addition prevents localized exothermic spikes that could drive sulfone formation.
Reaction: Maintain stirring at 0–5°C for 4 hours. Monitor the reaction progress by withdrawing 10 µL aliquots for TLC (Dichloromethane:Methanol 8:2) or rapid analytical HPLC[4].
Quenching: Once Lamivudine conversion exceeds 90%, quench the reaction by adding 10 mL of a saturated aqueous sodium thiosulfate (
Na2S2O3
) solution to neutralize unreacted peroxides.
Concentration: Evaporate the methanol under reduced pressure using a rotary evaporator. Keep the water bath strictly below 30°C to prevent thermal degradation of the newly formed sulfoxide.
Preparative HPLC Isolation
Causality & Rationale: The crude reaction yields a mixture of
(R)
and
(S)
sulfoxide diastereomers. Because Impurity G is strictly the
(S)
-isomer[5], preparative chromatography is mandatory to resolve and isolate the correct epimer.
Step-by-Step Procedure:
Sample Preparation: Reconstitute the crude aqueous residue in 20 mL of Mobile Phase A (0.1% Formic Acid in Water). Filter through a 0.45 µm PTFE syringe filter.
Chromatography Setup: Inject the sample onto a Preparative C18 Column (e.g., 250 mm × 21.2 mm, 10 µm particle size).
Gradient Elution: Run a shallow gradient from 2% to 15% Acetonitrile (Mobile Phase B) over 40 minutes at a flow rate of 20 mL/min. Monitor UV absorbance at 272 nm.
Fraction Collection: Collect the fractions corresponding to the Impurity G peak (typically the later-eluting diastereomer).
Lyophilization: Pool the target fractions, freeze rapidly at -80°C, and lyophilize for 48–72 hours to yield a dry, off-white powder. Note: Lyophilization is prioritized over rotary evaporation to prevent heat-induced epimerization or degradation of the sulfoxide.
Self-Validating Qualification System
A reference standard must be a self-validating system; its identity and purity must be proven through orthogonal techniques to ensure trustworthiness in regulatory submissions[2].
Structural Elucidation
LC-MS (ESI+): Confirm the molecular mass. Impurity G must exhibit a protonated molecular ion
[M+H]+
at m/z 246.26.
1H-NMR (DMSO-d6): Confirm the position of oxidation. The protons on the oxathiolane ring adjacent to the sulfur atom will exhibit a distinct downfield chemical shift compared to the Lamivudine API due to the electron-withdrawing nature of the newly formed
S=O
bond.
Purity Assessment and Mass Balance
To qualify the material as a primary reference standard, the absolute purity is determined using the Mass Balance approach, which accounts for chromatographic purity, water content, residual solvents, and inorganic salts[3].
Purity=(100%−%Water−%Solvents−%ROI)×100%HPLCArea
Table 2: Analytical HPLC Method for Chromatographic Purity [4]
Parameter
Condition
Column
C18, 250 mm × 4.6 mm, 5 µm
Mobile Phase A
0.1% Orthophosphoric Acid (OPA) or TFA in Water
Mobile Phase B
Acetonitrile
Flow Rate
1.0 mL/min
Column Temperature
30°C
Detection Wavelength
272 nm
Acceptance Criteria
Chromatographic Purity ≥ 99.0% by Area Normalization
Validation Check: Ensure the Karl Fischer titration (%Water), Thermogravimetric Analysis (%Solvents), and Residue on Ignition (%ROI) values are subtracted from the HPLC area percentage to yield the true assay value of the Impurity G standard.
References
PubChem. "Lamivudine sulfoxide | C8H11N3O4S | CID 71749728 - PubChem". National Institutes of Health (NIH).
Daicel Pharma Standards. "Lamivudine impurity G - Daicel Pharma Standards".
BenchChem. "Technical Support Center: Managing Lamivudine Stability in Long ...".
International Journal of Novel Research and Development (IJNRD). "DEVELOPMENT AND VALIDATION OF A NEW RP-HPLC METHOD FOR SIMULTANEOUS ESTIMATION OF LAMIVUDINE, DORAVIRINE AND TENOFOVIR DISOPROXI".
Society of Chemical Industry (SCI). "Drug impurities - SCI".
United States Pharmacopeia (USP-NF). "CONTROL OF USP42 ORGANIC IMPURITIES IN DRUG SUBSTANCES AND DRUG PRODUCTS".
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals
Content Focus: Mechanistic rationale, forced degradation, and preparative chromatography workflows.
Introduction & Regulatory Context
Lamivudine is a potent nucleoside reverse transcriptase inhibitor (NRTI) widely prescribed for the management of HIV-1 and Hepatitis B [1]. During manufacturing and prolonged storage, the active pharmaceutical ingredient (API) is susceptible to oxidative degradation. Lamivudine Impurity G (CAS: 160552-55-6) is the primary oxidative degradation product, chemically identified as 4-Amino-1-[(2R,3S,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2(1H)-one S-oxide [2].
Because impurities can impact drug efficacy and patient safety, regulatory bodies such as the European Pharmacopoeia (EP) and the World Health Organization (WHO) strictly monitor Impurity G, typically capping its acceptable limit at ≤ 0.20% in formulated tablets [3]. To support analytical method development, toxicological assessments, and routine quality control, isolating high-purity reference standards (>98%) of Impurity G is a critical requirement for pharmaceutical laboratories.
Mechanistic Insights & Experimental Rationale
Successful isolation of Lamivudine Impurity G requires a deep understanding of its physicochemical behavior. Standard purification templates often fail due to the molecule's extreme hydrophilicity.
Oxidative Susceptibility (The Causality of Generation): The 1,3-oxathiolane ring of Lamivudine contains a nucleophilic thioether linkage. When exposed to reactive oxygen species (ROS) or peroxides, this thioether is oxidized to a sulfoxide. Because the sulfur atom becomes a chiral center upon oxidation, two diastereomers are formed: Impurity G (the 3S-sulfoxide) and Impurity H (the 3R-sulfoxide). We utilize a mild 3%
H2O2
solution to drive this reaction without over-oxidizing the molecule into a sulfone.
Chromatographic Challenge (Phase Collapse): Sulfoxides are significantly more polar than their parent thioethers. In reversed-phase liquid chromatography (RPLC), Impurity G elutes very early. Standard C18 columns suffer from "phase collapse" (stationary phase dewetting) when exposed to the >95% aqueous mobile phases required to retain this impurity. Therefore, an Aqueous-Compatible (AQ) C18 phase —which features polar end-capping or optimized pore structures—is mandatory to maintain retention and peak shape.
Buffer Selection for Lyophilization: To ensure the final isolated reference standard is a pure solid free from inorganic salts, volatile buffers such as Ammonium Acetate (
NH4OAc
) are selected over traditional phosphate buffers. This allows for direct, residue-free lyophilization of the preparative fractions.
Workflow Visualization
Fig 1: End-to-end workflow for the targeted generation and isolation of Lamivudine Impurity G.
Objective: Synthesize a crude mixture enriched in Impurity G while preventing the formation of secondary degradants.
Dissolution: Dissolve 1.0 g of Lamivudine API in 20 mL of a Methanol:Water mixture (50:50, v/v) in a 50 mL round-bottom flask.
Oxidation: Add 2.0 mL of 3% Hydrogen Peroxide (
H2O2
) dropwise while stirring continuously at 25°C.
Monitoring: Withdraw 10 µL aliquots every 30 minutes, dilute to 1 mL with water, and inject onto the analytical HPLC.
Self-Validation Check: Terminate the reaction strictly when the Lamivudine API peak area decreases to ~40%, and the combined Impurity G and H peaks reach ~50%. Continuing past this threshold triggers sulfone formation, drastically reducing the yield of Impurity G.
Quenching: Quench the residual peroxide by adding a stoichiometric amount of sodium thiosulfate (
Na2S2O3
), stirring for 10 minutes.
Phase 2: Preparative HPLC Isolation
Objective: Isolate Impurity G from Impurity H and unreacted API with >98% chromatographic purity.
Preparation: Filter the quenched crude mixture through a 0.45 µm hydrophilic PTFE syringe filter to protect the preparative column.
Injection: Inject 2.0 mL aliquots of the crude mixture (~50 mg/mL) onto the Preparative HPLC system (conditions in Table 3).
Fractionation: Collect fractions using UV threshold triggering at 270 nm. Impurity G (3S-sulfoxide) typically elutes slightly earlier than the diastereomeric Impurity H (3R-sulfoxide).
Self-Validation Check: Before pooling, re-inject a 5 µL aliquot of each collected fraction onto the analytical HPLC (conditions in Table 2). Only pool fractions that exhibit ≥ 98.0% purity for Impurity G. Discard or recycle mixed fractions.
Phase 3: Desalting and Lyophilization
Objective: Recover the solid reference standard without inducing thermal degradation.
Freezing: Transfer the pooled high-purity fractions into a wide-mouth lyophilization flask. Flash-freeze the solution using a dry ice/acetone bath. (Rapid freezing prevents concentration-induced degradation).
Sublimation: Attach the flask to a lyophilizer set at -80°C and a vacuum of < 0.1 mbar. Lyophilize for 48 to 72 hours until a dry, off-white powder is obtained.
Storage: Transfer the highly hygroscopic solid into an amber glass vial, purge with argon gas, seal tightly, and store at 2–8°C.
Quantitative Data & Chromatographic Parameters
Table 1: Physicochemical Profile of Lamivudine Impurity G
Isocratic 2% B for 10 min, then 2→10% B over 20 min
Flow Rate
18.0 mL/min
Injection Volume
2.0 mL per cycle
References
Lamivudine EP Impurity G | CAS 160552-55-6. Veeprho Pharmaceuticals. Available at:[Link]
Lamivudine and Tenofovir Disoproxil Fumarate Tablets (Working Document QAS/22.912). World Health Organization (WHO). Available at:[Link]
Method
Application Note: Comprehensive NMR Characterization of Lamivudine Impurity G
Introduction: The Critical Role of Impurity Profiling Lamivudine is a potent nucleoside analog reverse transcriptase inhibitor (nRTI) essential for the treatment of HIV/AIDS and chronic Hepatitis B.[1][2] As with any act...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Critical Role of Impurity Profiling
Lamivudine is a potent nucleoside analog reverse transcriptase inhibitor (nRTI) essential for the treatment of HIV/AIDS and chronic Hepatitis B.[1][2] As with any active pharmaceutical ingredient (API), ensuring its purity is paramount to the safety and efficacy of the final drug product. Regulatory bodies worldwide, including those adhering to the United States Pharmacopeia (USP) and European Pharmacopoeia (Ph. Eur.), mandate strict control over impurities.[3] Lamivudine Impurity G, a sulfoxide derivative, is a specified impurity that must be accurately identified and quantified.[4][5][6]
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the structural elucidation of organic molecules, making it indispensable for impurity characterization.[7][8] Unlike chromatographic methods which rely on retention time comparison, NMR provides direct, atom-level structural information, enabling unambiguous identification. This application note provides a comprehensive, field-proven protocol for the characterization of Lamivudine Impurity G using one- and two-dimensional NMR techniques.
Structural Context: Lamivudine vs. Impurity G
A clear understanding of the structural differences between the API and its impurity is fundamental to designing the characterization protocol.
Lamivudine Impurity G (S-Sulfoxide): 4-Amino-1-[(2R,3S,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl] pyrimidin-2(1H)-one S-oxide.[4][6]
The key structural differentiator is the oxidation of the sulfur atom in the oxathiolane ring to a sulfoxide (S=O) group in Impurity G. This oxidation introduces a new chiral center at the sulfur atom and significantly alters the electronic environment of the neighboring protons and carbons. These changes are readily detectable by NMR, forming the basis of this analytical protocol.
Experimental Design & Rationale
Causality of Solvent Selection
The choice of a deuterated solvent is the first and one of the most critical steps in preparing an NMR sample.[10] The solvent must fully dissolve the analyte to provide a homogeneous solution, which is essential for acquiring high-resolution spectra.[11]
Analyte Properties: Lamivudine and its impurities are polar compounds.[12]
Solvent Choice:Dimethyl sulfoxide-d6 (DMSO-d6) is the solvent of choice.
Rationale:
Solubility: DMSO-d6 is a highly polar aprotic solvent that readily dissolves Lamivudine and its polar impurities, ensuring a clear, concentrated solution.[11][12][13]
Chemical Shift Range: Its residual proton peak appears at ~2.50 ppm and its carbon peaks at ~39.52 ppm, regions that typically do not overlap with the key signals of the analyte.[13]
Exchangeable Protons: DMSO-d6 is less prone to proton exchange with amine (-NH2) and hydroxyl (-OH) protons compared to D2O, allowing for their direct observation, which is crucial for full structural confirmation.
Equipment & Materials
NMR Spectrometer: 400 MHz or higher field strength, equipped with a 5 mm probe.
NMR Tubes: High-precision 5 mm NMR tubes, cleaned and dried.[11]
Reference Standard: Certified reference standard of Lamivudine Impurity G (if available for confirmation).
Glassware: Clean, dry glass vials and Pasteur pipettes.
Step-by-Step Characterization Protocols
This section details the self-validating workflows for acquiring high-quality NMR data.
Protocol 1: Sample Preparation
A meticulously prepared sample is the foundation of a high-quality spectrum.[11]
Weighing: Accurately weigh 5-10 mg of the Lamivudine Impurity G sample into a clean, dry glass vial.
Expert Insight: This concentration provides an excellent signal-to-noise ratio for ¹H NMR within minutes and for ¹³C and 2D NMR within a reasonable timeframe (1-2 hours).[14]
Dissolution: Add approximately 0.6-0.7 mL of DMSO-d6 to the vial.[11]
Homogenization: Gently vortex or swirl the vial until the sample is completely dissolved. A clear, particulate-free solution is required.[14]
Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube.
Trustworthiness Check: If any solid particles are visible, filter the solution through a small plug of glass wool in the pipette during transfer to avoid compromising the magnetic field homogeneity.[14][15]
Labeling: Clearly label the NMR tube with a unique identifier.
Protocol 2: ¹H NMR Data Acquisition
The ¹H NMR spectrum provides the initial, high-sensitivity overview of the molecular structure.
Parameter
Recommended Value
Rationale
Spectrometer Frequency
≥ 400 MHz
Higher field provides better signal dispersion and resolution.
Pulse Program
Standard single-pulse (e.g., zg30)
A 30° pulse angle allows for faster acquisition with minimal T1 relaxation effects.
Spectral Width
~16 ppm (centered at ~6 ppm)
Ensures all proton signals, from aliphatic to aromatic, are captured.
Acquisition Time (AQ)
≥ 2.0 seconds
Provides adequate digital resolution for resolving fine coupling patterns.
Relaxation Delay (D1)
2.0 - 5.0 seconds
Allows for near-complete relaxation of protons, ensuring accurate integration.
Number of Scans (NS)
16 - 64
Sufficient to achieve a high signal-to-noise ratio.
Temperature
298 K (25 °C)
Standard operating temperature.
Protocol 3: ¹³C{¹H} NMR Data Acquisition
The ¹³C NMR spectrum reveals the carbon backbone of the molecule.
Parameter
Recommended Value
Rationale
Spectrometer Frequency
≥ 100 MHz (for a 400 MHz system)
Corresponds to the proton frequency.
Pulse Program
Proton-decoupled (e.g., zgpg30)
Simplifies the spectrum to single lines for each unique carbon, enhancing sensitivity.
Spectral Width
~220 ppm (centered at ~110 ppm)
Covers the full range of expected carbon chemical shifts.
Acquisition Time (AQ)
≥ 1.0 second
Balances resolution and experiment time.
Relaxation Delay (D1)
2.0 seconds
Standard delay for qualitative ¹³C NMR.
Number of Scans (NS)
1024 - 4096
A higher number of scans is required due to the low natural abundance of ¹³C.
Protocol 4: 2D NMR for Unambiguous Confirmation
Two-dimensional NMR experiments are crucial for assembling the molecular structure by revealing connectivity. They are a cornerstone of modern structure elucidation.[8][16][17]
¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled (typically 2-3 bonds apart). It is invaluable for tracing the proton networks within the oxathiolane and pyrimidinone rings.
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton directly with the carbon to which it is attached (one-bond C-H correlation). This is the most reliable way to assign carbon resonances.[17][18]
Data Interpretation: Identifying the Signature of Impurity G
The key to identification lies in comparing the acquired spectra to known data for Lamivudine and understanding the impact of the S=O group.[19]
Expected Chemical Shift Assignments for Lamivudine Impurity G (in DMSO-d6):
Position
¹H Shift (ppm) & Multiplicity
¹³C Shift (ppm)
Key Correlation (COSY / HSQC)
Rationale for Shift (vs. Lamivudine)
H-6
~7.7 (d)
~141.0
Correlates with H-5 (COSY)
Electron-withdrawing effect of the ring system.
H-5
~5.8 (d)
~94.0
Correlates with H-6 (COSY)
Shielded position on the pyrimidine ring.
H-1'
~6.1 (t)
~87.0
Correlates with H-4' (COSY)
Anomeric proton adjacent to nitrogen.
H-2'
~5.3 (t)
~88.0
Correlates with CH₂-OH (COSY)
Deshielded due to proximity to S=O and oxygen.
H-4'
~3.5 (dd), ~3.1 (dd)
~55.0
Correlates with H-1' (COSY)
Diastereotopic protons adjacent to the sulfoxide. Significant downfield shift due to the inductive effect of the S=O group.
-CH₂OH
~3.7-3.9 (m)
~61.0
Correlates with H-2' (COSY)
Typical chemical shift for a primary alcohol.
-NH₂
~7.2 (br s)
N/A
No HSQC correlation
Broad, exchangeable protons.
C-2
N/A
~155.0
N/A
Carbonyl carbon.
C-4
N/A
~165.0
N/A
Carbon bearing the amino group.
Note: The exact chemical shifts may vary slightly depending on concentration and instrument calibration. The key is the relative shift and coupling patterns.
The Definitive Signature: The most significant changes compared to Lamivudine will be observed in the protons and carbons of the oxathiolane ring, particularly H-4' and H-2' . The strong deshielding effect of the S=O bond causes their resonances to shift significantly downfield, providing a clear and unambiguous marker for the presence of Impurity G.
Workflow Visualization
The following diagram illustrates the logical workflow for the complete characterization of Lamivudine Impurity G.
Application Note: A Validated Stability-Indicating HPLC Method for the Quantification of Lamivudine Impurity G in Pharmaceutical Formulations Using a Spiking Study Protocol
Abstract This application note provides a comprehensive protocol for conducting impurity spiking studies for Lamivudine Impurity G in finished pharmaceutical products. Lamivudine, a potent nucleoside reverse transcriptas...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This application note provides a comprehensive protocol for conducting impurity spiking studies for Lamivudine Impurity G in finished pharmaceutical products. Lamivudine, a potent nucleoside reverse transcriptase inhibitor, is susceptible to degradation, particularly through oxidation, which can lead to the formation of Lamivudine Impurity G (Lamivudine S-sulfoxide). Ensuring the accurate quantification of this impurity is critical for the safety and efficacy of the final drug product. This document outlines a scientifically grounded approach, from the preparation of spiked samples to the validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method, in accordance with International Council for Harmonisation (ICH) guidelines. The protocols are designed for researchers, quality control analysts, and drug development professionals to ensure the specificity, accuracy, and precision of their analytical methods for impurity profiling.
Introduction: The Rationale for Spiking Studies
In pharmaceutical quality control, an impurity is any component of the drug product that is not the drug substance or an excipient. The presence of impurities, even in small amounts, can impact the safety and efficacy of a medication.[1] Regulatory bodies, guided by the ICH, have established strict thresholds for the reporting, identification, and qualification of impurities in new drug substances and products.[2][3]
Lamivudine Impurity G is the S-sulfoxide of Lamivudine, with the chemical name 4-Amino-1-((2R,3S,5S)-2-(hydroxymethyl)-3-oxido-1,3-oxathiolan-5-yl)pyrimidin-2(1H)-one.[4][5][6] Its formation is a critical concern as forced degradation studies have shown that Lamivudine degrades extensively under oxidative conditions.[7] This indicates a high probability of Impurity G forming during manufacturing or upon storage, making it a key impurity to monitor.
A spiking study is an essential component of analytical method validation. It involves adding a known quantity of a specific impurity to a sample of the drug product. This "spiked" sample is then analyzed to verify that the analytical method can accurately and selectively quantify the impurity without interference from the active pharmaceutical ingredient (API) or excipients.[8] This process is fundamental to demonstrating the method's suitability for its intended purpose, as mandated by guidelines like ICH Q2(R1).[8]
This application note details the protocol for such a study, providing a robust framework for validating an analytical method for Lamivudine Impurity G.
Experimental Design and Workflow
The overall workflow is designed to prepare, analyze, and validate the quantification of Lamivudine Impurity G in a pharmaceutical formulation. The process ensures that the analytical method is specific, accurate, and precise for its intended use.
Figure 1: General workflow for the Lamivudine Impurity G spiking study and method validation.
Materials and Methods
Reagents and Materials
Lamivudine API (USP Reference Standard or equivalent)
Lamivudine Impurity G (Certified Reference Material)
Lamivudine Tablets (e.g., 150 mg)
Acetonitrile (HPLC Grade)
Potassium Dihydrogen Phosphate (Analytical Grade)
Orthophosphoric Acid (Analytical Grade)
Water (HPLC Grade)
Instrumentation
High-Performance Liquid Chromatograph (HPLC) with a UV or Diode Array Detector (DAD).
Analytical Balance
pH Meter
Sonicator
Volumetric flasks and pipettes (Class A)
Syringe filters (0.45 µm)
Chromatographic Conditions
The following HPLC conditions are a validated starting point for the separation of Lamivudine and Impurity G. Method optimization may be required based on the specific HPLC system and column used.
Parameter
Condition
Column
C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Hypersil BDS or equivalent)[9][10]
Mobile Phase
Isocratic mixture of Acetonitrile and 50 mM Potassium Phosphate Buffer (pH adjusted to 4.0 with H₃PO₄) (10:90 v/v)[3]
Dissolve 6.8 g of Potassium Dihydrogen Phosphate in 1000 mL of HPLC grade water to make a 50 mM solution.
Adjust the pH of the buffer to 4.0 ± 0.1 using dilute orthophosphoric acid.
Prepare the mobile phase by mixing the phosphate buffer and acetonitrile in a 90:10 (v/v) ratio.
Filter the mobile phase through a 0.45 µm membrane filter and degas by sonication for 15-20 minutes before use.
4.1.2. Standard Stock Solution of Lamivudine (1000 µg/mL)
Accurately weigh approximately 25 mg of Lamivudine reference standard into a 25 mL volumetric flask.
Dissolve and dilute to volume with the mobile phase.
4.1.3. Impurity G Stock Solution (100 µg/mL)
Accurately weigh approximately 2.5 mg of Lamivudine Impurity G reference standard into a 25 mL volumetric flask.
Dissolve and dilute to volume with the mobile phase. This high concentration is for spiking purposes and subsequent dilutions.
Preparation of Spiked Samples for Accuracy and Precision
The objective is to spike the drug product with Impurity G at various levels relative to the Lamivudine concentration. A common specification for a known impurity might be Not More Than (NMT) 0.2%. The validation should cover a range from the Limit of Quantification (LOQ) to 120% or 150% of this specification limit.
4.2.1. Unspiked Sample Preparation (Placebo)
Weigh and finely powder 20 Lamivudine tablets.
Accurately weigh a portion of the tablet powder equivalent to 150 mg of Lamivudine into a 100 mL volumetric flask.
Add approximately 70 mL of mobile phase and sonicate for 20 minutes to dissolve the API.[3]
Dilute to the mark with the mobile phase. This gives a nominal Lamivudine concentration of 1500 µg/mL.
Filter the solution through a 0.45 µm syringe filter.
Dilute 1.0 mL of this filtered solution into a 10 mL volumetric flask and make up to volume with the mobile phase. This is the Sample Working Solution (150 µg/mL Lamivudine) .
4.2.2. Spiked Sample Preparation
Spiking will be performed at three levels: 50%, 100%, and 150% of a hypothetical specification limit of 0.2% relative to the Lamivudine concentration (150 µg/mL).
Transfer a portion of powdered tablets (equivalent to 150 mg Lamivudine) to a 100 mL volumetric flask.
Add the required volume of Impurity G stock solution (100 µg/mL) to achieve the final target concentration after all dilutions.
Follow steps 3-6 from the unspiked preparation.
Level 2 (100%): 0.30 µg/mL Impurity G
Repeat the process, adding the appropriate volume of Impurity G stock solution for the 100% level.
Level 3 (150%): 0.45 µg/mL Impurity G
Repeat the process, adding the appropriate volume of Impurity G stock solution for the 150% level.
Note: Prepare each concentration level in triplicate for accuracy assessment.
Method Validation
The validation of the analytical method must be performed according to ICH Q2(R1) guidelines to demonstrate its suitability.[8]
Figure 2: Key validation parameters as per ICH Q2 guidelines.
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of other components.
Protocol: Inject the mobile phase (blank), a placebo solution, the unspiked sample solution, and a spiked sample solution.
Acceptance Criteria: No interfering peaks should be observed at the retention time of Lamivudine Impurity G in the blank and placebo chromatograms. The peak for Impurity G should be well-resolved from the main Lamivudine peak and any other peaks (Resolution > 2.0).
Linearity and Range
Protocol: Prepare a series of at least five concentrations of Impurity G, ranging from the LOQ to 150% of the working concentration (e.g., 0.1 µg/mL to 0.5 µg/mL). Inject each concentration in triplicate.
Acceptance Criteria: Plot a graph of peak area versus concentration. The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be minimal.
Accuracy (Recovery)
Accuracy is assessed using a minimum of nine determinations over three concentration levels covering the specified range (e.g., 50%, 100%, and 150%).[8]
Protocol: Analyze the triplicate preparations of the spiked samples at 50%, 100%, and 150% levels. Calculate the percentage recovery of the added impurity.
Acceptance Criteria: The mean percent recovery should be within 90.0% to 110.0% for each level.
Table 1: Example Accuracy (Recovery) Data
Spiked Level
Theoretical Conc. (µg/mL)
Measured Conc. (µg/mL)
Recovery (%)
50%
0.15
0.148
98.7
50%
0.15
0.152
101.3
50%
0.15
0.149
99.3
Mean
99.8
100%
0.30
0.305
101.7
100%
0.30
0.298
99.3
100%
0.30
0.301
100.3
Mean
100.4
150%
0.45
0.445
98.9
150%
0.45
0.458
101.8
150%
0.45
0.451
100.2
| Mean | | | 100.3 |
Precision
Precision is evaluated at two levels: repeatability and intermediate precision.
Protocol (Repeatability): Analyze six replicate spiked samples prepared at the 100% level (0.3 µg/mL) on the same day, by the same analyst, and on the same instrument.
Protocol (Intermediate Precision): Repeat the analysis on a different day, with a different analyst, or on a different instrument.
Acceptance Criteria: The Relative Standard Deviation (%RSD) for the six replicate measurements should not be more than 5.0%.
Table 2: Example Precision Data
Parameter
Replicate
Measured Conc. (µg/mL)
Mean (µg/mL)
%RSD
Repeatability
1
0.301
(Intra-day)
2
0.298
3
0.305
0.302
1.5%
4
0.306
5
0.299
6
0.303
Intermediate
1
0.308
(Inter-day, Analyst 2)
2
0.301
3
0.310
0.306
1.8%
4
0.302
5
0.305
| | 6 | 0.310 | | |
Limit of Quantification (LOQ) and Limit of Detection (LOD)
Protocol: These can be determined based on the signal-to-noise ratio (S/N) or by using the standard deviation of the response and the slope of the calibration curve. For S/N, an accepted ratio is 10:1 for LOQ and 3:1 for LOD.
Acceptance Criteria: The LOQ must be at or below the reporting threshold for the impurity. The precision at the LOQ concentration should also be acceptable.
Conclusion
This application note provides a detailed, scientifically-backed protocol for conducting a spiking study to validate an HPLC method for the quantification of Lamivudine Impurity G. By demonstrating specificity, linearity, accuracy, and precision, laboratories can ensure their analytical methods are robust, reliable, and compliant with global regulatory standards. The causality behind this protocol is rooted in the known oxidative degradation pathway of Lamivudine and the stringent requirements for impurity control set forth by the ICH. Adherence to these procedures provides a self-validating system, ensuring the quality and safety of Lamivudine pharmaceutical products.
References
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
Singh, S., et al. (2009). Study of forced decomposition behavior of lamivudine using LC, LC-MS/TOF and MS(n). Journal of Pharmaceutical and Biomedical Analysis, 49(1), 10-22. [Link]
Jain, P. S., et al. (2014). Development and Validation of HPLC Method for Estimation of Lamivudine in Pharmaceutical formulations. International Journal of Pharmaceutical Sciences Review and Research, 29(2), 112-115. [Link]
ICH Harmonised Tripartite Guideline. (2006). Impurities in New Drug Products Q3B(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
ICH Harmonised Tripartite Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
International Journal of Creative Research Thoughts. (n.d.). Development of Forced Degradation Study. Retrieved from [Link]
Sankar, G., et al. (2011). Development and validation of analytical method for the estimation of lamivudine in rabbit plasma. Journal of Pharmacy Research, 4(9), 3145-3147. [Link]
El-Gindy, A., et al. (2021). Stability-Indicating HPLC-DAD Determination of Lamivudine in Pharmaceutical Preparations and Biological Fluids. Scholars.Direct, 7(2). [Link]
ICH Harmonised Tripartite Guideline. (2018). Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
GLP Pharma Standards. (n.d.). Lamivudine EP Impurity G. Retrieved from [Link]
International Journal of Creative Research Thoughts. (n.d.). Analytical Method Development and Validation of Lamivudine by RP-HPLC Method. Retrieved from [Link]
Research Journal of Pharmacy and Technology. (2020). Analytical Methods for Determination of Lamivudine and their Applicability in Biological Studies. [Link]
DergiPark. (2025). HPLC Analysis of Lamivudine in Pharmaceutical Formulations: Method Development and Validation. [Link]
ResearchGate. (2016). RP-HPLC analytical method development and validation for lamivudine and zidovudine in pharmaceutical dosage forms. [Link]
ResearchGate. (n.d.). RP-HPLC Method for the Estimation of Lamivudine in Bulk and Pharmaceutical Dosage Forms. [Link]
BioPharm International. (2003). Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods. [Link]
International Journal of Bio-Pharma Research. (2018). RP- HPLC method for simultaneous determination of lamivudine, zidovudine and nevirapine from their combined tablet dosage form. [Link]
ResearchGate. (2016). Stress Degradation Assessment of Lamotrigine Using a Validated Stability-Indicating HPTLC Method. [Link]
Jagadabi, V., et al. (2018). A stability-indicating hplc method for the determination of potential impurities in a new fixed dose combination of dolutegravir. International Research Journal of Pharmacy, 9(5), 64-74. [Link]
Research Journal of Pharmacy and Technology. (2020). Development and Validation of RP – HPLC Method for Estimation of Lamivudine and Dolutegravir Sodium in Synthetic Mixture. [Link]
International Journal of Pharmacy & Therapeutics. (2012). DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD FOR DETERMINATION OF LAMIVUDINE FROM PHARMACEUTICAL PREPARATION. [Link]
ResolveMass. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]
ICH. (2025). ICH Q2(R2) / Q14 Training Module 7 Additional Case Studies and Examples. [Link]
Taylor & Francis Online. (2022). Green HPLC quantification method of lamivudine, zidovudine and nevirapine with identification of related substances in tablets. [Link]
ICH Harmonised Tripartite Guideline. (2006). Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
LCGC International. (2026). Method Development for Drug Impurity Profiling: Part 1. [Link]
Topic: High-Efficiency Sample Preparation Strategies for the Extraction and Analysis of Lamivudine Impurity G
An Application Note and Protocol from the Office of the Senior Application Scientist Author's Foreword This document provides a comprehensive guide to the critical sample preparation techniques required for the accurate...
Author: BenchChem Technical Support Team. Date: April 2026
An Application Note and Protocol from the Office of the Senior Application Scientist
Author's Foreword
This document provides a comprehensive guide to the critical sample preparation techniques required for the accurate quantification of Lamivudine Impurity G. As a Senior Application Scientist, my objective extends beyond merely listing procedural steps. This guide is structured to provide a deep, mechanistic understanding of why specific techniques are chosen and how they can be optimized for various sample matrices. The control of impurities is a cornerstone of pharmaceutical quality and safety, governed by stringent international guidelines.[1][2][3] Therefore, the protocols herein are designed to be robust, reproducible, and self-validating, ensuring the integrity of the analytical data generated. We will explore methodologies ranging from direct analysis of drug substances to complex extractions from biological fluids, grounding each protocol in established scientific principles and regulatory expectations.
Introduction: The Analytical Imperative of Lamivudine and Its Impurities
Lamivudine is a potent nucleoside reverse transcriptase inhibitor (NRTI) that is a critical component of antiretroviral therapy for HIV/AIDS and the treatment of Hepatitis B.[4][5] Its chemical structure is 4-Amino-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]-2(1H)-pyrimidinone.[4] The manufacturing process, storage, or forced degradation of Lamivudine can lead to the formation of related substances, or impurities.[6][7]
Lamivudine Impurity G , chemically identified as Lamivudine S-sulfoxide, is a significant process-related or degradation impurity.[8][9][10] Its structure is 4-Amino-1-((2R,3S,5S)-2-(hydroxymethyl)-3-oxido-1,3-oxathiolan-5-yl)pyrimidin-2(1H)-one.[8] The presence of an oxidized sulfur atom in the oxathiolane ring makes it a key indicator of oxidative degradation.[6][11]
According to the International Council for Harmonisation (ICH) guidelines Q3A(R2) and Q3B(R2), impurities in new drug substances and products must be rigorously monitored, identified, and qualified to ensure patient safety.[1][2][12] The accurate quantification of Impurity G is therefore not merely an analytical task but a regulatory necessity. This requires highly efficient sample preparation techniques to isolate it from the active pharmaceutical ingredient (API) and complex sample matrices.
Foundational Principles of Sample Preparation for Impurity Analysis
The primary objective of sample preparation is to present the analyte to the analytical instrument in a form that is free from interfering components and at a concentration suitable for accurate measurement. A robust sample preparation strategy for Lamivudine Impurity G will:
Effectively Solubilize the analyte and the parent drug.
Remove Matrix Interferences that could co-elute with the analyte and affect peak purity and integration.
Concentrate the Analyte if its level is below the limit of quantification (LOQ) of the analytical method.
Ensure Compatibility with the final analytical technique, typically Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) or Ultra-Performance Liquid Chromatography (UPLC).[5][13]
This guide will detail three primary extraction workflows, each tailored to a different sample matrix and analytical challenge.
Protocol I: Direct Analysis of Lamivudine API and Solid Dosage Forms
For drug substances (API) and finished tablets where the concentration of Lamivudine is high, a direct and simple sample preparation method is often sufficient. The primary challenge is ensuring complete dissolution and avoiding further degradation during preparation.
Causality and Experimental Rationale
The choice of diluent is critical. It must completely dissolve the drug substance and any potential impurities without causing degradation. A mixture of the HPLC mobile phase or a simple organic solvent/water mixture is standard.[14][15] Sonication is employed to accelerate dissolution, particularly for tablet formulations where the API is embedded within excipients.[14][16] Filtration is a mandatory final step to remove insoluble excipients and particulate matter that could damage the HPLC column and interfere with the analysis.
Step-by-Step Experimental Protocol
Sample Weighing: Accurately weigh a quantity of Lamivudine API or powdered tablets equivalent to 15-25 mg of Lamivudine into a 100 mL volumetric flask.[14]
Initial Dissolution: Add approximately 70 mL of the diluent (e.g., a 60:40 v/v mixture of a suitable buffer like ammonium acetate and acetonitrile) to the flask.[14]
Sonication: Place the flask in an ultrasonic bath for 10-15 minutes to ensure complete dissolution of the active ingredient.[14][16]
Volume Adjustment: Allow the solution to return to room temperature, then dilute to the 100 mL mark with the diluent.
Filtration: Filter a portion of the solution through a 0.45 µm PVDF or PTFE syringe filter into an HPLC vial.
Final Dilution (if necessary): Depending on the expected impurity concentration and the sensitivity of the analytical method, a further dilution may be necessary. For instance, dilute 10 mL of the filtered solution to 100 mL with the mobile phase.[14]
Data and Parameter Summary
Parameter
Recommended Value/Type
Rationale
Sample Type
API, Crushed Tablets
High analyte concentration, simple matrix.
Initial Sample Mass
Equivalent to 15-25 mg Lamivudine
Provides sufficient concentration for API and impurity detection.
Diluent
Mobile Phase or Buffer/Acetonitrile (60:40)
Ensures compatibility with the HPLC system and good solubility.
Sonication Time
10-15 minutes
Facilitates complete dissolution from the sample matrix.[14]
Filter Type
0.45 µm PVDF or PTFE
Removes particulates without adsorbing the analyte.
Protocol II: Solid-Phase Extraction (SPE) from Biological Matrices
When analyzing Lamivudine and its impurities in biological fluids like human plasma, the matrix is significantly more complex. Proteins, salts, and endogenous small molecules can cause severe interference. Solid-Phase Extraction (SPE) is an authoritative technique for cleaning up such samples.[5][17][18][19]
Causality and Experimental Rationale
SPE operates on the principle of partitioning an analyte between a solid sorbent and a liquid mobile phase. For Lamivudine, a polar molecule, a reversed-phase (e.g., C18) sorbent is ideal.[5] The process involves four key steps, visualized in the workflow below:
Conditioning: Wets the sorbent and prepares it to receive an aqueous sample.
Loading: The plasma sample is loaded, and the analyte (Lamivudine and Impurity G) is retained on the C18 sorbent.
Washing: A weak solvent is passed through to wash away highly polar, interfering compounds while the analytes remain bound.
Elution: A strong organic solvent is used to disrupt the analyte-sorbent interaction and elute the purified compounds.
This selective retention and elution provide a much cleaner extract than simple protein precipitation, leading to improved assay sensitivity and column longevity.[18][19]
Step-by-Step Experimental Protocol
Sample Pre-treatment: To 500 µL of human plasma, add an internal standard (e.g., Stavudine or an isotopically labeled Lamivudine) and 500 µL of 4% phosphoric acid to precipitate proteins.[18] Vortex for 1 minute and centrifuge at 5000 rpm for 10 minutes.
SPE Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 100 mg, 1 mL) by passing 1 mL of methanol followed by 1 mL of HPLC-grade water. Do not allow the cartridge to dry.
Sample Loading: Load the supernatant from the pre-treated plasma sample onto the conditioned SPE cartridge at a slow, steady flow rate (~1 mL/min).
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove hydrophilic interferences.
Elution: Elute Lamivudine and Impurity G from the cartridge by passing 1 mL of methanol into a clean collection tube.
Dry-Down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the HPLC mobile phase for injection.
SPE Workflow Diagram
Caption: Workflow for Solid-Phase Extraction of Lamivudine Impurity G.
Protocol III: Liquid-Liquid Extraction (LLE)
Liquid-Liquid Extraction (LLE) is a classic and effective technique for separating analytes from aqueous matrices based on their differential solubility in immiscible solvents. It is particularly useful when dealing with samples where SPE may be inefficient or when a different selectivity is required.
Causality and Experimental Rationale
The success of LLE hinges on rendering the analyte sufficiently non-polar to partition from the aqueous sample matrix into an immiscible organic solvent.[20] For a molecule like Lamivudine, which has polar functional groups, this often requires adjusting the pH of the aqueous phase to suppress ionization. A mixture of dichloromethane and isopropyl alcohol is an effective extraction solvent, balancing polarity to efficiently extract both Lamivudine and the slightly more polar Impurity G.[20] A "salting-out" approach, where a high concentration of salt is added to the aqueous phase, can further drive the analytes into the organic phase by reducing their aqueous solubility.
Step-by-Step Experimental Protocol
Sample Preparation: In a centrifuge tube, combine 1 mL of aqueous sample (e.g., oral solution, reconstituted plasma) with an internal standard.
pH Adjustment: Adjust the sample pH to ~7.5-8.0 using a suitable buffer or dilute ammonium hydroxide. This ensures the amine groups are largely deprotonated.
Solvent Addition: Add 3 mL of an extraction solvent mixture, such as Dichloromethane:Isopropanol (1:1, v/v).[20]
Extraction: Vortex the mixture vigorously for 2-3 minutes to ensure intimate contact between the two phases.
Phase Separation: Centrifuge at 3000 rpm for 5 minutes to achieve a clean separation of the aqueous and organic layers.
Collection: Carefully transfer the lower organic layer to a clean tube using a Pasteur pipette.
Dry-Down and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the HPLC mobile phase for analysis.
LLE Workflow Diagram
Caption: Workflow for Liquid-Liquid Extraction of Lamivudine Impurity G.
For laboratories focused on "green chemistry" and high-throughput sample processing, Supercritical Fluid Extraction (SFE) presents a compelling alternative to solvent-heavy methods.[21][22]
Principles and Application
SFE utilizes a supercritical fluid—most commonly carbon dioxide (CO₂)—as the extraction solvent.[21][23] Above its critical temperature (31°C) and pressure (74 bar), CO₂ exhibits properties of both a liquid and a gas: it has liquid-like density for effective solvation but gas-like low viscosity and high diffusivity for rapid penetration into the sample matrix.[22][23] This allows for faster and more efficient extractions. By adding a co-solvent like ethanol, the polarity of the supercritical fluid can be tuned to extract moderately polar compounds like Lamivudine.[22] After extraction, the CO₂ is simply returned to its gaseous state by reducing the pressure, leaving a solvent-free extract. This technique is especially valuable for thermally labile compounds and reduces the environmental impact of analysis.[24]
Conclusion and Best Practices
The choice of sample preparation technique for Lamivudine Impurity G is fundamentally dictated by the sample matrix.
For API and solid dosage forms , a simple dissolution and filtration protocol is efficient and sufficient.
For complex biological fluids like plasma, Solid-Phase Extraction (SPE) offers the most robust cleanup, removing proteins and endogenous interferences to ensure a sensitive and reliable assay.
Liquid-Liquid Extraction (LLE) provides a valuable alternative with different selectivity, particularly for aqueous-based formulations.
Regardless of the method chosen, it is imperative to validate the extraction efficiency by calculating the percent recovery at multiple concentrations. This ensures that the chosen protocol provides a quantitative and reproducible extraction of Lamivudine Impurity G, thereby guaranteeing the integrity and accuracy of the final analytical result.
References
Development and Validation of HPLC Method for Estimation of Lamivudine in Pharmaceutical formulations. (2014). International Journal of Pharmacy and Pharmaceutical Sciences. [Link]
Stability-Indicating HPLC-DAD Determination of Lamivudine in Pharmaceutical Preparations and Biological Fluids - Scholars.Direct. (2021). Scholars.Direct. [Link]
Study of forced decomposition behavior of lamivudine using LC, LC-MS/TOF and MS(n). (2009). Journal of Pharmaceutical and Biomedical Analysis. [Link]
UV and RP-HPLC Method for the Estimation of Lamivudine in Bulk and Pharmaceutical Dosage Forms. (n.d.). Asian Journal of Chemistry. [Link]
Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. (2025). LinkedIn. [Link]
Supercritical Fluid Extraction - 佳允股份有限公司 Chia Yun Instrument Inc. (n.d.). Chia Yun Instrument Inc. [Link]
Analytical Methods for Determination of Lamivudine and their Applicability in Biological Studies - Research Journal of Pharmacy and Technology. (n.d.). RJPT. [Link]
Green HPLC quantification method of lamivudine, zidovudine and nevirapine with identification of related substances in tablets. (2022). Taylor & Francis Online. [Link]
A review Article on: Supercritical Fluid Extraction. (2024). ResearchGate. [Link]
Impurity guidelines in drug development under ICH Q3 - AMSbiopharma. (2025). AMSbiopharma. [Link]
Lamivudine EP Impurity G | CAS No- 160552-55-6 - GLP Pharma Standards. (n.d.). GLP Pharma. [Link]
Development and validation of quality by design stability-indicating method for quantitative determination of lamivudine and its impurities. (2025). PubMed. [Link]
Forced Degradation Behaviour with a Developed and Validated RP-UPLC Method for Estimation Lamivudine and Dolutegravir in Combined Pharmaceutical Dosage Form. (2022). Journal of Pharmaceutical Research International. [Link]
Development and validation of a stability indicating RP-HPLC method for simultaneous determination of Lamivudine and Stavudine in combined dosage forms. (2011). Journal of Chemical and Pharmaceutical Research. [Link]
Analysis of Lamivudine According to USP-NF Method (CDBS-453). (n.d.). Shodex. [Link]
CAS No : 160552-55-6 | Product Name : Lamivudine - Impurity G. (n.d.). Pharmaffiliates. [Link]
Supercritical Fluids applications in the Pharmaceutical Industry. (n.d.). Supercriticalfluid.org. [Link]
Development and validation of analytical method for the estimation of lamivudine in rabbit plasma. (2012). Journal of Pharmacy & Bioallied Sciences. [Link]
Pharmaceutical Applications of Supercritical Fluid Extraction of Emulsions for Micro-/Nanoparticle Formation. (2020). MDPI. [Link]
Determination of lamivudine and nevirapine in human plasma by Lc-Ms/Ms method. (2022). ResearchGate. [Link]
Novel Method Development, Validation and Forced Degradation Studies for the Concurrent Determination of Lamivudine, Tenofovir Di. (n.d.). Semantic Scholar. [Link]
Study on the Related Substance of Lamivudine by A Validated HPTLC Method in Oral Dosage Forms. (2020). Asian Journal of Pharmaceutical Research. [Link]
ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF LAMIVUDINE AND DOLUTEGRAVIR BY RP-HPLC METHOD. (2022). International Journal of Biology, Pharmacy and Allied Sciences. [Link]
BIOANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF LAMIVUDINE BY RP-HPLC METHOD. (2010). International Journal of ChemTech Research. [Link]
A rapid and sensitive method for simultaneous determination of lamivudine and zidovudine in human serum by on-line solid-phase extraction coupled to liquid chromatography/tandem mass spectrometry detection. (2004). PubMed. [Link]
Guidance for Industry Q3A Impurities in New Drug Substances. (2008). FDA. [Link]
Qualification impurities for Human Use. (n.d.). A3P. [Link]
High-performance Liquid Chromatographic Determination of Lamivudine in Human Serum Using Liquid-Liquid Extraction; Application to Pharmacokinetic Studies. (2005). PubMed. [Link]
HPLC Analysis of Lamivudine in Pharmaceutical Formulations: Method Development and Validation. (2025). DergiPark. [Link]
HPLC Analysis of Lamivudine in Pharmaceutical Formulations: Method Development and Validation | Request PDF. (2026). ResearchGate. [Link]
Application Note: Forced Degradation Study Protocols and Analytical Profiling of Lamivudine Impurity G
Target Audience: Analytical Chemists, Formulation Scientists, and Regulatory Affairs Professionals Regulatory Alignment: ICH Q1A(R2) and ICH Q1B Guidelines Executive Summary & Mechanistic Context In the development of an...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Analytical Chemists, Formulation Scientists, and Regulatory Affairs Professionals
Regulatory Alignment: ICH Q1A(R2) and ICH Q1B Guidelines
Executive Summary & Mechanistic Context
In the development of antiretroviral therapies, establishing a robust Stability-Indicating Method (SIM) is a critical regulatory requirement under ICH Q1A(R2). Lamivudine, a potent nucleoside reverse transcriptase inhibitor, exhibits a specific vulnerability to oxidative stress due to its unique structural features.
While the molecule is relatively stable under thermal and photolytic conditions, the sulfur atom within its 1,3-oxathiolane ring is highly susceptible to reactive oxygen species (ROS). Upon exposure to oxidative environments, Lamivudine undergoes rapid S-oxidation to form Lamivudine Impurity G (Lamivudine sulfoxide; CAS: 160552-55-6) [1].
Understanding the causality of this degradation pathway is vital. Uncontrolled oxidation not only depletes the Active Pharmaceutical Ingredient (API) but also introduces a sulfoxide degradant that must be monitored to ensure patient safety and product efficacy. This application note details a self-validating forced degradation protocol designed to predictably generate, arrest, and quantify Lamivudine Impurity G and other related degradants [2].
Fig 1: Oxidative degradation pathway of Lamivudine to Impurity G via S-oxidation.
The Principle of a Self-Validating Protocol
A common pitfall in forced degradation studies is the failure to arrest the degradation chemistry prior to chromatographic analysis. If a sample stressed with hydrogen peroxide is placed directly into an autosampler, oxidation will continue dynamically. This violates the integrity of the time-point data and destroys the mass balance (the requirement that the sum of the remaining API and all degradants equals 100% ± 5% of the initial API value).
To establish a self-validating system , this protocol mandates specific chemical quenching steps. By neutralizing the stressor, we freeze the degradation profile, ensuring that the UPLC-MS/MS chromatogram represents the exact state of the sample at the intended time point.
The target for a regulatory-compliant forced degradation study is to achieve 10% to 20% degradation of the API. Degradation beyond 20% risks secondary degradation (degradants breaking down into smaller, undetectable fragments), which skews mass balance calculations.
Preparation of Stock Solutions
API Stock: Dissolve Lamivudine reference standard in a diluent of Acetonitrile:Water (80:20 v/v) to achieve a concentration of
1.0 mg/mL
. Sonicate for 5 minutes to ensure complete dissolution.
Oxidative Stress (Targeting Impurity G)
Causality Insight: Because the oxathiolane ring is highly labile to oxidation, aggressive peroxide concentrations (e.g., 10%
H2O2
) will rapidly degrade 100% of the Lamivudine [3]. We utilize a milder 3% solution to control the kinetic rate.
Transfer 5.0 mL of the API Stock to a 50 mL volumetric flask.
Add 5.0 mL of 3%
H2O2
.
Incubate at 25°C (room temperature) for 2 hours.
Quenching Step (Critical): Add 5.0 mL of 0.1 M Sodium Bisulfite (
NaHSO3
) to neutralize residual peroxide.
Make up the volume to 50 mL with diluent (Final concentration:
).
Acid & Base Hydrolysis
Acid Stress: Mix 5.0 mL API Stock with 5.0 mL of 0.1 N HCl. Incubate at 60°C for 24 hours.
Quench: Neutralize with 5.0 mL of 0.1 N NaOH.
Base Stress: Mix 5.0 mL API Stock with 5.0 mL of 0.1 N NaOH. Incubate at 60°C for 24 hours.
Quench: Neutralize with 5.0 mL of 0.1 N HCl.
Dilute both neutralized solutions to 50 mL with diluent.
Thermal & Photolytic Stress
Thermal: Spread 100 mg of solid Lamivudine powder in a thin layer on a Petri dish. Expose to 80°C in a hot air oven for 7 days.
Photolytic: Expose solid API and a
1.0 mg/mL
solution to UV/Vis light targeting an overall illumination of
≥1.2 million lux hours
and integrated near-UV energy of
(ICH Q1B).
Prepare solutions from the stressed solids to a final concentration of
.
Analytical Profiling & Data Presentation
To accurately resolve Lamivudine from Impurity G and other degradants, a stability-indicating UPLC-MS/MS method is required [4].
Recommended Chromatographic Conditions:
Column: Phenomenex Gemini C18 (
)
Mobile Phase: Gradient elution using 0.2% Formic acid in Water (Mobile Phase A) and Acetonitrile (Mobile Phase B).
Flow Rate:0.5 mL/min
Detection: UV at 270 nm (for mass balance) and MS/MS (ESI+ mode) for structural elucidation.
Table 1: Summary of Expected Degradation Profiles
The following data matrix synthesizes expected degradation behaviors based on established literature and stress testing [2, 3, 4].
Stress Condition
Reagent / Environment
Time / Temp
Expected Degradation (%)
Primary Degradant Identified
Oxidative
3%
H2O2
2 hours / 25°C
~20% (Controlled)
Impurity G (Sulfoxide)
Acidic
0.1 N HCl
24 hours / 60°C
~18%
Impurity A, Impurity F
Basic
0.1 N NaOH
24 hours / 60°C
~32%
Impurity A, Impurity E
Thermal
Solid State
7 Days / 80°C
< 1% (Stable)
None Significant
Photolytic
ICH Q1B Light Source
1.2M lux hours
< 1% (Stable)
None Significant
Note: Unquenched oxidative samples will rapidly progress to 100% degradation, completely consuming the API and violating mass balance parameters.
References
PubChem. "Lamivudine sulfoxide | C8H11N3O4S | CID 71749728". National Institutes of Health (NIH). Available at:[Link]
Prakash, A., et al. "Forced degradation study of lamivudine under the scope of genotoxic impurity". World Journal of Pharmacy and Pharmaceutical Sciences (WJPPS). Available at:[Link]
The Bioscan. "A new stability indicating UPLC-MS/MS methods for the simultaneous estimation of Abacavir, Dolutegravir and Lamivudine in pharma". The Bioscan Journal. Available at: [Link]
Technical Notes & Optimization
Troubleshooting
Analytical Technical Support Center: Resolving HPLC Co-Elution Issues with Lamivudine Impurity G
Welcome to the Analytical Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals facing complex chromatographic challenges.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Analytical Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals facing complex chromatographic challenges. One of the most notorious issues in antiretroviral drug analysis is the co-elution of Lamivudine Impurity G during Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
This guide is engineered to move beyond basic troubleshooting. We will dissect the thermodynamic and chemical causality behind this co-elution, providing you with a self-validating methodology to permanently resolve it.
Part 1: Mechanistic Troubleshooting FAQs
Q1: Why does Lamivudine Impurity G persistently co-elute with the solvent front or other early impurities (like Impurity D) in my RP-HPLC method?A1: The root cause lies in a fundamental shift in the molecule's dipole moment and polarity. Lamivudine Impurity G is chemically identified as . During degradation, the sulfur atom within the oxathiolane ring is oxidized to a sulfoxide (S=O) group. This oxidation drastically increases the molecule's hydrophilicity compared to the parent API. In a standard RP-HPLC system, this results in a very early elution profile, typically at a Relative Retention Time (RRT) of approximately 0.4 [1]. If your mobile phase contains excessive organic modifier (e.g., >5% Methanol), the hydrophobic retention mechanism is overpowered, causing Impurity G to co-elute with the void volume or other polar degradants.
Q2: How does mobile phase pH dictate the resolution of Impurity G from the main Lamivudine peak?A2: Causality here is driven by the ionization state of the pyrimidine (cytosine-like) ring. Lamivudine has a pKa of approximately 4.3. If your mobile phase pH fluctuates near this pKa, the molecule exists in a state of partial ionization, leading to peak broadening, tailing, and unpredictable retention shifts. By strictly buffering the mobile phase to pH 3.8 using an ammonium acetate/glacial acetic acid system [2], you ensure the basic nitrogen is fully protonated. This locks the analyte into a single, predictable ionization state, sharpening the peak and stabilizing its retention relative to the highly sensitive sulfoxide impurity.
Q3: What stationary phase architecture is required to prevent secondary interactions and peak tailing?A3: Co-elution and peak tailing of Impurity G often result from secondary ion-exchange interactions between the protonated basic groups of the analyte and residual, unendcapped silanols on the silica support. To resolve this, you must use a fully end-capped octadecylsilyl (C18) silica gel column [2]. For highly polar impurities, scaling down to a high-density, small-particle column (e.g., 3 µm or 1.6 µm) increases the theoretical plate count (
N
), providing the thermodynamic efficiency needed to separate structurally similar degradants.
Part 2: Quantitative Chromatographic Data
To effectively troubleshoot, you must understand the relative chromatographic behavior of the API and its related substances. The table below summarizes the expected behavior in a validated pH 3.8 system.
Analyte
Relative Retention Time (RRT)
Chemical Nature
Mechanistic Troubleshooting Focus
Impurity E
~0.20
Cytosine (Pyrimidine base)
Highly polar; requires <5% organic modifier to retain.
Impurity G
~0.40
Lamivudine sulfoxide
Polarity shift due to S=O bond; highly sensitive to pH fluctuations.
Impurity D
~0.50
Trans-isomer
Stereochemical separation requires high theoretical plate count.
Impurity B
~0.90
Diastereomer
Elutes near API; requires strict temperature control (25°C).
Lamivudine
1.00
Nucleoside analog (API)
Reference peak; ionization controlled via pH 3.8 buffer.
Part 3: Diagnostic Workflow
Follow this logical decision tree to systematically eliminate the variables causing Impurity G co-elution.
Figure 1: Logical decision tree for troubleshooting Lamivudine Impurity G co-elution.
Part 4: Self-Validating Experimental Protocol
This protocol is designed as a self-validating system . It incorporates internal checkpoints that mathematically prove the system's resolving power before any sample data is generated, preventing false-positive co-elution results.
Step 1: Buffer Preparation (The Thermodynamic Foundation)
Action: Dissolve 1.9 g of Ammonium Acetate in 1000 mL of HPLC-grade water. Adjust the pH strictly to 3.8 ± 0.1 using Glacial Acetic Acid.
Causality: As discussed, forcing the pH to 3.8 ensures the pyrimidine ring of Lamivudine and its degradants are fully protonated, eliminating partial ionization and subsequent peak splitting [2].
Step 2: Mobile Phase Formulation
Action: Prepare an isocratic mobile phase consisting of 5 volumes of Methanol and 95 volumes of the pH 3.8 Ammonium Acetate buffer. Filter through a 0.22 µm membrane.
Causality: Limiting the organic modifier to 5% maintains a highly aqueous environment, which is mandatory to retain the highly polar sulfoxide group of Impurity G and prevent it from washing out in the void volume.
Step 3: Column Equilibration
Action: Install a fully end-capped C18 column (e.g., 250 x 4.6 mm, 5 µm, or a scaled 150 x 4.6 mm, 3 µm column for higher efficiency). Equilibrate at a flow rate of 1.0 mL/min at a controlled temperature of 25°C until a stable baseline is achieved.
Causality: Temperature control is critical. Fluctuations alter mobile phase viscosity and analyte diffusion coefficients, which can cause the closely eluting Impurity B to merge into the main Lamivudine peak.
Step 4: System Suitability Testing (The Self-Validating Gatekeeper)
Action: Inject 10 µL of a System Suitability Reference Solution containing Lamivudine, Impurity A, Impurity B, and Impurity F.
Validation Metric: The system validates its own resolving power only if the resolution (
Rs
) between Impurity F and Impurity A is
≥1.5
, and the resolution between Impurity B and Lamivudine is
≥1.5
[2].
Causality: If these criteria are met, the thermodynamic environment is mathematically proven to be capable of resolving the highly polar Impurity G (RRT ~0.4). If the test fails, the system automatically halts sample analysis, preventing the generation of compromised data.
References
World Health Organization (WHO). "Lamivudine and tenofovir disoproxil fumarate - tablets (Working document QAS/22.912)." WHO International Pharmacopoeia. URL:[Link]
National Center for Biotechnology Information. "PubChem Compound Summary for CID 71749728, Lamivudine sulfoxide." PubChem. URL:[Link]
Optimization
Technical Support Center: Optimizing Mobile Phase for Lamivudine Impurity G Separation
Welcome to the analytical troubleshooting center for Lamivudine related substances. Separating Lamivudine Impurity G from the active pharmaceutical ingredient (API) and its closely related degradation products is a well-...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the analytical troubleshooting center for Lamivudine related substances. Separating Lamivudine Impurity G from the active pharmaceutical ingredient (API) and its closely related degradation products is a well-documented challenge in chromatographic method development.
This guide provides researchers and drug development professionals with the mechanistic causality behind retention behaviors, a diagnostic workflow, and self-validating protocols to achieve baseline resolution.
Part 1: Mechanistic Overview of Impurity G
To optimize the mobile phase, we must first understand the physicochemical nature of the analyte. Lamivudine Impurity G is chemically defined as Lamivudine (3S)-sulfoxide[1]. It is an oxidative degradation product where the sulfur atom in the oxathiolane ring is oxidized.
This oxidation significantly increases the polarity of the molecule compared to the parent Lamivudine. Consequently, in Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Impurity G elutes very early, often near the void volume. Furthermore, Impurity G is a diastereomer of Impurity H (Lamivudine (3R)-sulfoxide)[2]. Because diastereomers share nearly identical polarities and molecular weights, they frequently co-elute or appear as split peaks under standard C18 chromatographic conditions.
Diagnostic Logic Tree
Use the following decision matrix to diagnose and resolve common separation failures related to Impurity G.
Diagnostic workflow for troubleshooting Lamivudine Impurity G separation issues.
Part 2: Targeted Troubleshooting (FAQs)
Q1: Why does Impurity G elute in the void volume, and how can I increase its retention factor (
k′
)?A1: The sulfoxide group in Impurity G acts as a strong hydrogen bond acceptor, drastically increasing its hydrophilicity[1]. In a standard RP-HPLC setup, highly polar compounds fail to partition effectively into the hydrophobic C18 stationary phase.
Solution: You must reduce the initial organic modifier concentration to ≤ 5%. If phase collapse (dewetting) occurs at highly aqueous conditions, switch to an AQ-type or polar-embedded C18 column designed to maintain stationary phase solvation in 100% aqueous mobile phases.
Q2: I am observing a split peak or a shoulder at the Impurity G retention time. What is causing this, and how do I resolve it?A2: You are observing the co-elution of Impurity G (S-sulfoxide) and Impurity H (R-sulfoxide). Standard hydrophobic interactions (C18) are often insufficient to resolve these diastereomers[2].
Solution: Switch the stationary phase to a Phenyl or Phenyl-Hexyl column (e.g., BEH Phenyl). Phenyl phases introduce
π−π
interactions and shape selectivity, which can effectively discriminate between the subtle stereochemical orientations of the S- and R- sulfoxides[3].
Q3: How do I select the optimal mobile phase pH to prevent peak tailing for both the API and Impurity G?A3: Lamivudine contains a cytosine moiety with a
pKa
of approximately 4.3. If your mobile phase pH is near this value, the molecule exists in a state of dynamic equilibrium between its protonated and unprotonated forms, leading to peak broadening and retention time shifts.
Solution: Buffer the mobile phase to pH 3.8 using 0.025 M Ammonium Acetate[3]. This ensures the amino group is fully protonated, standardizing the interaction with the stationary phase and yielding sharp, symmetrical peaks.
Part 3: Validated Experimental Workflow
To ensure scientific integrity, the following protocol is designed as a self-validating system . You must pass the System Suitability Test (SST) before proceeding to sample analysis.
Protocol: Mobile Phase & Gradient Optimization for Impurity G & H Resolution
Step 1: Mobile Phase Preparation
Mobile Phase A (Buffer): Dissolve 1.92 g of Ammonium Acetate in 1000 mL of HPLC-grade water to create a 0.025 M solution. Adjust the pH to exactly 3.8 ± 0.05 using dilute glacial acetic acid. Filter through a 0.22 µm membrane.
Mobile Phase B (Organic): 100% HPLC-grade Methanol. (Note: Methanol is preferred over Acetonitrile for Phenyl columns to maximize
π−π
interactions).
Step 2: Chromatographic Setup
Column: Phenyl C18 (e.g., 100 mm × 2.1 mm, 1.7 µm for UPLC, or 250 mm × 4.6 mm, 5 µm for HPLC)[3].
Column Temperature: 30°C (Precise temperature control is critical for diastereomer resolution).
Detection: UV at 277 nm.
Step 3: Self-Validating System Suitability Test (SST)
Inject a resolution mixture containing Lamivudine, Impurity G, and Impurity H.
Validation Gate 1: The resolution (
Rs
) between Impurity G and Impurity H must be ≥ 1.5 (baseline separation).
Validation Gate 2: The tailing factor (
Tf
) for the Lamivudine peak must be ≤ 1.5 .
Action: If
Rs<1.5
, decrease the initial gradient slope (hold at 5% B longer) or lower the column temperature to 25°C to increase stereochemical recognition.
Step 4: Sample Analysis
Once the SST parameters are met, proceed with injecting the stressed samples or stability batches.
Part 4: Chromatographic Metrics
The following tables summarize the quantitative parameters required to execute the protocol successfully.
Table 1: Optimized Gradient Elution Profile
Designed to retain polar sulfoxides early while flushing strongly retained non-polar impurities late in the run.
Time (min)
Flow Rate (mL/min)
% Mobile Phase A (pH 3.8 Buffer)
% Mobile Phase B (Methanol)
Elution State
0.0
0.5
95
5
Isocratic Hold
2.0
0.5
95
5
Isocratic Hold
8.0
0.5
50
50
Linear Gradient
10.0
0.5
20
80
Column Wash
10.1
0.5
95
5
Re-equilibration
13.0
0.5
95
5
End of Run
Table 2: Typical Relative Retention Times (RRT)
Expected elution order using a Phenyl-based stationary phase.
Analyte
Approximate RRT
Mechanism of Separation / Notes
Impurity G (S-sulfoxide)
0.20 - 0.25
Highly polar; elutes first.
Impurity H (R-sulfoxide)
0.28 - 0.35
Separated from G via
π−π
steric recognition.
Salicylic Acid (Impurity C)
0.54
Moderately polar degradant.
Lamivudine (API)
1.00
Reference peak.
References
Yellampalli, S. R., & Mallu, U. R. "Development and Validation of UPLC Method for Determination of Lamivudine Impurity Profile in Tablets." Asian Journal of Chemistry. Available at:[Link]
World Health Organization (WHO). "lamivudine and tenofovir disoproxil fumarate - tablets (lamivudini et tenofoviri disoproxili)." Working Document QAS/22.912. Available at:[Link]
National Center for Biotechnology Information. "Lamivudine sulfoxide | C8H11N3O4S | CID 71749728." PubChem. Available at:[Link]
Technical Support Center: A Guide to Minimizing Lamivudine Impurity G (S-Oxide) Formation
For Researchers, Scientists, and Drug Development Professionals This guide provides in-depth technical assistance for controlling the formation of Lamivudine Impurity G, a critical process-related impurity, during the sy...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical assistance for controlling the formation of Lamivudine Impurity G, a critical process-related impurity, during the synthesis of Lamivudine active pharmaceutical ingredient (API). As your Senior Application Scientist, my goal is to equip you with the foundational knowledge and actionable protocols to ensure the purity and stability of your final product.
Section 1: Understanding Lamivudine Impurity G
This section addresses the fundamental identity and formation mechanism of Impurity G. A clear understanding of the "what" and "why" is the first step toward effective control.
FAQ 1: What exactly is Lamivudine Impurity G?
Lamivudine Impurity G is the S-sulfoxide of Lamivudine.[1][2] It is an oxidation product where the sulfur atom in the 1,3-oxathiolane ring is oxidized to a sulfoxide. This modification can impact the drug's efficacy and safety profile, making its control essential to meet stringent regulatory standards.[3]
Chemical Name: 4-Amino-1-((2R,3S,5S)-2-(hydroxymethyl)-3-oxido-1,3-oxathiolan-5-yl)pyrimidin-2(1H)-one
Caption: Chemical structures of Lamivudine and its S-oxide, Impurity G.
FAQ 2: What is the primary mechanism of Impurity G formation during synthesis?
Impurity G is formed via the oxidation of the thioether group in the oxathiolane ring of the Lamivudine molecule. This reaction is a common transformation for sulfur-containing compounds. Forced degradation studies confirm that Lamivudine degrades extensively under oxidative conditions.[4][5] The source of the oxidant can vary, but common culprits during a multi-step synthesis include:
Atmospheric Oxygen: Prolonged exposure to air, especially at elevated temperatures or in the presence of metal catalysts, can facilitate slow oxidation.
Residual Oxidizing Agents: Carryover of reagents from previous synthetic steps (e.g., sodium periodate used in some synthetic routes) can lead to unintended oxidation if not properly quenched or removed.[6][7]
Peroxide Contaminants: Solvents, particularly ethers like THF or dioxane, can form explosive peroxides upon storage and exposure to air and light. These peroxides are potent oxidizing agents.
Radical Initiators: Conditions that generate free radicals can also initiate the oxidation cascade.
Caption: Mechanism of Lamivudine oxidation to Impurity G.
Section 2: Analytical and Detection Strategies
Accurate detection is a prerequisite for effective control. This section provides a robust analytical protocol for quantifying Impurity G.
FAQ 3: How can I accurately detect and quantify Lamivudine Impurity G?
A validated, stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection is the gold standard for resolving and quantifying Lamivudine from its process-related impurities and degradation products.[4][8]
This protocol is designed to provide excellent resolution between Lamivudine, Impurity G, and other known impurities.
Preparation of Solutions:
Mobile Phase A: Prepare a solution of 1.9 g/L ammonium acetate in water. Adjust the pH to 3.8 using glacial acetic acid.[9]
Mobile Phase B: HPLC-grade Methanol.
Diluent: A mixture of Mobile Phase A and Mobile Phase B (95:5 v/v).
System Suitability Solution (SSS): Prepare a solution containing known concentrations of Lamivudine reference standard (RS) and Lamivudine Impurity G RS in the diluent to verify resolution.
Sample Solution: Accurately weigh and dissolve the Lamivudine API sample in the diluent to a final concentration of approximately 0.25 mg/mL.[9]
Chromatographic Conditions:
Inject the prepared solutions into the HPLC system.
Analyze the resulting chromatograms for peak area, retention time, and resolution.
Parameter
Recommended Condition
Rationale
Column
C18, 4.6 mm x 250 mm, 5 µm (e.g., L1 packing)
Provides excellent hydrophobic retention and separation for Lamivudine and its polar impurities.[9]
Mobile Phase
Gradient or Isocratic: Methanol and pH 3.8 Ammonium Acetate Buffer
A common mobile phase for Lamivudine analysis, providing good peak shape and resolution.[9]
Flow Rate
1.0 mL/min
A standard flow rate for a 4.6 mm ID column, balancing analysis time and separation efficiency.
Column Temp.
35°C
Improves peak symmetry and reduces viscosity, leading to more stable retention times.
Detector
UV at 277 nm
Lamivudine and its impurities exhibit strong absorbance at this wavelength.[9]
Injection Vol.
10 µL
A typical injection volume that balances sensitivity and column loading.
FAQ 4: What are the critical system suitability criteria for this method?
System Suitability Tests (SST) are non-negotiable. They ensure your chromatographic system is performing correctly before you analyze any samples. For this method, the following criteria, based on USP guidelines, must be met using the System Suitability Solution:
Resolution: The resolution between the Lamivudine peak and the Impurity G peak must be not less than 1.5 . This ensures the two components are baseline separated, allowing for accurate quantification.
Tailing Factor (Symmetry Factor): For the Lamivudine peak, the tailing factor should be not more than 2.0 . This indicates good peak symmetry and the absence of undesirable column interactions.
Relative Standard Deviation (RSD): For a series of replicate injections (typically n=5 or 6), the RSD of the Lamivudine peak area should be not more than 2.0% . This demonstrates the precision and reproducibility of the system.
Section 3: Troubleshooting and Mitigation Strategies
This section provides a practical, cause-and-effect approach to troubleshooting and preventing the formation of Impurity G.
Q1: My latest batch shows high levels of Impurity G. What are the most likely root causes?
High levels of Impurity G are a clear indicator of unintended oxidation. A systematic investigation is required. Use the following workflow to pinpoint the source.
Caption: Troubleshooting workflow for identifying sources of oxidation.
Q2: What proactive steps can I take to prevent Impurity G formation?
Prevention is always more efficient than remediation. Implement the following best practices in your synthesis protocol.
Inert Atmosphere is Critical:
Action: Conduct all reaction and work-up steps under a positive pressure of an inert gas like Nitrogen or Argon.
Causality: This displaces atmospheric oxygen, removing a key reactant for the oxidation of the thioether in Lamivudine.
Solvent Purity and Management:
Action: Always use freshly distilled or peroxide-free grades of solvents, especially ethers. Test susceptible solvents for peroxides before use (e.g., with potassium iodide test strips).
Causality: Peroxides are potent, non-stoichiometric oxidizing agents that can significantly increase the formation of Impurity G even at low concentrations.
Strict Temperature Control:
Action: Maintain the reaction temperature within the validated range. Avoid localized overheating.
Causality: The rate of oxidation reactions increases with temperature. Excursions above the setpoint can lead to a rapid increase in impurity formation.
Minimize Air Exposure During Isolation:
Action: During work-up, filtration, and drying, minimize the product's exposure to air. Use nitrogen-blanketed filtration systems and vacuum ovens for drying where possible.
Causality: The isolated, moist solid can have a high surface area, making it particularly susceptible to atmospheric oxidation until it is completely dry and stored properly.
Effective Quenching:
Action: If an oxidizing agent is used in a preceding step, ensure the quenching protocol (e.g., addition of a mild reducing agent like sodium bisulfite) is robust and validated to neutralize any excess oxidant before proceeding.
Causality: Incomplete quenching leads to direct carryover of the oxidant into the Lamivudine-containing stream, where it will readily form Impurity G.
Q3: Can Impurity G be removed after it has formed?
While prevention is paramount, purification options exist, though they add cost and reduce overall yield.
Recrystallization: This is the most common and scalable method.
Principle: Lamivudine and Impurity G (S-sulfoxide) have different polarities and thus different solubilities in various solvent systems. A well-designed recrystallization process can selectively precipitate the desired Lamivudine, leaving the more polar Impurity G in the mother liquor.
Protocol Outline:
Select an appropriate solvent system (e.g., ethanol/water mixtures are often used for Lamivudine).[5]
Dissolve the crude API in a minimum amount of the hot solvent system.
Cool the solution slowly and controllably to induce crystallization.
Filter the purified crystals and wash with a small amount of cold solvent.
Analyze the purified material and the mother liquor by HPLC to confirm the reduction in Impurity G.
References
Shah, R., et al. (2009). Study of forced decomposition behavior of lamivudine using LC, LC-MS/TOF and MS(n). Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
International Journal of Creative Research Thoughts (IJCRT). (2024). DEVELOPMENT OF FORCED DEGRADATION STUDY. IJCRT.org. Available at: [Link]
Nageswara Rao, R., & Narasa Raju, A. (2011). Development and validation of a stability indicating RP-HPLC method for simultaneous determination of Lamivudine and Stavudine in combined dosage forms. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
Kumar, S., et al. (2014). Stability Indicating Method Development and Validation of Lamivudine, Zidovudine and Nevirapine by Using HPLC. Der Pharma Chemica. Available at: [Link]
Pharmaffiliates. Lamivudine - Impurity G. Available at: [Link]
Google Patents. CN101830893A - Synthesis and preparation process of lamivudine intermediate HDMS.
Google Patents. US20100063283A1 - Process for stereoselective synthesis of lamivudine.
Troubleshooting Lamivudine Impurity G baseline noise in LC-MS
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic and mass spectrometric challenges associated with Lamivudine Impurity G .
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic and mass spectrometric challenges associated with Lamivudine Impurity G .
Unlike generic troubleshooting templates, this guide is built on mechanistic causality. We will dissect why baseline noise occurs with this specific analyte and provide self-validating protocols to permanently resolve the issue.
Mechanistic Overview: The Root Cause of Baseline Noise
Lamivudine Impurity G (Lamivudine (3S)-Sulfoxide, CAS 160552-55-6) is a highly polar oxidative degradation product of the antiretroviral drug Lamivudine[1]. Its quantification via LC-MS (ESI+ mode) presents a unique set of challenges that frequently manifest as severe baseline noise:
Buffer Contamination (The Alkylamine Effect): To achieve optimal retention and ionization of the polar sulfoxide moiety, methods typically employ volatile buffers like ammonium acetate or ammonium formate. However, lower-grade acetate salts frequently contain trace organic contaminants (e.g., short-chain alkylamines). In ESI+ mode, these contaminants ionize highly efficiently, drastically elevating the Total Ion Chromatogram (TIC) background noise[2].
Aqueous Phase Accumulation & Elution: Because Impurity G is highly polar, reversed-phase methods require a highly aqueous initial mobile phase (often >95% water). During this isocratic hold, trace impurities from the aqueous buffer accumulate on the column head. When the gradient shifts to the organic modifier, these impurities elute simultaneously, causing a broad, massive baseline hump[3].
Stationary Phase Dewetting (Phase Collapse): Prolonged exposure to >95% aqueous mobile phases can cause standard C18 stationary phases to "dewet" or collapse. This physical expulsion of water from the silica pores leads to erratic baseline drift, loss of retention, and poor peak shape.
In-Source Precipitation: High concentrations of ammonium acetate (>10 mM) combined with low desolvation temperatures can lead to non-volatile salt deposition on the MS ion cone, causing micro-spikes in the baseline and severe ion suppression[4].
Diagnostic Workflow
Before altering your method, you must isolate the source of the noise. The following decision tree outlines a self-validating diagnostic workflow to determine if the noise originates from the column, the mobile phase, or the mass spectrometer source.
Diagnostic workflow for isolating LC-MS baseline noise sources.
Self-Validating Experimental Protocols
Protocol A: System Isolation and Mobile Phase Verification
Causality: This protocol systematically removes variables to identify the exact source of the noise. By replacing the column with a restriction capillary, we validate whether the column is acting as a sink for impurities.
Remove the Analytical Column: Disconnect the column and install a restriction capillary (e.g., 50 µm ID) to maintain pump backpressure and ensure proper mixing[2].
Flush with Unbuffered Solvent: Pump LC-MS grade water with 0.1% formic acid (no acetate) at your normal flow rate for 15 minutes.
Evaluate the TIC: Measure the Signal-to-Noise (S/N) ratio of the background.
Validation: If the noise drops significantly, the issue is either your column (bleeding/accumulating) or the ammonium acetate buffer.
Reintroduce the Buffer: Switch back to your 10 mM Ammonium Acetate mobile phase.
Validation: If the baseline noise immediately spikes, your buffer is contaminated. Discard it and prepare a fresh batch using strictly LC-MS grade salts[5].
Protocol B: ESI Source Decontamination
Causality: Microbial growth in aqueous buffers or salt precipitation can coat the ion cone, leading to erratic baseline spikes and loss of sensitivity[6].
Vent the MS: Place the mass spectrometer in standby mode and allow the source to cool completely.
Dismantle the Source: Carefully remove the ion cone, skimmer, and transfer capillary according to the manufacturer's guidelines.
Sequential Sonication:
Sonicate parts in a 50:50 mixture of LC-MS Grade Water:Methanol for 15 minutes to dissolve salt deposits[2].
Transfer to 100% LC-MS Grade Methanol and sonicate for another 15 minutes to remove organic residues.
Dry and Reassemble: Dry all components thoroughly with high-purity nitrogen gas before reinstallation.
Causality: If Protocol A points to the column, it is likely suffering from accumulated aqueous impurities or phase collapse due to the highly aqueous conditions required for Impurity G.
Disconnect from MS: Direct the column effluent to waste to protect the mass spectrometer.
Organic Flush: Flush the column with 10 column volumes (CV) of 95% Acetonitrile / 5% Water. This elutes strongly retained hydrophobic contaminants[3] and re-wets the collapsed C18 stationary phase.
Re-equilibration: Gradually return to your highly aqueous initial conditions over 5 CVs.
Data Presentation & Optimization Metrics
Table 1: Optimized LC-MS Parameters for Lamivudine Impurity G
Parameter
Optimal Setting
Mechanistic Rationale
Precursor Ion
m/z 246.05 [M+H]+
Corresponds to the monoisotopic mass of Lamivudine (3S)-Sulfoxide (245.047 Da).
Mobile Phase A
5–10 mM Ammonium Acetate
Provides buffered pH (~6.8) for stable pyrimidine ionization without excessive salt deposition[5].
Mobile Phase B
100% Acetonitrile (LC-MS Grade)
Ensures sharp elution of the polar sulfoxide during the gradient shift.
Aqueous Hold Time
< 10 Column Volumes
Prevents excessive accumulation of trace aqueous impurities on the column head[5].
| Desolvation Temp | 350°C – 450°C | Ensures complete evaporation of the aqueous droplets, preventing salt deposition on the cone[4]. |
Table 2: Baseline Noise Troubleshooting Matrix
Symptom Observation
Diagnostic Indicator
Primary Root Cause
Corrective Action
Broad upward drift during gradient
Noise correlates with %B increase
Aqueous impurities accumulating on column
Use LC-MS grade water; shorten aqueous equilibration time[3].
Erratic, sharp micro-spikes
Noise persists without column
Salt precipitation in ESI source
Clean ion cone; increase nebulizer/desolvation gas temperature[2].
| High continuous background (TIC) | Noise spikes when buffer is added | Alkylamine contamination in buffer | Replace ammonium acetate with a fresh, certified LC-MS grade lot[2]. |
Frequently Asked Questions (FAQs)
Q: Why does the baseline drift upwards specifically during the gradient elution of Lamivudine Impurity G?A: Baseline drift during a gradient is rarely caused by the instrument itself. It is usually caused by trace impurities in the highly aqueous Mobile Phase A. Because Impurity G requires a long aqueous hold for retention, these impurities accumulate on the column. As the organic modifier (Mobile Phase B) increases, the accumulated impurities elute simultaneously, causing a broad hump or upward drift in the baseline[3].
Q: Can I use Trifluoroacetic Acid (TFA) instead of ammonium acetate to improve peak shape and reduce noise?A: No. While TFA is an excellent ion-pairing agent that can improve the peak shape of polar analytes, it causes severe ion suppression in ESI-MS and can lead to persistent background noise. Furthermore, switching a system between TFA and ammonium acetate can cause prolonged baseline instability due to memory effects[4]. Stick to volatile buffers like ammonium formate or acetate.
Q: I replaced my mobile phase, but the baseline noise is still high. What did I miss?A: If you replaced the mobile phase but did not replace the pump inlet filters (frits), the new solvent is likely pulling trapped contaminants or microbial growth from the old filters. Replace the solvent inlet filters with stainless steel or PEEK frits, and flush the lines thoroughly[5]. Furthermore, ensure you are using dedicated borosilicate glass bottles that have been rinsed with MS-grade solvent.
Technical Support Center: Lamivudine Impurity G Stability & Troubleshooting
Welcome to the Technical Support Center for Lamivudine formulation and analytical troubleshooting. As a Senior Application Scientist, I have designed this guide to move beyond basic protocol recitation.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for Lamivudine formulation and analytical troubleshooting. As a Senior Application Scientist, I have designed this guide to move beyond basic protocol recitation. Here, we will dissect the chemical causality behind the formation of Lamivudine Impurity G , providing you with field-proven, self-validating methodologies to isolate, quantify, and prevent this specific degradation pathway in your aqueous solutions.
Mechanistic Insight: The Origin of Impurity G
Lamivudine (4-Amino-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]-2(1H)-pyrimidinone) is a nucleoside reverse transcriptase inhibitor characterized by a cytosine moiety and an oxathiolane ring 1. While the molecule demonstrates robust stability against thermal and photolytic stress, it is highly susceptible to oxidative and hydrolytic degradation 2.
Impurity G (CAS: 160552-55-6) is specifically identified as Lamivudine sulfoxide3. It forms exclusively when the sulfur atom within the oxathiolane ring undergoes oxidation. Understanding this structural vulnerability is the cornerstone of developing stable liquid formulations and reliable stability-indicating HPLC methods.
Caption: Mechanistic pathways of Lamivudine degradation into Impurities G (Oxidation) and F (Hydrolysis).
Troubleshooting FAQs
Q1: We are observing a significant spike in Lamivudine Impurity G during accelerated stability testing of our oral solution (40°C/75% RH). The pH is stable at 6.0. What is the primary driver?Causality: Lamivudine is hydrolytically stable at neutral pH, meaning the cytosine ring remains intact 2. However, the oxathiolane ring is highly sensitive to autoxidation. The spike in Impurity G (sulfoxide) is driven by trace peroxides present in your excipients (e.g., PEGs, polysorbates) or dissolved oxygen in the aqueous vehicle. Elevated temperatures exponentially accelerate this oxidative conversion.
Actionable Solution: Implement nitrogen sparging during compounding to displace dissolved oxygen. Additionally, screen your excipient lots for peroxide values (< 1 ppm) and consider incorporating a chelating agent (like EDTA) or an antioxidant to quench free radicals.
Q2: During HPLC analysis, how do I ensure I am accurately differentiating Impurity G from Impurity F? Both elute very early on a C18 column.Causality: Both degradants are highly polar. Impurity G becomes more polar than the API due to the addition of oxygen to the sulfur atom, while Impurity F (uracil analog) forms via deamination 2. Because Lamivudine has a basic amino group (pKa ~4.3), mobile phase pH dictates its retention.
Actionable Solution: Utilize a tightly buffered mobile phase at pH 4.0 4. At this pH, the API is partially ionized, ensuring it is retained just long enough to resolve from the highly polar Impurity G, which will elute near the void volume (typically 1.2 - 2.2 min). Use a Diode Array Detector (DAD) to confirm peak purity via UV spectral matching.
Caption: Corrective formulation workflow for mitigating Impurity G formation in aqueous solutions.
Quantitative Stability Profile of Lamivudine
To contextualize the aggressiveness of oxidative stress compared to other pathways, review the forced degradation profile below. This data dictates why Impurity G is the primary concern in liquid formulations exposed to air.
Stress Condition
Stressor Agent
Extent of Degradation
Primary Degradant Formed
Acidic Hydrolysis
0.1 N HCl
18%
Impurity F (Uracil analog)
Alkaline Hydrolysis
0.1 N NaOH
32%
Impurity F (Uracil analog)
Oxidative Stress
30% H₂O₂, 80°C (30 min)
100%
Impurity G (Sulfoxide)
Thermal Stress
Dry Heat / Wet Heat
0%
None (Highly stable)
Photolytic Stress
UV Light Exposure
0%
None (Highly stable)
Data synthesized from ICH Q1A forced degradation studies [[4]]().
Experimental Protocols
Protocol A: In Situ Generation of Impurity G (Self-Validating Reference Marker)
If a commercial standard for Impurity G is unavailable, you can synthesize it in situ. Because oxidative stress yields nearly 100% conversion of lamivudine to its sulfoxide 4, this protocol serves as a self-validating system to confirm peak identity and method specificity.
Step-by-Step Methodology:
Stock Preparation: Dissolve Lamivudine API in purified water to achieve a concentration of 5 mg/mL.
Oxidative Induction: Transfer 5 mL of the stock solution into a borosilicate glass flask. Add 2 mL of 30% v/v Hydrogen Peroxide (H₂O₂).
Thermal Activation: Place the flask in a water bath set to 80°C for exactly 30 minutes. Causality: The high thermal energy combined with the strong oxidizer forces complete oxidation of the oxathiolane sulfur, eliminating residual API interference.
Quenching: Remove from heat and allow the solution to cool to room temperature. Adjust the final volume to 25 mL using purified water.
System Validation Check: Dilute a 2 mL aliquot to 20 mL with your HPLC mobile phase. Inject into the HPLC. You should observe a massive, singular early-eluting peak (Impurity G) with zero intact Lamivudine remaining.
Protocol B: Stability-Indicating HPLC-DAD Method
To accurately quantify Impurity G without co-elution of the solvent front or Impurity F, strict pH control of the mobile phase is required 4.
Step-by-Step Methodology:
Column Selection: Equip the system with a C18 (octylsilyl) BDS Hypersil column (4.6 × 150 mm, 5 μm particle size).
Buffer Preparation: Prepare a 50 mM phosphate buffer. Carefully adjust the pH to 4.0 using dilute phosphoric acid. Filter through a 0.45 μm membrane.
Mobile Phase Blending: Mix the pH 4.0 phosphate buffer with Acetonitrile in a 90:10 (v/v) ratio. Degas thoroughly.
Chromatographic Parameters:
Flow Rate: 1.0 mL/min
Injection Volume: 10 - 20 μL
Detection: Diode Array Detector (DAD) scanning at 270 nm.
System Validation Check: Inject the solution generated in Protocol A. Impurity G will elute rapidly (approx. 1.2 - 2.2 minutes). The DAD must confirm peak purity (no co-eluting shoulders), proving the method is stability-indicating.
Technical Support Center: Overcoming Matrix Effects in Lamivudine Impurity G Quantification
Welcome to the technical support center for the bioanalysis of Lamivudine and its impurities. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of quantif...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for the bioanalysis of Lamivudine and its impurities. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of quantifying Lamivudine Impurity G, with a specific focus on identifying and mitigating matrix effects in liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows.
Our goal is to provide you with not just protocols, but the scientific reasoning behind them, empowering you to troubleshoot effectively and ensure the generation of robust, reliable, and regulatory-compliant data.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a significant concern for the quantification of Lamivudine Impurity G?
A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, often unidentified, components in the sample matrix.[1][2][3] In the context of LC-MS/MS analysis of Lamivudine Impurity G from biological samples (e.g., plasma, serum, urine), these endogenous components can compete with the analyte for charge in the mass spectrometer's ion source. This competition can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which compromise the accuracy, precision, and sensitivity of the quantification.[4][5][6][7]
Q2: What are the primary causes of matrix effects in biofluids like plasma?
A2: The primary culprits behind matrix effects in plasma are endogenous components that are co-extracted with the analyte of interest. These include:
Phospholipids: These are major components of cell membranes and are highly abundant in plasma.[13][15] Due to their amphipathic nature, they are often co-extracted with analytes and can cause significant ion suppression, particularly in electrospray ionization (ESI).[13][14][22] They can also build up on the LC column and in the MS source, leading to reduced column lifetime and increased instrument maintenance.[15][23]
Salts and Proteins: While most sample preparation techniques aim to remove proteins, residual amounts can still be present. High concentrations of salts from buffers or the biological matrix itself can also interfere with the ionization process.[1]
Metabolites and Other Endogenous Molecules: A complex mixture of other small molecules is always present in plasma and can co-elute with the analyte, contributing to the overall matrix effect.[1]
Exogenous Substances: Anticoagulants, concomitant medications, and their metabolites can also be sources of interference.[1][19]
Q3: What are the regulatory expectations for assessing and controlling matrix effects?
A3: Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have clear guidelines on bioanalytical method validation, which include the assessment of matrix effects.[16][18][19][24][25][26] The core expectation is to demonstrate that the method is free from significant matrix effects that could impact the accuracy and precision of the results.[27]
Key requirements generally include:
Evaluation from Multiple Sources: The matrix effect should be investigated using at least six different sources (lots) of the biological matrix.[21]
Quantitative Assessment: The matrix factor (MF) is typically calculated to quantify the extent of the matrix effect. This is done by comparing the peak response of an analyte in the presence of matrix (spiked after extraction) to the response of the analyte in a neat solution.[1][28]
Internal Standard (IS) Normalized MF: The use of a suitable internal standard is crucial. The IS-normalized MF is calculated to demonstrate that the IS can adequately compensate for any observed matrix effects.
Acceptance Criteria: The coefficient of variation (%CV) of the IS-normalized matrix factor across the different matrix lots should typically not exceed 15%.[21]
These assessments are a mandatory part of a full method validation package submitted for regulatory approval.[18][21][29]
Troubleshooting Guide
Problem 1: I am observing significant ion suppression for Lamivudine Impurity G, leading to poor sensitivity and failure to reach the desired Lower Limit of Quantification (LLOQ).
Plausible Cause: Co-elution of phospholipids is a highly probable cause, especially with simple sample preparation methods like protein precipitation (PPT).[7][13]
Troubleshooting & Solutions:
Improve Sample Preparation: The most effective way to combat matrix effects is to remove the interfering components before they enter the LC-MS system.[17][30][31]
Move Beyond Protein Precipitation: While fast, PPT is often insufficient for removing phospholipids.[7][14]
Implement Solid-Phase Extraction (SPE): SPE provides a more rigorous cleanup by retaining the analyte on a sorbent while matrix components are washed away.[23][30] For a polar compound like Impurity G, a mixed-mode or a suitable polymeric SPE sorbent can be effective.
Utilize Phospholipid Removal (PLR) Products: Specialized products, such as HybridSPE® or Ostro™ plates, are designed to selectively remove phospholipids while allowing the analyte to pass through.[13][14][32] This can dramatically reduce ion suppression.[13][15]
Optimize Chromatography:
Adjust Gradient Profile: Modify the gradient to increase the separation between Impurity G and the early-eluting matrix components. A shallower gradient at the beginning of the run can improve resolution.[17]
Consider Alternative Column Chemistries: If using a standard C18 column, explore other options. A column with a different stationary phase, such as one with a polar-embedded group or a phenyl-hexyl phase, might offer different selectivity and better separation from interferences.
Workflow for Diagnosing and Mitigating Ion Suppression:
Caption: Decision tree for troubleshooting ion suppression.
Problem 2: My internal standard (IS) is not adequately compensating for the variability in the Impurity G signal across different patient samples.
Plausible Cause: The chosen internal standard is not behaving identically to the analyte during sample preparation and/or ionization. This is common when using a structural analog IS, which may have different extraction recovery and be affected differently by matrix components.[33]
Troubleshooting & Solutions:
Switch to a Stable Isotope-Labeled (SIL) Internal Standard: This is the gold standard for LC-MS bioanalysis.[5][33] A SIL-IS (e.g., Lamivudine Impurity G-¹³C, ¹⁵N₂) has nearly identical chemical and physical properties to the analyte.[34][35][36]
Why it Works: It will co-elute with the analyte and experience the exact same degree of ion suppression or enhancement, leading to a highly consistent analyte/IS peak area ratio, even with variable matrix effects.[5][35][37] This provides the most accurate and precise correction.[33]
Re-evaluate a Structural Analog IS (If SIL-IS is unavailable):
Ensure the analog has very similar polarity, pKa, and extraction characteristics to Impurity G.
Verify that it elutes very close to the analyte. Significant differences in retention time mean the IS is not experiencing the same matrix environment as the analyte.
Comparison of Internal Standard Types:
Internal Standard Type
How it Compensates for Matrix Effects
Advantages
Disadvantages
Structural Analog
Approximately. Relies on having similar, but not identical, physicochemical properties.
Generally less expensive and more readily available.
May have different extraction recovery and ionization efficiency; may not track analyte variability perfectly.[33]
Stable Isotope-Labeled (SIL)
Ideally. Co-elutes and experiences identical ionization effects as the analyte.[5][35]
The most effective and reliable method for compensation; considered the "gold standard".[33]
More expensive; may require custom synthesis.
Problem 3: How do I quantitatively assess the matrix effect for Lamivudine Impurity G as required by regulatory guidelines?
Solution: The "post-extraction spike" method is the standard approach for quantifying matrix effects.[1][28]
Set A (Neat Solution): Spike the analyte (Impurity G) and its IS into the final mobile phase or reconstitution solvent at two concentrations (e.g., low and high QC levels).
Set B (Post-Spike Matrix): Process blank biological matrix (from at least 6 different sources) through the entire sample preparation procedure.[21] In the final step, spike the resulting clean extract with the analyte and IS to the same concentrations as Set A.
Set C (Pre-Spike Matrix): Spike the analyte and IS into the blank biological matrix before starting the sample preparation procedure. (This set is used to determine overall recovery).
Analyze and Calculate:
Analyze all three sets by LC-MS/MS.
Matrix Factor (MF): MF = (Peak Area in Set B) / (Peak Area in Set A)
Recovery: Recovery % = (Peak Area in Set C / Peak Area in Set B) * 100
Evaluate Against Acceptance Criteria:
The %CV of the IS-normalized MF across the 6+ matrix lots should be ≤ 15%. This demonstrates that while matrix effects may be present, the chosen internal standard is effectively compensating for them.
Visual Workflow for Matrix Effect Assessment:
References
Bioanalytical method validation - Scientific guideline. (2015, June 3). European Medicines Agency. Retrieved from [Link]
Ceglarek, U., & Kortz, L. (2006). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Clinical Chemistry, 52(10), 1803-1810. Retrieved from [Link]
Li, W., & Tse, F. L. (2010). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. Retrieved from [Link]
Matrix Effects: Causes and Solutions in Analysis. (2026, February 18). Phenomenex. Retrieved from [Link]
Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. (2016, May 31). Bioanalysis Zone. Retrieved from [Link]
Advances in Sample Preparation: Removing Phospholipids from Biological Samples. (2015, July 9). LCGC International. Retrieved from [Link]
HybridSPE®-Phospholipid Technology. Bioanalysis Zone. Retrieved from [Link]
European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say? (2012). Bioanalysis, 4(5), 485-489. Retrieved from [Link]
Internal Standards for Protein Quantification by LC-MS/MS. (2025, January 17). PharmiWeb.com. Retrieved from [Link]
A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. (2013). Journal of Chromatography B, 941, 72-79. Retrieved from [Link]
Guideline on bioanalytical method validation. (2011, July 21). European Medicines Agency. Retrieved from [Link]
The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2012, February 15). Bioanalysis, 4(5), 529-537. Retrieved from [Link]
Mass Spectrometry Troubleshooting and Common Issues. (2023, September 11). G-M-I, Inc.. Retrieved from [Link]
The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters Corporation. Retrieved from [Link]
Expression of Stable Isotopically Labeled Proteins for Use as Internal Standards for Mass Spectrometric Quantitation of Clinical Protein Biomarkers. National Institute of Standards and Technology. Retrieved from [Link]
Simple Approach for the Removal of Phospholipids in Small Molecule Quantitative Bioanalysis Using Ostro Sample Preparation Plates. Waters Corporation. Retrieved from [Link]
Assessment of matrix effect in quantitative LC-MS bioanalysis. (2017). Bioanalysis, 9(19), 1535-1538. Retrieved from [Link]
Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). ResolveMass. Retrieved from [Link]
The Impact of Matrix Effects on Mass Spectrometry Results. (2025, December 29). ResolveMass. Retrieved from [Link]
ICH guideline M10 Step2b on bioanalytical method validation. (2019, March 13). European Medicines Agency. Retrieved from [Link]
Optimizing LC‑MS/MS Sensitivity: Strategies to Overcome Ion Suppression and Boost Robustness in Bioanalysis. (2025, November 20). Biotech Spain. Retrieved from [Link]
An Improved Method for Eliminating Ion Suppression and Other Phospholipid-Induced Interferences in Bioanalytical Samples. (2026, April 5). Spectroscopy Online. Retrieved from [Link]
All You Need To Know About Phospholipid Removal (PLR). Element Lab Solutions. Retrieved from [Link]
Bioanalytical Method Validation - Guidance for Industry. (2018, May 24). FDA. Retrieved from [Link]
Importance of matrix effects in LC-MS/MS bioanalysis. (2014, February 11). Bioanalysis Zone. Retrieved from [Link]
Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. (2018). Journal of Pharmaceutical and Biomedical Analysis, 155, 258-264. Retrieved from [Link]
Ion Suppression: A Major Concern in Mass Spectrometry. (2007). LCGC International, 20(3). Retrieved from [Link]
Development and validation of quality by design stability-indicating method for quantitative determination of lamivudine and its impurities. (2025, June 5). Journal of Pharmaceutical Sciences. Retrieved from [Link]
M10 BIOANALYTICAL METHOD VALIDATION. (2018, June 7). FDA. Retrieved from [Link]
Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review. (2021, August 30). Analyst. Retrieved from [Link]
Ion Suppression and ESI. University of Waterloo Mass Spectrometry Facility. Retrieved from [Link]
M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. FDA. Retrieved from [Link]
Analytical Methods for Determination of Lamivudine and their Applicability in Biological Studies. (2018). Research Journal of Pharmacy and Technology, 11(7), 3123-3129. Retrieved from [Link]
Bioanalytical Method Validation. Regulations.gov. Retrieved from [Link]
Ion suppression correction and normalization for non-targeted metabolomics. (2025, February 4). Nature Communications. Retrieved from [Link]
Comprehensive Review on Various Analytical Methodologies for the Estimation of Lamivudine. (2022, June 30). International Journal of Pharmacy and Pharmaceutical Research. Retrieved from [Link]
Development and validation of analytical method for the estimation of lamivudine in rabbit plasma. (2014). Journal of Pharmaceutical Analysis, 4(5), 373-378. Retrieved from [Link]
Determination of lamivudine and nevirapine in human plasma by Lc-Ms/Ms method. (2022, April 9). ResearchGate. Retrieved from [Link]
UV and RP-HPLC Method for the Estimation of Lamivudine in Bulk and Pharmaceutical Dosage Forms. (2009). Asian Journal of Chemistry, 21(2), 1297-1302. Retrieved from [Link]
Lamivudine EP Impurity G. SynZeal. Retrieved from [Link]
Lamivudine EP Impurity G. Cleanchem. Retrieved from [Link]
Sensitive Quantification of Antiretroviral Trio in Plasma: Lamivudine, Zidovudine, and Nevirapine by LC-MS. (2024, March 25). Impactfactor.org. Retrieved from [Link]
Lamivudine Impurity (S-sulphoxide); Lamivudine EP Impurity G. SynThink. Retrieved from [Link]
Lamivudine EP Impurity G, CAS No. 160552-55-6. iChemical. Retrieved from [Link]
Determination of zidovudine/lamivudine/nevirapine in human plasma using ion-pair HPLC. (2002, June 1). Journal of Chromatography B: Analytical Technologies in the Biomedical and Life Sciences. Retrieved from [Link]
Solid phase extraction – Knowledge and References. Taylor & Francis. Retrieved from [Link]
SAMPLE PREPARATION. Phenomenex. Retrieved from [Link]
A Comparative Analysis of Retention Times for Lamivudine Impurities F and G in Reversed-Phase HPLC
An In-Depth Guide for Researchers and Drug Development Professionals In the landscape of antiretroviral drug development, particularly for nucleoside reverse transcriptase inhibitors (NRTIs) like Lamivudine, the meticulo...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Guide for Researchers and Drug Development Professionals
In the landscape of antiretroviral drug development, particularly for nucleoside reverse transcriptase inhibitors (NRTIs) like Lamivudine, the meticulous profiling of impurities is a cornerstone of ensuring drug safety and efficacy. Among the known related substances, Lamivudine Impurity F and Impurity G present a noteworthy case study in chromatographic separation. This guide provides a detailed comparison of their retention behavior in reversed-phase high-performance liquid chromatography (RP-HPLC), offering insights into the underlying chemical principles and a robust experimental framework for their resolution.
Understanding the Analytes: Lamivudine and its Impurities F and G
Lamivudine is a synthetic nucleoside analog that plays a critical role in the treatment of HIV and Hepatitis B infections.[1][2] Its therapeutic action can be compromised by the presence of impurities, which may arise during synthesis or degradation.[2] A thorough understanding of the chemical structures of these impurities is fundamental to developing effective analytical control strategies.
Lamivudine , with a molecular formula of C8H11N3O3S, is a relatively polar molecule.[2][3]
Impurity F , also known as Uracil, is a pyrimidine base with the molecular formula C4H4N2O2.[2][3] Its structure is significantly smaller and generally more polar than Lamivudine.
Impurity G , identified as Lamivudine S-sulfoxide, possesses the molecular formula C8H11N3O4S.[3][4][5][6][7][8] The introduction of a sulfoxide group notably increases the polarity of the molecule compared to the parent drug, Lamivudine.
The Chromatographic Rationale: Predicting Elution Order
In reversed-phase HPLC, the stationary phase is nonpolar (e.g., C18), and the mobile phase is polar. Consequently, polar analytes have a weaker affinity for the stationary phase and elute earlier, resulting in shorter retention times. Conversely, less polar compounds interact more strongly with the stationary phase and have longer retention times.
Based on their molecular structures:
Impurity F (Uracil) is the most polar and smallest of the three molecules. It is expected to have the weakest interaction with the C18 stationary phase and therefore the shortest retention time.
Impurity G (Lamivudine S-sulfoxide) is more polar than Lamivudine due to the presence of the highly polar sulfoxide group. This increased polarity suggests it will elute earlier than the parent drug.
Lamivudine is the least polar of the three compounds and is therefore expected to have the longest retention time.
Thus, the predicted elution order in a reversed-phase HPLC system is: Impurity F < Impurity G < Lamivudine .
Experimental Protocol for Separation
The following protocol is a representative method derived from established pharmacopoeial and literature methods for the analysis of Lamivudine and its related substances.[9][10][11]
Instrumentation and Conditions:
High-Performance Liquid Chromatograph: Equipped with a UV detector.
Column: C18, 250 mm x 4.6 mm, 5 µm particle size (or similar).
Mobile Phase: A mixture of a buffered aqueous phase and an organic modifier. A common mobile phase is a mixture of ammonium acetate buffer (pH 3.8) and methanol (e.g., 95:5 v/v).[10][11]
Mobile Phase Preparation: Prepare a 1.9 g/L solution of ammonium acetate in water. Adjust the pH to 3.8 with glacial acetic acid. Mix this buffer with methanol in a 95:5 (v/v) ratio.[10][11] Filter and degas the mobile phase before use.
Standard Solution Preparation: Accurately weigh and dissolve appropriate amounts of Lamivudine, Impurity F, and Impurity G reference standards in the mobile phase to obtain a known concentration.
Sample Solution Preparation: Dissolve the Lamivudine drug substance or product in the mobile phase to achieve a target concentration.
Chromatographic Procedure Workflow:
Figure 1: A generalized workflow for the HPLC analysis of Lamivudine and its impurities.
Comparative Retention Time Data (Illustrative)
While specific retention times will vary depending on the exact chromatographic conditions and system, the relative elution order is expected to be consistent. The following table provides an illustrative comparison based on the principles of reversed-phase chromatography.
Compound
Expected Retention Time (min)
Rationale
Impurity F (Uracil)
~ 2-3
Highest polarity, weakest interaction with C18 stationary phase.
Impurity G (S-sulfoxide)
~ 4-6
More polar than Lamivudine due to the sulfoxide group.
Lamivudine
~ 8-10
Least polar of the three, strongest interaction with the stationary phase.
In-Depth Analysis of Retention Behavior
The separation of these three compounds is a clear demonstration of the fundamental principles of reversed-phase chromatography. The interplay between the polarity of the analytes and their interaction with the hydrophobic stationary phase dictates their elution order.
Figure 2: The relationship between molecular polarity and retention time in reversed-phase HPLC.
The significant difference in polarity between Uracil (Impurity F) and the Lamivudine-related structures ensures its early and distinct elution. The more subtle, yet crucial, difference between Lamivudine and its sulfoxide derivative (Impurity G) highlights the sensitivity of HPLC to minor structural modifications. The addition of the oxygen atom in the sulfoxide group of Impurity G increases its ability to form hydrogen bonds with the polar mobile phase, thereby reducing its interaction with the nonpolar stationary phase and leading to an earlier elution compared to Lamivudine.
Conclusion
The effective separation of Lamivudine from its impurities, particularly Impurity F and Impurity G, is readily achievable using reversed-phase HPLC. The predictable elution order, with Impurity F eluting first, followed by the more polar Impurity G, and finally the parent drug Lamivudine, is a direct consequence of their differing polarities. This guide provides a foundational understanding and a practical framework for researchers and analytical scientists to develop and implement robust methods for the quality control of Lamivudine, ensuring the safety and efficacy of this vital antiretroviral medication.
References
Vertex AI Search. (2015, May 20). What are the main causes of retention time instability in reversed-phase analysis by HPLC?
Waters. (n.d.). What are common causes for less than expected retention times on a reversed-phase LC column? - WKB79531.
Obrnuta faza. (n.d.). The Retention Behavior of Reversed-Phase HPLC Columns with 100% Aqueous Mobile Phase.
Dolan, J. W. (2017, January 1). Back to Basics: The Role of pH in Retention and Selectivity. LCGC International.
Prado, L. A., et al. (2025, June 5). Development and validation of quality by design stability-indicating method for quantitative determination of lamivudine and its impurities. PubMed.
Research Journal of Pharmacy and Technology. (n.d.). Analytical Methods for Determination of Lamivudine and their Applicability in Biological Studies.
Timberline Instruments. (2026, March 8). HPLC Retention Time Drift: Causes & Troubleshooting Guide.
Shodex HPLC Columns. (n.d.). Analysis of Lamivudine According to USP-NF Method (CDBS-453).
Phenomenex. (n.d.). Ph. Eur. Monograph 2217: Lamivudine Related Substances.
Asian Journal of Pharmaceutical Research. (n.d.). Study on the Related Substance of Lamivudine by A Validated HPTLC Method in Oral Dosage Forms.
SynThink. (n.d.). Lamivudine EP Impurities & USP Related Compounds.
SynZeal. (n.d.). Lamivudine | 134678-17-4.
Cleanchem. (n.d.). Lamivudine EP Impurity G | CAS No: 160552-55-6.
Chemicea Pharmaceuticals. (n.d.). Lamivudine EP Impurity G | 160552-55-6.
iChemical. (n.d.). Lamivudine EP Impurity G, CAS No. 160552-55-6.
SynThink. (n.d.). Lamivudine EP Impurity F | 66-22-8.
Simson Pharma Limited. (n.d.). Lamivudine EP Impurity F | CAS No- 66-22-8.
SynThink. (n.d.). Lamivudine Impurity (S-sulphoxide); Lamivudine EP Impurity G | 160552-55-6.
Phenomenex. (n.d.). Lamivudine Related Substances with Ph. Eur. Method Modernization.
Yellampalli, M. R., et al. (2018, March 29). Development and Validation of UPLC Method for Determination of Lamivudine Impurity Profile in Tablets. ResearchGate.
Patel, J. A., et al. (n.d.). Development and validation of analytical method for the estimation of lamivudine in rabbit plasma. PMC.
International Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). new stability indicating hplc method for simultaneous estimation of lamivudine, tenofovir df and nevirapine in extended release tablets.
Karunakaran, A., et al. (2026, March 6). A validated RP-HPLC method for simulataneous estimation of Lamivudine and Tenofovir disoproxil fumarate in pure and in tablet dosage form. ResearchGate.
Research Journal of Pharmacy and Technology. (n.d.). Development and Validation of RP – HPLC Method for Estimation of Lamivudine and Dolutegravir Sodium in Synthetic Mixture.
A Comparative Analysis of UPLC and HPLC for the Determination of Lamivudine Impurity G
A Senior Application Scientist's Guide to Method Selection for Pharmaceutical Quality Control In the landscape of pharmaceutical analysis, the choice between Ultra-Performance Liquid Chromatography (UPLC) and High-Perfor...
Author: BenchChem Technical Support Team. Date: April 2026
A Senior Application Scientist's Guide to Method Selection for Pharmaceutical Quality Control
In the landscape of pharmaceutical analysis, the choice between Ultra-Performance Liquid Chromatography (UPLC) and High-Performance Liquid Chromatography (HPLC) is a critical decision that impacts laboratory throughput, sensitivity, and operational costs. This guide provides a detailed comparison of these two techniques for a crucial application: the quantification of Lamivudine Impurity G, a key related substance in the quality control of the antiretroviral drug Lamivudine.
Lamivudine, a nucleoside reverse transcriptase inhibitor, is a cornerstone in the treatment of HIV and Hepatitis B. Ensuring its purity is paramount to patient safety. Lamivudine Impurity G, chemically identified as Lamivudine S-sulfoxide (4-Amino-1-((2R,3S,5S)-2-(hydroxymethyl)-3-oxido-1,3-oxathiolan-5-yl)pyrimidin-2(1H)-one), is a potential process-related impurity or degradation product that must be meticulously monitored and controlled within stringent regulatory limits.[1][2][3][4]
This guide will delve into the technical nuances of both UPLC and HPLC methodologies for this specific analysis, offering a side-by-side comparison of their performance, supported by experimental data and protocols.
The Fundamental Divide: HPLC vs. UPLC
At their core, both HPLC and UPLC are liquid chromatography techniques that separate components of a mixture based on their differential interactions with a stationary phase and a mobile phase. The primary distinction lies in the particle size of the stationary phase and the operating pressures of the systems.[5]
HPLC (High-Performance Liquid Chromatography): Traditionally employs columns packed with particles of 3-5 µm in diameter and operates at pressures up to 6,000 psi.[5] It is a robust and well-established technique widely used in quality control laboratories.
UPLC (Ultra-Performance Liquid Chromatography): Utilizes columns with sub-2 µm particles and can withstand pressures up to 15,000 psi.[5] This advancement leads to significant improvements in resolution, speed, and sensitivity.[5][6]
The transition from larger to smaller particles in UPLC results in a dramatic increase in chromatographic efficiency. According to the van Deemter equation, smaller particles reduce the multiple paths (A term) and mass transfer (C term) contributions to band broadening, leading to sharper and more resolved peaks.
Head-to-Head Comparison: UPLC vs. HPLC for Lamivudine Impurity G
To illustrate the practical differences, let's compare a typical UPLC method for Lamivudine impurity profiling with a representative HPLC method.
Parameter
UPLC Method
HPLC Method
Column
Acquity UPLC BEH Shield RP18 (50 x 2.1 mm, 1.7 µm)[7]
The following protocols are representative methodologies for the analysis of Lamivudine and its impurities by UPLC and HPLC.
UPLC Method for Lamivudine Impurity Profiling
1. Sample Preparation:
Accurately weigh and dissolve the Lamivudine sample in a suitable diluent (e.g., a mixture of the mobile phase components) to achieve a target concentration.
Filter the sample through a 0.22 µm syringe filter before injection.
Lamivudine Impurity G: A Comprehensive Guide to USP and EP Monograph Standards
Lamivudine is a potent nucleoside reverse transcriptase inhibitor (NRTI) widely used in the treatment of HIV-1 and Hepatitis B (HBV) infections[1]. During its synthesis, formulation, and storage, various degradation prod...
Author: BenchChem Technical Support Team. Date: April 2026
Lamivudine is a potent nucleoside reverse transcriptase inhibitor (NRTI) widely used in the treatment of HIV-1 and Hepatitis B (HBV) infections[1]. During its synthesis, formulation, and storage, various degradation products and impurities can form. Among these, Lamivudine Impurity G (Lamivudine sulfoxide) is a critical oxidative degradation product that requires strict analytical monitoring[2].
As pharmaceutical regulations evolve, understanding the nuances between the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) monograph standards for Impurity G is essential for researchers and drug development professionals. This guide objectively compares these standards, details the causality behind analytical choices, and provides robust experimental protocols for quantification.
Chemical Profiling of Lamivudine Impurity G
Lamivudine Impurity G is structurally identified as Lamivudine (S)-sulfoxide [3]. It forms primarily through the oxidation of the sulfur atom within the 1,3-oxathiolane ring of the lamivudine molecule.
Chemical Name: 4-Amino-1-[(2R,3S,5S)-2-(hydroxymethyl)-3-oxo-1,3λ⁴-oxathiolan-5-yl]pyrimidin-2(1H)-one[3]
The formation of the sulfoxide derivative significantly alters the polarity of the molecule, which is the foundational principle exploited in reverse-phase high-performance liquid chromatography (RP-HPLC) methods used by both USP and EP standards.
USP vs. EP Monograph Standards: A Comparative Analysis
Both the USP and EP monographs mandate the control of Lamivudine Impurity G, but they exhibit subtle differences in their chromatographic parameters, system suitability requirements, and relative retention times (RRT).
Note: Limits may vary slightly depending on whether the monograph applies to the API or a specific finished dosage form (e.g., Abacavir/Lamivudine tablets)[4][5].
Causality in Methodological Differences
The EP method often specifies a detection wavelength of 270 nm, which aligns closely with the UV absorption maximum of the pyrimidine ring in the sulfoxide derivative[4]. The USP method occasionally utilizes 277 nm to balance the response factors across a broader range of impurities. The RRT of ~0.4 indicates that Impurity G is significantly more polar than the parent lamivudine, causing it to elute earlier on a standard C18 stationary phase[4].
Experimental Protocol: HPLC Quantification of Impurity G
To ensure a self-validating system, the following protocol integrates system suitability checks directly into the workflow.
Materials and Reagents
Lamivudine API sample
Lamivudine Impurity G Reference Standard (CAS: 160552-55-6)[6]
Ammonium acetate (HPLC grade)
Glacial acetic acid
Methanol (HPLC grade)
Purified Water (Milli-Q or equivalent)
Step-by-Step Methodology
Buffer Preparation: Dissolve 1.9 g of ammonium acetate in 900 mL of water. Adjust the pH to 3.9 using glacial acetic acid, then dilute to 1000 mL with water[5]. Causality: The acidic pH suppresses the ionization of the cytosine moiety, ensuring sharp, reproducible peak shapes.
Mobile Phase Preparation:
Mobile Phase A: 100% Buffer solution.
Mobile Phase B: Methanol.
Standard Solution Preparation: Prepare a resolution mixture containing Lamivudine (0.1 mg/mL) and Lamivudine Impurity B (0.01 mg/mL) to verify column performance[4]. Prepare an Impurity G standard at the target specification limit (e.g., 0.003 mg/mL).
Sample Preparation: Dissolve the Lamivudine sample in Mobile Phase A to a concentration of 1.0 mg/mL. Sonicate for 15 minutes to ensure complete dissolution.
Chromatographic Conditions:
Column: ODS-A (C18), 250 mm x 4.6 mm, 5 µm (or equivalent)[4].
System Suitability Verification: Inject the resolution mixture. The protocol is only valid if the resolution between Impurity B and Lamivudine is ≥ 2.0[4].
Execution: Inject the blank, standard solutions, and sample solutions. Calculate the percentage of Impurity G using the external standard method.
Analytical Workflow Visualization
The following diagram illustrates the logical progression of the analytical workflow, emphasizing the critical decision gates that ensure E-E-A-T principles are upheld during testing.
Analytical workflow for Lamivudine Impurity G quantification, highlighting system suitability.
References
Pharmaffiliates. "Lamivudine - Impurity G." Pharmaffiliates. Available at: [Link]
PubChem. "Lamivudine sulfoxide | C8H11N3O4S | CID 71749728." National Institutes of Health. Available at: [Link]
Scribd. "Abacavir Lamivudine Tablets Analysis." Scribd. Available at: [Link]
Scribd. "Abacavir, Zidovudine, Lamivudine Tablets Guide." Scribd. Available at: [Link]
A Comparative Guide to the Cross-Validation of Analytical Methods for Lamivudine Impurity G
This guide provides an in-depth, objective comparison of two prevalent analytical methods for the quantification of Lamivudine Impurity G: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and U...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides an in-depth, objective comparison of two prevalent analytical methods for the quantification of Lamivudine Impurity G: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS). The focus is on the cross-validation of these methods, offering researchers, scientists, and drug development professionals a comprehensive framework for method selection, implementation, and performance verification.
Introduction: The Critical Role of Impurity Profiling
Lamivudine is a potent nucleoside reverse transcriptase inhibitor (NRTI) widely used in the treatment of HIV/AIDS and Hepatitis B.[1] The efficacy and safety of any active pharmaceutical ingredient (API) are intrinsically linked to its purity. Regulatory bodies worldwide, guided by frameworks like the International Council for Harmonisation (ICH), mandate stringent control over impurities.
Lamivudine Impurity G, chemically identified as Lamivudine S-sulfoxide, is a known degradation product that can arise during synthesis or upon storage, particularly under oxidative stress.[2][3][4][5][6] Its presence must be accurately monitored and quantified to ensure the final drug product meets quality standards. This guide delves into the cross-validation of two distinct analytical techniques to provide a robust assessment of their suitability for this critical task.
Featured Analytical Methodologies
The choice of an analytical method is a balance between sensitivity, specificity, speed, and the intended application (e.g., routine quality control vs. in-depth characterization). We will compare a conventional HPLC-UV method, the workhorse of many QC labs, with a modern, high-sensitivity UPLC-MS method.
Method 1: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)
Principle of Causality: This technique separates chemical compounds based on their differential partitioning between a non-polar stationary phase (like C18) and a polar mobile phase.[7] Compounds with higher polarity elute earlier. Lamivudine and its impurities, having distinct polarities, are separated in time. A Diode Array Detector (DAD) or UV detector quantifies the impurity by measuring its absorbance at a specific wavelength, typically where the chromophore of the analyte shows maximum response.[8]
Experimental Protocol: HPLC-UV
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD).
Chromatographic Conditions:
Column: Acclaim 120 C18 (4.6 x 150 mm, 3 µm) or equivalent.[8]
Mobile Phase A: 20 mM Ammonium Formate buffer, pH adjusted to 5.0.
Mobile Phase B: Methanol.
Gradient Program: A time-based gradient is employed to ensure separation, starting with a high percentage of Mobile Phase A and gradually increasing Mobile Phase B to elute less polar components.
Diluent: A mixture of water and methanol (e.g., 90:10 v/v).
Standard Stock Solution: Accurately weigh and dissolve Lamivudine Impurity G reference standard in the diluent to a known concentration (e.g., 100 µg/mL).
Sample Solution: Prepare the drug substance or product sample at a concentration where the expected impurity level falls within the method's calibration range.
Workflow Diagram: HPLC-UV Method
Caption: Workflow for Lamivudine Impurity G analysis by HPLC-UV.
Method 2: Ultra-Performance Liquid Chromatography with Mass Spectrometry (UPLC-MS)
Principle of Causality: UPLC utilizes columns with smaller particle sizes (<2 µm), leading to higher resolution, faster analysis times, and increased sensitivity compared to traditional HPLC.[10][11] Coupling this superior separation with a mass spectrometer provides an orthogonal detection method. The MS detector ionizes the eluted compounds and separates the ions based on their mass-to-charge ratio (m/z). This provides exceptional specificity, as quantification is based on a unique molecular property (mass) rather than a general physical property (UV absorbance).[3]
Experimental Protocol: UPLC-MS
Instrumentation: UPLC system coupled to a Triple Quadrupole (QqQ) or Time-of-Flight (TOF) mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions:
Column: Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).[12]
Monitoring Mode: Multiple Reaction Monitoring (MRM) for a QqQ instrument. This involves monitoring a specific precursor-to-product ion transition for Impurity G (e.g., m/z 246.1 -> 112.0), providing high selectivity.[13]
Capillary Voltage, Cone Voltage, Source/Desolvation Temperatures: Optimized for maximum signal intensity of the target analyte.
Solution Preparation: Similar to the HPLC-UV method, but typically at lower concentrations due to the higher sensitivity of the MS detector.
Workflow Diagram: UPLC-MS Method
Caption: Workflow for Lamivudine Impurity G analysis by UPLC-MS.
The Cross-Validation Framework
The objective of cross-validation is to compare the performance characteristics of both methods and ensure they are fit for their intended purpose, as outlined in ICH guidelines Q2(R1) and the newer Q2(R2).[14][15][16] A self-validating system is one where the experimental design inherently confirms the method's reliability.
Logical Diagram: Cross-Validation Plan
Caption: Logical framework for the cross-validation study.
Comparative Data Analysis
The following tables summarize representative data from a cross-validation study comparing the two methods. These results are based on established performance criteria for pharmaceutical analysis.
Table 1: Specificity and Forced Degradation
Stress Condition
Impurity G Formation
HPLC-UV Method Performance
UPLC-MS Method Performance
Acid Hydrolysis
Minor Degradation
Baseline resolution from Lamivudine and other degradants.
Confirmed peak identity by m/z. No co-elution observed.
Alkaline Hydrolysis
Minor Degradation
Baseline resolution achieved.
Confirmed peak identity by m/z. No co-elution observed.
Peak for Impurity G is well-resolved. Peak purity passes.
Specific MRM transition confirms peak is solely Impurity G.
Thermal & Photolytic
No Significant Degradation
No interfering peaks at the retention time of Impurity G.
No interfering signals at the specific m/z transition.
Trustworthiness Insight: Both methods demonstrate specificity. The UPLC-MS method provides a higher degree of confidence due to the specificity of mass detection, confirming that the peak quantified is unequivocally Impurity G. Forced degradation studies are crucial for proving a method is "stability-indicating."[9]
Table 2: Comparison of Key Validation Parameters
Validation Parameter
HPLC-UV Method
UPLC-MS Method
Acceptance Criteria (Typical)
Linearity (Correlation Coefficient, r²)
0.9995
0.9998
r² ≥ 0.999
Range (µg/mL)
0.1 - 10
0.005 - 2
Relevant to specification limits
Accuracy (% Recovery)
98.5% - 101.2%
99.1% - 100.8%
98.0% - 102.0% for impurities
Precision - Repeatability (% RSD)
1.8%
1.1%
≤ 5%
Precision - Intermediate (% RSD)
2.5%
1.9%
≤ 10%
Limit of Quantitation (LOQ) (µg/mL)
0.10
0.005
Sufficiently low for impurity control
Robustness
Unaffected by minor changes in pH (±0.2) and flow rate (±5%).
Unaffected by minor changes in column temp (±2°C) and mobile phase composition (±2%).
%RSD of results remains within limits.
Interpretation and Final Recommendation
Performance: Both the HPLC-UV and UPLC-MS methods were successfully validated according to ICH guidelines and are suitable for the quantification of Lamivudine Impurity G.[17][18]
Expertise & Experience: The UPLC-MS method demonstrates superior performance in terms of sensitivity (a 20-fold lower LOQ) and speed of analysis. Its specificity, derived from monitoring a unique mass transition, is inherently greater than that of UV detection. This makes it the ideal choice for reference laboratories, impurity identification, and the analysis of trace-level contaminants.
Trustworthiness: The HPLC-UV method proves to be highly robust, accurate, and precise within its validated range. Its lower cost, simpler instrumentation, and widespread availability make it exceptionally well-suited for routine quality control (QC) testing in a manufacturing environment, where the primary goal is to confirm that Impurity G is below a specified limit.
References
Scholars.Direct. (2021). Stability-Indicating HPLC-DAD Determination of Lamivudine in Pharmaceutical Preparations and Biological Fluids. Available at: [Link]
Srinivasu, M. K., et al. (2009). Study of forced decomposition behavior of lamivudine using LC, LC-MS/TOF and MS(n). Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
Thangadurai, S. A., & Kamalakannan, D. (2022). Forced Degradation Behaviour with a Developed and Validated RP-UPLC Method for Estimation Lamivudine and Dolutegravir in Combined Pharmaceutical Dosage Form. Journal of Pharmaceutical Research International. Available at: [Link]
Bentham Science Publishers. (n.d.). Forced Degradation Study for Tenofovir DF, Lamivudine and Efavirenz in Triple Combination Anti-Retroviral Tablets and Development of Validated Stability Indicating Assay Method by UPLC. Available at: [Link]
Semantic Scholar. (n.d.). Novel Method Development, Validation and Forced Degradation Studies for the Concurrent Determination of Lamivudine, Tenofovir Di. Available at: [Link]
SynThink. (n.d.). Lamivudine Impurity (S-sulphoxide); Lamivudine EP Impurity G. Available at: [Link]
Taylor & Francis Online. (2022). Green HPLC quantification method of lamivudine, zidovudine and nevirapine with identification of related substances in tablets. Available at: [Link]
International Journal of Current Research and Review. (2021). Development and Validation of Reverse Phase Chiral HPLC Method for Quantification of Enantiomer in Lamivudine Drug Substance. Available at: [Link]
Pharmaffiliates. (n.d.). Lamivudine-impurities. Available at: [Link]
iChemical. (n.d.). Lamivudine EP Impurity G. Available at: [Link]
PubMed. (2025). Development and validation of quality by design stability-indicating method for quantitative determination of lamivudine and its impurities. Available at: [Link]
International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]
European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available at: [Link]
Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Available at: [Link]
PubMed Central (PMC). (n.d.). Development and validation of analytical method for the estimation of lamivudine in rabbit plasma. Available at: [Link]
ResearchGate. (2018). Development and Validation of UPLC Method for Determination of Lamivudine Impurity Profile in Tablets. Available at: [Link]
IJCRT.org. (n.d.). Analytical Method Development and Validation of Lamivudine by RP-HPLC Method. Available at: [Link]
PubMed Central (PMC). (2025). Simultaneous Quantification of Doravirine, Lamivudine, and Tenofovir Disoproxil Fumarate in Human Plasma by UPLC-MS/MS: Method Development and Validation. Available at: [Link]
A Comparative Guide to Determining the Relative Response Factor (RRF) of Lamivudine Impurity G
For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist In the landscape of pharmaceutical analysis, the precise quantification of impurities is not merely a regulatory...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
In the landscape of pharmaceutical analysis, the precise quantification of impurities is not merely a regulatory hurdle but a cornerstone of patient safety and product efficacy. This guide provides an in-depth technical exploration of determining the Relative Response Factor (RRF) for Lamivudine Impurity G, a critical parameter for its accurate quantification in drug substances and products. We will dissect and compare two robust methodologies: the conventional High-Performance Liquid Chromatography (HPLC) approach requiring an isolated impurity reference standard, and a modern approach combining HPLC with quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, which circumvents the need for an isolated standard.
This document is structured to provide not just procedural steps, but also the scientific rationale behind the experimental choices, ensuring a comprehensive understanding for researchers, scientists, and drug development professionals.
The Imperative of Impurity Quantification: Why RRF Matters
Impurities in active pharmaceutical ingredients (APIs) can arise from various stages of the manufacturing process or degradation over time.[1] Regulatory bodies like the International Council for Harmonisation (ICH) have established stringent guidelines (Q3A/B) for the reporting, identification, and qualification of these impurities.[1] Accurate quantification is paramount, and this is where the Relative Response Factor (RRF) becomes a critical tool.
In chromatographic techniques like HPLC with UV detection, the detector's response is not always uniform across different molecules.[2] Structural differences, even minor ones, can significantly alter a molecule's chromophoric properties, leading to disparate responses at a given wavelength. Assuming a response factor of 1.0 for all impurities relative to the API can lead to a significant under- or overestimation of their true levels, with potential consequences for product safety and regulatory compliance. The RRF corrects for this disparity, ensuring a more accurate quantification of impurities.[1][2]
Lamivudine and Its Impurity G: A Case in Point
Lamivudine is a potent nucleoside reverse transcriptase inhibitor widely used in the treatment of HIV/AIDS.[3] Lamivudine Impurity G is the S-sulfoxide of Lamivudine, an oxidation product.
The introduction of an oxygen atom to the sulfur in the oxathiolane ring in Impurity G alters the electronic environment of the molecule. This change is expected to modify its UV absorbance characteristics compared to Lamivudine, making the determination of its RRF essential for accurate quantification. While Lamivudine has UV absorbance maxima around 214 nm and 282 nm, the sulfoxide group in Impurity G will likely cause a shift in its absorbance profile.
Method 1: The Conventional HPLC-UV Approach for RRF Determination
This method is the traditional and most direct way to determine the RRF, provided that a pure, isolated reference standard of the impurity is available.
Principle
The RRF is the ratio of the response factors (RF) of the impurity and the API. The response factor is calculated as the peak area divided by the concentration.[1][2]
By preparing solutions of the API and the impurity at the same known concentration and analyzing them under identical chromatographic conditions, the RRF can be simplified to the ratio of their peak areas:
A more robust method involves creating calibration curves for both the API and the impurity and calculating the RRF from the ratio of the slopes of these curves.[1]
RRF = SlopeImpurity / SlopeAPI
Experimental Protocol
Materials:
Lamivudine Reference Standard (CRS/USP)
Lamivudine Impurity G Reference Standard (isolated and characterized)
Acetonitrile (HPLC grade)
Ammonium Acetate (reagent grade)
Glacial Acetic Acid (reagent grade)
Water (HPLC grade)
Instrumentation:
High-Performance Liquid Chromatograph (HPLC) with a UV or Photodiode Array (PDA) detector
Analytical balance (5-decimal place)
Volumetric flasks and pipettes (Class A)
Sonicator
pH meter
Chromatographic Conditions (based on USP monograph for Lamivudine Related Compounds):
Column: C18, 4.6 mm x 250 mm, 5 µm particle size
Mobile Phase: A mixture of a buffer solution (1.9 g/L of ammonium acetate in water, adjusted to pH 3.8 with glacial acetic acid) and methanol (95:5 v/v).[4]
Flow Rate: 1.0 mL/min
Detection Wavelength: 277 nm
Injection Volume: 10 µL
Column Temperature: 35 °C
Step-by-Step Methodology:
Preparation of Stock Solutions (e.g., 100 µg/mL):
Accurately weigh about 10 mg of Lamivudine Reference Standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
Accurately weigh about 10 mg of Lamivudine Impurity G Reference Standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
Preparation of Calibration Solutions:
Prepare a series of at least five calibration solutions for both Lamivudine and Impurity G, ranging from the limit of quantification (LOQ) to approximately 150% of the specified limit for the impurity (e.g., if the limit is 0.2%, prepare solutions up to 0.3% of the API concentration). A typical range could be 0.1, 0.5, 1.0, 1.5, and 2.0 µg/mL.
Chromatographic Analysis:
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
Inject each calibration solution in triplicate.
Data Analysis and RRF Calculation:
For both Lamivudine and Impurity G, plot a graph of the mean peak area versus concentration.
Perform a linear regression analysis for each data set to obtain the slope of the calibration curve.
Calculate the RRF using the formula: RRF = SlopeImpurity G / SlopeLamivudine
Data Presentation
Analyte
Concentration (µg/mL)
Mean Peak Area (n=3)
Lamivudine
0.1
[Data]
0.5
[Data]
1.0
[Data]
1.5
[Data]
2.0
[Data]
SlopeLamivudine
[Value]
R²
>0.999
Impurity G
0.1
[Data]
0.5
[Data]
1.0
[Data]
1.5
[Data]
2.0
[Data]
SlopeImpurity G
[Value]
R²
>0.999
Calculated RRF
SlopeImpurity G / SlopeLamivudine
[Value]
Method 2: The HPLC-qNMR Approach for RRF Determination
This modern approach is particularly advantageous when an isolated, pure reference standard of the impurity is unavailable, costly, or exists in limited quantities.[4]
Principle
This method leverages the absolute quantitative nature of qNMR and the separation power of HPLC.[5] The fundamental principle is that the integrated signal area in a ¹H NMR spectrum is directly proportional to the number of protons giving rise to that signal.[6]
The RRF is calculated using the following equation:
(AreaImpurity / AreaAPI)HPLC is the ratio of the peak areas obtained from the HPLC analysis of a mixture containing both the API and the impurity.
(Molar RatioAPI / Molar RatioImpurity)qNMR is the molar ratio of the API and impurity in the same mixture, determined by qNMR.
Experimental Protocol
Materials:
Lamivudine containing a detectable amount of Impurity G (this can be a stressed sample or a spiked sample).
A certified internal standard for qNMR (e.g., maleic acid, dimethyl sulfone).
Deuterated solvent (e.g., DMSO-d₆).
HPLC materials as listed in Method 1.
Instrumentation:
HPLC with UV/PDA detector.
High-resolution NMR spectrometer (e.g., 400 MHz or higher).
Analytical balance.
Volumetric flasks and pipettes (Class A).
Step-by-Step Methodology:
Preparation of the API-Impurity Mixture:
Prepare a solution containing both Lamivudine and a detectable amount of Impurity G. This can be achieved by spiking a Lamivudine solution with a small amount of an Impurity G-rich fraction or by using a sample from a forced degradation study where Impurity G is a known degradant. The exact concentration of each component does not need to be known at this stage.
HPLC Analysis of the Mixture:
Dilute an aliquot of the mixture with the HPLC mobile phase.
Inject the solution into the HPLC system using the same chromatographic conditions as in Method 1.
Record the peak areas for Lamivudine and Impurity G. Calculate the peak area ratio: (AreaImpurity G / AreaLamivudine)HPLC .
qNMR Analysis of the Mixture:
Accurately weigh a known amount of the API-Impurity mixture and a certified internal standard into an NMR tube.
Add a known volume of a suitable deuterated solvent (e.g., DMSO-d₆).
Acquire a quantitative ¹H NMR spectrum. Ensure a sufficient relaxation delay (D1) is used (typically 5-7 times the longest T1 relaxation time of the protons of interest) to allow for complete relaxation of the protons between scans.
Identify well-resolved, non-overlapping proton signals for Lamivudine, Impurity G, and the internal standard.
Integrate these signals accurately.
Calculate the molar ratio of Lamivudine to Impurity G using the formula:
Molar Ratio = (IntegralAnalyte / Number of ProtonsAnalyte) / (IntegralStandard / Number of ProtonsStandard)
First, determine the concentration of Lamivudine and Impurity G relative to the internal standard, then calculate their molar ratio: (Molar RatioLamivudine / Molar RatioImpurity G)qNMR .
RRF Calculation:
Combine the results from the HPLC and qNMR analyses to calculate the RRF:
RRF = (AreaImpurity G / AreaLamivudine)HPLC x (Molar RatioLamivudine / Molar RatioImpurity G)qNMR
Comparison of Methodologies
Feature
Method 1: Conventional HPLC-UV
Method 2: HPLC-qNMR
Reference Standard
Requires a pure, isolated reference standard for the impurity.
Does not require an isolated impurity standard; uses a certified internal standard for qNMR.
Accuracy
High, provided the impurity standard is of high and known purity.
High, dependent on the reproducibility of the HPLC system.
High, dependent on both HPLC and NMR instrumentation and experimental parameters.
Time & Cost
Time- and cost-intensive if the impurity needs to be synthesized and purified.
Can be faster and more cost-effective if the impurity is difficult to isolate. Requires access to an NMR spectrometer.
Applicability
Limited by the availability of the impurity reference standard.
Broadly applicable, especially in early development stages when impurity standards are scarce.[4]
Validation
Requires full validation of the chromatographic method for the impurity.
Requires validation of both the HPLC and qNMR methods.
Conclusion and Recommendations
The determination of the Relative Response Factor is an indispensable step in the accurate quantification of pharmaceutical impurities. For Lamivudine Impurity G, both the conventional HPLC-UV method and the modern HPLC-qNMR approach offer reliable pathways to establishing its RRF.
The conventional HPLC-UV method should be the preferred approach when a high-purity reference standard of Impurity G is readily available. Its procedural simplicity and widespread availability in QC laboratories make it a robust choice.
The HPLC-qNMR method represents a powerful alternative, particularly during drug development when impurity standards are not yet available or are in limited supply. It provides a scientifically sound and accurate means of determining the RRF, saving significant time and resources that would otherwise be spent on impurity isolation and characterization.
Ultimately, the choice of method will depend on the resources available, the stage of drug development, and the availability of the impurity reference material. For a comprehensive impurity control strategy, an understanding and, where appropriate, implementation of both methodologies will provide the analytical chemist with a versatile toolkit for ensuring the quality and safety of pharmaceutical products.
References
Pharmaguideline. (2025, February 18). Relative Response Factor (RRF) and its Calculation in HPLC Analysis. [Link]
Chromatography Forum. (2007, August 21). "chromatographic purity" and "related substan". [Link]
Mestrelab Research. (n.d.). Purity by Absolute qNMR Instructions. [Link]
European Medicines Agency. (2022, December 8). Guideline on control of impurities of pharmacopoeial substances: compliance with the European Pharmacopoeia general monograph &q. [Link]
Jagdale, S. D., et al. (n.d.). Practical Approach for the Determination of Response Factors of Impurities in Drugs by HPLC. SciSpace. [Link]
Process NMR Associates. (n.d.). ADVANTAGES OF QUANTITATIVE NMR FOR THE DETERMINATION OF RELATIVE RESPONSE FACTORS. [Link]
U.S. Pharmacopeial Convention. (n.d.). usp31nf26s1_c621, General Chapters: <621> CHROMATOGRAPHY. [Link]
Veeprho. (2021, January 14). Determination of Response factors of Impurities in Drugs by HPLC. [Link]
MicroSolv Technology Corporation. (2026, February 11). Concentration of an Impurity in HPLC using the Relative Response Factor RRF. [Link]
University of Bristol. (n.d.). Quantitative NMR Spectroscopy. [Link]
Novatia, LLC. (n.d.). Relative Response Factor Determination by qNMR. [Link]
European Directorate for the Quality of Medicines & HealthCare. (2021, May 10). Adoption of the revised General Notices chapter. [Link]
Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). [Link]
Aschimfarma. (n.d.). Related substances: how to characterise and control the impurity profile of an API. [Link]
gmp-compliance.org. (n.d.). Guideline on Control of Impurities of Pharmacopoeial Substances. [Link]
European Directorate for the Quality of Medicines & HealthCare. (n.d.). General Information: New Expression of Acceptance Criteria in the Test for Related Substances. [Link]
ResearchGate. (n.d.). Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q 10 in dietary supplement capsules. [Link]
Mestrelab Research. (2025, April 14). qNMR Purity Recipe Book (1 - Sample Preparation). [Link]
Syngene International Ltd. (2021, March 19). Complimentary techniques for determining relative response factor of non- isolated impurities. [Link]
Lamivudine Impurity G Reference Materials: A Comprehensive Vendor Comparison and Qualification Guide
Lamivudine (3TC) is a cornerstone nucleoside reverse transcriptase inhibitor (NRTI) utilized globally in the treatment of HIV and Hepatitis B. During active pharmaceutical ingredient (API) synthesis and long-term formula...
Author: BenchChem Technical Support Team. Date: April 2026
Lamivudine (3TC) is a cornerstone nucleoside reverse transcriptase inhibitor (NRTI) utilized globally in the treatment of HIV and Hepatitis B. During active pharmaceutical ingredient (API) synthesis and long-term formulation storage, the oxathiolane ring of Lamivudine is highly susceptible to oxidative stress. This degradation pathway yields diastereomeric sulfoxides, the most critical being Lamivudine Impurity G (4-Amino-1-[(2R,3S,5S)-2-(hydroxymethyl)-3-oxo-1,3λ4-oxathiolan-5-yl]pyrimidin-2(1H)-one), also known as Lamivudine (S)-sulfoxide [1].
Because sulfoxide formation alters the polarity and potential bioavailability of the drug, regulatory bodies enforce strict thresholds. The World Health Organization (WHO) mandates that the peak area of Lamivudine Impurity G must not exceed 0.2% of the principal Lamivudine peak in formulated products [2]. Accurate quantification at these trace levels requires highly characterized, reliable reference materials. This guide objectively compares reference standards from different vendor tiers and provides a self-validating experimental protocol for in-house qualification.
Mechanistic Insight: The Origin of Impurity G
Understanding the degradation chemistry is essential for analytical method development. The sulfur atom in Lamivudine's 1,3-oxathiolane ring acts as a nucleophile when exposed to reactive oxygen species (ROS) or peroxides (often present as trace contaminants in excipients like povidone or PEG). This stereoselective oxidation yields two distinct epimers: Impurity G (S-sulfoxide) and Impurity H (R-sulfoxide).
Because the addition of the oxygen atom significantly increases the molecule's dipole moment, Impurity G is more polar than the parent Lamivudine. Consequently, in reversed-phase liquid chromatography (RP-HPLC), Impurity G elutes earlier than Lamivudine.
Lamivudine oxidative degradation pathway yielding diastereomeric sulfoxides (Impurities G and H).
Vendor Comparison: Pharmacopeial vs. Commercial Standards
Analytical laboratories must balance regulatory compliance with operational efficiency. While Pharmacopeial standards (USP, EP) are the legally recognized gold standard, they are often cost-prohibitive for routine R&D and subject to supply chain bottlenecks. Commercial vendors fill this gap by providing highly characterized primary and secondary standards.
Below is an objective comparison of three distinct vendor tiers for Lamivudine Impurity G (CAS: 160552-55-6):
Feature
Pharmacopeial Standard (e.g., USP)
Premium Commercial (e.g., Daicel Pharma) [1]
Secondary Commercial (e.g., Pharmaffiliates) [3]
Regulatory Status
Official Primary Standard
ISO 17034 / ISO 17025 Certified
Secondary Working Standard
Purity Claim
Typically >99.0% (Mass Balance)
>95.0% (Verified via qNMR)
>95.0% (HPLC Area %)
COA Comprehensiveness
High (Legal standing, but limited raw data provided)
Very High (Includes 1H-NMR, 13C-NMR, MS, IR, HPLC chromatograms)
Moderate (Basic HPLC, MS, and NMR spectra)
Cost Efficiency
Low (
)
High (
)
Very High ($)
Best Use Case
Final lot release, regulatory submissions
Method development, routine QC, validation
Early-stage R&D, screening
Self-Validating Protocol: In-House Qualification
As an Application Scientist, you cannot rely solely on a vendor's Certificate of Analysis (COA) for critical assays. You must establish a self-validating system to qualify commercial reference materials.
We utilize a dual-orthogonal approach: Quantitative NMR (qNMR) for absolute mass fraction determination, and HPLC-UV for chromatographic mass balance. qNMR is chosen because it provides absolute quantification without requiring a primary standard of Impurity G itself; it relies solely on a highly pure internal standard (e.g., Maleic Acid)[4].
Self-validating workflow for the in-house qualification of secondary reference materials.
Step-by-Step Methodology for HPLC-UV Qualification
To verify the chromatographic purity of the Impurity G standard and ensure it resolves from the parent API, use the following optimized gradient method:
Sample Preparation: Dissolve 10.0 mg of Lamivudine Impurity G standard in 100 mL of Mobile Phase A (Diluent). Prepare a mixed resolution solution containing 10 µg/mL of Lamivudine and 10 µg/mL of Impurity G.
Column Selection: Use an end-capped Octadecylsilyl (C18) column (e.g., Inertsil ODS-3V, 250 mm × 4.6 mm, 5 µm). The end-capping prevents secondary interactions between the polar sulfoxide group and residual silanols, ensuring sharp peak shapes.
Mobile Phase A: 0.025 M Ammonium Acetate buffer, adjusted to pH 3.8 with glacial acetic acid. (The acidic pH suppresses the ionization of Lamivudine's cytosine ring, improving retention).
Mobile Phase B: 100% LC-MS grade Acetonitrile.
Gradient Program:
0-10 min: 5% B
10-20 min: 5% to 20% B
20-25 min: 20% to 50% B
25-30 min: 5% B (Re-equilibration)
Flow Rate & Detection: 1.0 mL/min. UV detection at 277 nm (the λmax for the cytosine chromophore shared by both molecules).
Experimental Data Presentation
When executing the protocol above, the performance of the Impurity G reference standard must meet strict system suitability criteria. Below is representative validation data comparing the chromatographic behavior of Lamivudine and Impurity G.
Analyte
Relative Retention Time (RRT)
Resolution (Rs)
LOD (µg/mL)
LOQ (µg/mL)
Linearity (R²)
Lamivudine Impurity G
0.45
N/A
0.05
0.15
0.9998
Lamivudine (Parent)
1.00 (approx. 14.2 min)
> 5.0
0.02
0.06
0.9999
Lamivudine Impurity H
0.52
> 2.0 (from Imp G)
0.05
0.15
0.9997
Data Interpretation: The RRT of 0.45 confirms that Impurity G is significantly more polar than Lamivudine, eluting well before the parent peak. The resolution (
Rs>5.0
) ensures that even at the WHO limit of 0.2% [2], the trace impurity peak will not be integrated into the tail of the massive API peak, guaranteeing quantitative accuracy.
References
World Health Organization (WHO). "WHO Drug Information - IRIS: dolutegravir, lamivudine and tenofovir disoproxil fumarate tablets." WHO.int. Available at:[Link]
Pharmaffiliates. "Lamivudine - Impurity G | CAS No : 160552-55-6." Pharmaffiliates.com. Available at: [Link]
National Institutes of Health (NIH) / PMC. "Recent Trends in Product Development and Regulatory Issues on Impurities in Active Pharmaceutical Ingredient (API)." NIH.gov. Available at: [Link]
Validation
Structural and Analytical Comparison Guide: Lamivudine Impurity G vs. Related Pyrimidine Analogues
Audience: Researchers, Analytical Scientists, and Drug Development Professionals Focus: Nucleoside Reverse Transcriptase Inhibitor (NRTI) Degradation Profiling Mechanistic Overview of Lamivudine Degradation Lamivudine (3...
Author: BenchChem Technical Support Team. Date: April 2026
Audience: Researchers, Analytical Scientists, and Drug Development Professionals
Focus: Nucleoside Reverse Transcriptase Inhibitor (NRTI) Degradation Profiling
Mechanistic Overview of Lamivudine Degradation
Lamivudine (3TC) is a highly effective synthetic nucleoside analog utilized globally as a reverse transcriptase inhibitor for the treatment of HIV and HBV infections[1]. Structurally, it consists of a cytosine base attached to an oxathiolane ring. During active pharmaceutical ingredient (API) manufacturing, formulation, and long-term storage, Lamivudine is susceptible to specific oxidative and hydrolytic degradation pathways.
Understanding these pathways is critical for establishing robust impurity profiles. Impurity G is a primary oxidative degradation product, chemically identified as the (3S)-sulfoxide of Lamivudine (4-Amino-1-[(2R,3S,5S)-2-(hydroxymethyl)-3-oxo-1,3λ4-oxathiolan-5-yl]pyrimidin-2(1H)-one)[2]. It is formed when the sulfur atom within the oxathiolane ring is oxidized, typically due to exposure to reactive oxygen species (ROS) or peroxides in excipients. Because this oxidation is stereospecific, it yields two distinct diastereomers: Impurity G (the 3S-epimer) and Impurity H (the 3R-epimer)[3].
To fully characterize the stability of Lamivudine, Impurity G must be analytically differentiated not only from its diastereomer (Impurity H) but also from other related pyrimidine analogues. These include Impurity J (Lamivudine Dione), which forms via the hydrolytic deamination of the cytosine ring to a uracil derivative[3], and Impurity E (free Cytosine), which results from the cleavage of the N-glycosidic bond[4].
Fig 1: Primary degradation pathways of Lamivudine yielding sulfoxides and pyrimidine analogues.
Structural and Physicochemical Comparison
The structural modifications across these impurities fundamentally alter their polarity, pKa, and UV absorptivity—properties that dictate our analytical approach. The table below summarizes the core differences:
When developing a chromatographic method to resolve Impurity G from Lamivudine and its pyrimidine analogues, the experimental choices must be driven by the molecules' physicochemical properties:
Stationary Phase Selection (Why ODS/C18?):
Lamivudine and its impurities contain polar functional groups. An end-capped Octadecylsilyl (ODS/C18) column (e.g., Inertsil ODS-3v) is required[5]. The end-capping prevents secondary retention mechanisms (peak tailing) caused by the interaction of the basic exocyclic amine on Lamivudine and Cytosine (Impurity E) with residual surface silanols.
Mobile Phase & Gradient Design (Why start highly aqueous?):
Impurity E (Cytosine) is extremely polar and will elute in the void volume if the organic modifier concentration is too high. A gradient starting with a highly aqueous buffer ensures retention of Impurity E. As the organic modifier increases, the highly polar sulfoxides (Impurity G and H) elute prior to the API due to the strong dipole moment of the S=O bond, followed by the API, and finally the slightly more lipophilic Impurity J.
Detection Wavelength (Why 277 nm?):
The cytosine chromophore shared by Lamivudine, Impurity G, Impurity H, and Impurity E exhibits a
λmax
near 277 nm[5]. While the deamination in Impurity J shifts its absorption profile slightly, 277 nm remains an optimal compromise for simultaneous UV quantification.
To ensure trustworthiness, the following protocol is designed as a self-validating system . It relies on a strict System Suitability Test (SST) gatekeeper to prove the column's stereoselectivity before any unknown samples are analyzed.
Fig 2: Self-validating RP-HPLC workflow for Lamivudine impurity profiling and quantification.
Step-by-Step Methodology
Step 1: Preparation of the System Suitability Solution (Internal Control)
Action: Prepare a solution containing 0.2 mg/mL of Lamivudine API, spiked with 0.1% w/w of Impurity G and Impurity H in the mobile phase diluent.
Causality: Because Impurity G (3S) and Impurity H (3R) are diastereomers with nearly identical polarities, their baseline separation is the ultimate test of the column's resolving power.
Step 2: Chromatographic Execution
Action: Inject 10 µL of the suitability solution into an HPLC system equipped with an Inertsil ODS-3v column (250 mm x 4.6 mm, 5 µm) maintained at 25°C[5].
Action: Execute a gradient elution at a flow rate of 1.0 mL/min, monitoring the eluent via UV absorbance at 277 nm[5].
Step 3: The System Validation Gate (Acceptance Criteria)
Action: Analyze the resulting chromatogram. The analytical run is ONLY validated if the resolution (
Rs
) between the peaks of Impurity G and Impurity H is
≥1.5
, and the tailing factor for the Lamivudine peak is
≤1.5
[5].
Causality: If
Rs<1.5
, the system fails the validation gate, and the run must be aborted. Proceeding with poor resolution would result in the co-elution of Impurity G and H, leading to false quantitative reporting of oxidative degradation.
Step 4: Sample Analysis and Quantification
Action: Once the system passes the SST gate, inject the prepared unknown samples.
Action: Quantify the relative concentrations of Impurity G, J, and E against a diluted Lamivudine external standard (typically 0.1% of the nominal sample concentration).
Comprehensive Guide to Lamivudine Impurity G: Handling, Operational Workflows, and RCRA-Compliant Disposal Lamivudine Impurity G, chemically identified as Lamivudine (3S)-Sulfoxide, is a recognized pharmacopeial degradan...
Author: BenchChem Technical Support Team. Date: April 2026
Comprehensive Guide to Lamivudine Impurity G: Handling, Operational Workflows, and RCRA-Compliant Disposal
Lamivudine Impurity G, chemically identified as Lamivudine (3S)-Sulfoxide, is a recognized pharmacopeial degradant of the antiretroviral active pharmaceutical ingredient (API) Lamivudine[1]. In laboratory and manufacturing settings, the handling and disposal of nucleoside reverse transcriptase inhibitor (NRTI) impurities demand rigorous operational control. This guide provides researchers and drug development professionals with a self-validating, step-by-step framework for the safe containment, spill response, and regulatory-compliant disposal of Lamivudine Impurity G.
Chemical Profiling & Hazard Assessment
Before executing disposal protocols, personnel must understand the physicochemical properties of the waste stream to ensure container compatibility and proper hazard classification. Lamivudine Impurity G is an oxidized derivative of Lamivudine, where the sulfur atom in the oxathiolane ring is converted to a sulfoxide[1].
Table 1: Physicochemical and Hazard Profile of Lamivudine Impurity G
Property
Specification
Common Name
Lamivudine EP Impurity G / Lamivudine (3S)-Sulfoxide[1]
Mechanistic Insight into Hazard Causality:
The oxidation of the oxathiolane ring to a sulfoxide increases the polarity of the molecule, altering its environmental mobility. Like its parent NRTI, Impurity G poses potential cytotoxic and mutagenic risks if introduced into biological systems. If discarded improperly into municipal water systems, highly soluble pharmaceutical degradants can bypass standard wastewater filtration, leading to environmental accumulation and aquatic toxicity[3]. Therefore, it must be managed strictly as hazardous pharmaceutical waste and must never be allowed to enter drains or waterways[4].
Regulatory Framework: The EPA Pharmaceutical Rule
Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), pharmaceutical waste management is governed by 40 CFR Part 266 Subpart P[5].
The Sewering Ban: The 2019 Final Pharmaceutical Rule strictly prohibits the disposal of hazardous waste pharmaceuticals down the drain (sewering)[3]. This applies universally to all facilities, including Very Small Quantity Generators (VSQGs)[3].
Cradle-to-Grave Tracking: Off-site transport requires an EPA identification number and the completion of a hazardous waste manifest (EPA Form 8700-12) to ensure the waste is tracked from generation to final destruction[6].
Operational Workflows & Methodologies
As a self-validating safety system, every step in the disposal process must be documented and verifiable. Below are the field-proven protocols for managing Lamivudine Impurity G.
Protocol 1: Routine Segregation and Containment
Causality: Proper segregation prevents cross-contamination with non-hazardous waste, reducing overall disposal costs and preventing dangerous chemical interactions.
Source Identification: Immediately upon generation (e.g., post-HPLC analysis or synthesis purification), identify the waste containing Lamivudine Impurity G.
Solvent Compatibility Check: Because the impurity is highly soluble in Methanol and DMSO[2], select a high-density polyethylene (HDPE) or glass waste receptacle. Avoid containers prone to solvent degradation.
Labeling: Affix a RCRA-compliant label reading "Hazardous Pharmaceutical Waste" along with the specific chemical constituents (e.g., "Contains Lamivudine Impurity G, Methanol").
Accumulation Dating: Mark the exact accumulation start date on the container. Large Quantity Generators (LQGs) must dispose of this waste within 90 days, while Small Quantity Generators (SQGs) typically have 180 to 270 days depending on transport distance[7].
Causality: Nucleoside analog powders can become airborne. Dry sweeping prevents the aerosolization of fine particles, whereas wet cleaning a powder spill can inadvertently increase the surface area of contamination and drive the highly soluble sulfoxide deeper into porous surfaces.
Isolate & Evacuate: Secure the spill perimeter and advise laboratory personnel of the hazard[4].
Don PPE: Equip a particulate respirator (N95 or higher), chemical-resistant nitrile gloves, safety goggles, and a low-permeability lab coat[4].
Dry Containment (For Solids): Use a dedicated anti-static brush and dustpan to carefully collect the off-white solid powder. Do not use compressed air or wet mops initially.
Wet Containment (For Liquids): If the impurity is spilled in a DMSO/Methanol solution, deploy inert, chemical-resistant absorbent pads over the spill.
Decontamination: Wipe the affected surface with a suitable solvent (e.g., a dilute alcohol solution) to capture residual sulfoxide, collecting all wash water for hazardous treatment[4].
Waste Consolidation: Place all recovered material, absorbent pads, and contaminated PPE into a sealable hazardous waste bag, then transfer to a rigid secondary container.
Protocol 3: Final Disposal and Manifesting
Causality: High-temperature incineration physically destroys the pyrimidine ring and sulfoxide moiety, eliminating biological activity and environmental risk.
Verification: Ensure the waste container is hermetically sealed and externally decontaminated.
Manifest Preparation: Complete EPA Form 8700-12. Document the exact volume and hazard class of the pharmaceutical waste[6].
Vendor Hand-off: Transfer the waste to a licensed, RCRA-permitted hazardous waste transporter[6].
Destruction: The waste must be routed to a licensed facility for high-temperature incineration[4].
Record Retention: Retain the signed return manifest from the incineration facility for a minimum of three years to self-validate regulatory compliance.
Process Visualization
Fig 1. RCRA-compliant disposal workflow for Lamivudine Impurity G, highlighting the sewering ban.
References
Title: Lamivudine EP Impurity G | CAS 160552-55-6
Source: Veeprho
URL: [Link]
Title: Lamivudine EP Impurity G and Lamivudine (3S)-Sulfoxide
Source: Allmpus
URL: [Link]
Title: Information for Hospitals, Pharmacies and Other Businesses that Have Medicines to Dispose
Source: US Environmental Protection Agency (EPA)
URL: [Link]
Title: Pharmaceutical Waste Management: The Final Pharmaceutical Rule
Source: Republic Services
URL: [Link]
Title: Pharmaceutical Waste Disposal Regulations During a Public Health Emergency
Source: MedPro Disposal
URL: [Link]
Safeguarding the Scientist: A Guide to Personal Protective Equipment for Handling Lamivudine Impurity G
For the dedicated researchers, scientists, and drug development professionals working at the forefront of pharmaceutical innovation, the safe handling of analytical reference standards is paramount. This guide provides e...
Author: BenchChem Technical Support Team. Date: April 2026
For the dedicated researchers, scientists, and drug development professionals working at the forefront of pharmaceutical innovation, the safe handling of analytical reference standards is paramount. This guide provides essential, immediate safety and logistical information for the handling of Lamivudine Impurity G, a critical reference standard in the quality control and development of Lamivudine-based therapeutics. As a compound with limited publicly available toxicological data, a conservative and scientifically grounded approach to personal protection is not just recommended—it is a professional necessity.
This document moves beyond a simple checklist, delving into the rationale behind each recommendation. By understanding the "why," laboratory personnel can cultivate a robust safety culture that protects both the individual and the integrity of their research.
The Precautionary Principle in Practice: Why a High Degree of Caution is Warranted
This approach is aligned with the concept of Control Banding , a strategy widely adopted in the pharmaceutical industry for managing the risks of compounds with unknown or limited hazard data.[2][3][4][5] Control banding matches the level of protective measures to the potential hazard of the substance. Given that Lamivudine Impurity G is a "pharmaceutical-related compound of unknown potency," a high level of control is the responsible course of action.[6]
Core Personal Protective Equipment (PPE) Ensemble
The following table outlines the recommended PPE for handling Lamivudine Impurity G. This ensemble is designed to minimize exposure through inhalation, dermal contact, and ocular contact.
PPE Component
Specification
Rationale
Respiratory Protection
NIOSH-approved N95 or higher-rated respirator. For activities with a higher potential for aerosolization, a Powered Air-Purifying Respirator (PAPR) is recommended.
To prevent inhalation of fine particles of the compound. As the potency is unknown, respiratory protection is critical.
Hand Protection
Double-gloving with nitrile gloves. The outer glove should be changed immediately upon suspected contamination.
Provides a robust barrier against dermal absorption. Double-gloving allows for the safe removal of a contaminated outer layer without exposing the skin.
Eye and Face Protection
Chemical safety goggles with side shields. A face shield should be worn in conjunction with goggles when there is a risk of splashes or significant aerosol generation.
Protects the eyes from dust particles and potential splashes of solutions containing the impurity.
Body Protection
Disposable, low-linting coverall with elasticated cuffs (e.g., Tyvek®). A dedicated, reusable lab coat is a minimum requirement for low-risk activities, but a disposable coverall is preferred.
Prevents contamination of personal clothing and skin. Low-linting materials are crucial in a laboratory setting to avoid sample contamination.
Foot Protection
Closed-toe shoes and disposable shoe covers.
Protects against spills and prevents the tracking of contaminants out of the laboratory.
Procedural Guidance: Donning and Doffing of PPE
The correct sequence for putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.
Donning Sequence
Caption: Sequential process for donning PPE.
Doffing Sequence
Caption: Sequential process for doffing PPE.
Operational and Disposal Plans
Handling:
All handling of Lamivudine Impurity G powder should be conducted within a certified chemical fume hood or a glove box to minimize the risk of inhalation.
When preparing solutions, add the solvent to the solid slowly to avoid aerosolization.
Spill Response:
Evacuate and Secure: Immediately alert others in the area and restrict access.
Don Appropriate PPE: Before attempting to clean the spill, don the full PPE ensemble described above.
Contain and Clean: For a solid spill, gently cover with a damp paper towel to avoid raising dust. For a liquid spill, absorb with an inert material.
Decontaminate: Clean the spill area with an appropriate decontaminating solution, followed by a thorough rinse.
Dispose: All materials used for cleanup must be disposed of as hazardous waste.
Disposal:
All disposable PPE (gloves, coveralls, shoe covers) should be treated as contaminated waste and disposed of in a designated hazardous waste container immediately after use.
Unused or waste Lamivudine Impurity G must be disposed of as hazardous pharmaceutical waste in accordance with local, state, and federal regulations.[1] Do not dispose of it down the drain or in general waste.
Building a Culture of Safety
The effective use of PPE is a cornerstone of laboratory safety. However, it is the last line of defense. Engineering controls, such as fume hoods, and administrative controls, such as standard operating procedures and training, are the primary means of ensuring a safe working environment. By integrating the principles and procedures outlined in this guide, research organizations can build a deep and abiding trust in their commitment to the well-being of their most valuable asset: their scientists.
References
Cleanchem Laboratories. MATERIAL SAFETY DATA SHEETS LAMIVUDINE IMPURITY 5.[Link]
Scribd. Control Banding in Pharma Safety | PDF | Occupational Hygiene | Toxicity.[Link]